2-(2-Methylphenoxymethyl)benzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECNVDASNEPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601448 | |
| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156489-68-8 | |
| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride, with the CAS number 156489-68-8, is a halogenated aromatic ether. Its chemical structure, featuring a benzyl chloride moiety linked to a methylphenoxymethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, available spectral data, a proposed synthetic route, and safety considerations. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [1][2] |
| Molecular Weight | 246.73 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Aromatic | [3] |
| Density | 1.131 g/cm³ | [1][4] |
| Boiling Point | 358.4 °C at 760 mmHg | [1][4] |
| Flash Point | 170 °C | [1][4] |
| Vapor Pressure | 5.28E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.574 | [1][4] |
| Solubility | Soluble in most common organic solvents such as ethanol, acetone, and benzene. | [3] |
| Stability | Stable in air, but will gradually decompose when exposed to light, heat, and moisture. | [3] |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Methylphenol (o-cresol)
-
2-(Chloromethyl)benzyl chloride
-
Sodium hydroxide (or another suitable base)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or acetonitrile)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide in situ.
-
To the resulting solution, add 2-(chloromethyl)benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed Williamson ether synthesis workflow.
Analytical Data
Detailed experimental spectral data for this compound are not widely published. However, predicted NMR data are available from some chemical databases.[1] Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Predicted ¹H and ¹³C NMR Data
Predicted Nuclear Magnetic Resonance (NMR) data can provide an initial guide for structural confirmation.
General Workflow for NMR Analysis:
Caption: General workflow for NMR analysis.
Reactivity and Stability
This compound is expected to exhibit reactivity typical of a benzyl chloride. The chloromethyl group is susceptible to nucleophilic substitution reactions. The compound is reported to be stable in air but may decompose upon exposure to light, heat, and moisture.[3] It should be stored in a cool, dry, and dark place.
Safety and Handling
This compound is classified as an irritant and may cause harm upon contact with the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3] In case of accidental exposure, immediate medical attention should be sought.
Applications
This compound serves as a key intermediate in the synthesis of more complex molecules. Its potential applications lie in the fields of medicinal chemistry, agrochemicals, and materials science, where the introduction of the 2-methylphenoxymethylbenzyl moiety can be of interest for tuning the biological or physical properties of a target molecule.[3]
Conclusion
This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. While a substantial amount of data has been compiled, there remains a need for detailed, experimentally verified synthesis and analytical protocols. The proposed synthetic route and general analytical workflow provided herein offer a starting point for researchers working with this compound. As with any chemical, appropriate safety precautions must be observed during its handling and use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound, CasNo.156489-68-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to 2-(2-Methylphenoxymethyl)benzyl chloride (CAS Number 156489-68-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride, with the CAS number 156489-68-8, is a substituted benzyl chloride derivative.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a key intermediate in the fields of pharmaceutical and agrochemical research and development. Its structural features make it a valuable building block for the synthesis of a variety of more complex molecules. This document is intended to serve as a detailed resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is soluble in most common organic solvents such as ethanol, acetone, and benzene.[1] While stable under normal conditions, it may decompose when exposed to light, heat, or moisture.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 156489-68-8 | [2] |
| Molecular Formula | C₁₅H₁₅ClO | [2] |
| Molecular Weight | 246.73 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 358.4 °C at 760 mmHg | |
| Density | 1.131 g/cm³ | |
| Flash Point | 170 °C | |
| Refractive Index | 1.574 |
Synthesis
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available precursors. The general workflow involves the etherification of 2-methylphenol (o-cresol) followed by the chlorination of the resulting benzylic alcohol.
References
An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Methylphenoxymethyl)benzyl chloride. It details a plausible synthetic route and presents a thorough analysis of the spectroscopic data required for its unambiguous identification. This includes predicted Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra with detailed peak assignments, Infrared (IR) spectroscopy analysis, and a proposed mass spectrometry (MS) fragmentation pathway. This document serves as a valuable resource for researchers working with this compound or similar chemical structures, offering detailed experimental protocols and data interpretation.
Introduction
This compound is a halogenated aromatic ether. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate and thorough structure elucidation is the cornerstone of any chemical research and development, ensuring the identity and purity of a compound. This guide outlines the key analytical techniques and methodologies required to confirm the structure of this compound.
Synthesis
A common and effective method for the synthesis of benzyl chlorides is the chlorination of the corresponding benzyl alcohol. In this case, this compound can be synthesized from 2-(2-Methylphenoxymethyl)benzyl alcohol using a chlorinating agent such as thionyl chloride (SOCl₂).[1][2][3]
Proposed Synthetic Pathway
Experimental Protocol
Materials:
-
2-(2-Methylphenoxymethyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Methylphenoxymethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine (0.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target compound.
Spectroscopic Data and Analysis
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Ar-H (4 protons on benzyl ring) | 7.30 - 7.50 | Multiplet | 4H | - |
| Ar-H (4 protons on tolyl ring) | 6.80 - 7.20 | Multiplet | 4H | - |
| -O-CH₂ -Ar | 5.10 | Singlet | 2H | - |
| Ar-CH₂ -Cl | 4.70 | Singlet | 2H | - |
| Ar-CH₃ | 2.25 | Singlet | 3H | - |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C -Cl (benzylic) | 45.5 |
| C -O (benzylic) | 68.0 |
| Ar-C H₃ | 16.0 |
| Aromatic C -H (benzyl ring) | 128.0 - 130.0 |
| Aromatic C -H (tolyl ring) | 111.0 - 131.0 |
| Quaternary Aromatic C (benzyl ring) | 135.0, 137.0 |
| Quaternary Aromatic C (tolyl ring) | 130.0, 156.0 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3030 - 3100 | Medium |
| C-H (aliphatic, CH₂ and CH₃) | 2850 - 3000 | Medium |
| C=C (aromatic ring) | 1450 - 1600 | Medium to Strong |
| C-O-C (ether stretch) | 1200 - 1250 (asymmetric) 1020 - 1075 (symmetric) | Strong |
| C-Cl (benzyl chloride) | 650 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the following fragmentation pattern. The molecular ion peak is expected at m/z 246 and 248 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 246/248 | [M]⁺ | [C₁₅H₁₅ClO]⁺ |
| 211 | [M - Cl]⁺ | [C₁₅H₁₅O]⁺ |
| 139 | [M - CH₂-Ph-Cl]⁺ | [C₈H₉O]⁺ |
| 107 | [Tolyl-O]⁺ | [C₇H₇O]⁺ |
| 91 | [Tropylium ion] | [C₇H₇]⁺ |
Potential Biological Activity
While there is no specific data on the biological activity of this compound, some related compounds have shown biological effects. Substituted benzyl chlorides are known to be reactive alkylating agents and can exhibit cytotoxicity.[4] Compounds containing an o-tolyloxy moiety have been investigated for various biological activities, including antimicrobial and cytotoxic effects.[5][6] Therefore, this compound could be a precursor for the synthesis of biologically active molecules and should be handled with appropriate safety precautions due to its potential reactivity.[7]
Conclusion
The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The detailed protocols and predicted spectroscopic data presented in this guide provide a solid foundation for researchers to synthesize, identify, and further investigate this compound. The combination of NMR, IR, and MS data allows for an unambiguous confirmation of its chemical structure, which is a critical step for its use in further research and development.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 3. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 4. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
molecular weight and formula of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-(2-Methylphenoxymethyl)benzyl chloride, a compound of interest in synthetic organic chemistry and drug discovery.
Chemical Identity and Properties
This compound is an aromatic ether and organochloride. Its chemical structure consists of a benzyl chloride moiety where the benzene ring is substituted at the 2-position with a (2-methylphenoxy)methyl group. This substitution significantly influences the molecule's reactivity and physical properties, making it a versatile intermediate in the synthesis of more complex molecules.
Below is a summary of its key quantitative data:
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₅ClO | [1][2][3][4][5][6] |
| Molecular Weight | 246.73 g/mol | [1][2][3][4][7] |
| CAS Number | 156489-68-8 | [1][3][5][7][8] |
| IUPAC Name | 1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | [4] |
Experimental Data and Protocols
While specific experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis likely involves the Williamson ether synthesis to form the ether linkage, followed by chlorination of the benzylic methyl group.
A plausible, though not explicitly cited, synthetic workflow is presented below.
DOT Script for a potential synthetic pathway:
Caption: A potential two-step synthesis of this compound.
This proposed pathway involves the reaction of 2-methylphenol with a suitable di-halogenated benzyl derivative, followed by a halogen exchange reaction to yield the final product. Researchers aiming to synthesize this compound would need to optimize reaction conditions such as temperature, reaction time, and purification methods. For detailed experimental procedures, consulting specialized synthetic chemistry literature and patents is recommended.
Logical Relationships in Structural Analysis
The structural components of this compound each contribute to its overall chemical behavior. The diagram below illustrates the relationship between the different functional groups within the molecule.
DOT Script for functional group relationships:
Caption: Functional group contributions to the properties of the molecule.
The benzyl chloride group provides a reactive electrophilic site for nucleophilic substitution reactions. The ether linkage and the 2-methylphenyl group contribute to the molecule's lipophilicity and steric profile, which are critical considerations in drug design and development for optimizing solubility and target binding.[7]
References
- 1. Page loading... [guidechem.com]
- 2. This compound, China this compound Selling, Selling China this compound, Chemieliva Phar [chemnet.com]
- 3. This compound [aromalake.com]
- 4. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound, CasNo.156489-68-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. alpha-Methyl-2-(benzyloxy)benzyl chloride | 134940-25-3 | Benchchem [benchchem.com]
- 8. This compound | 156489-68-8 [chemicalbook.com]
An In-depth Technical Guide to the Stability and Reactivity of Substituted Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of substituted benzyl chlorides. These compounds are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where their reactivity is harnessed to construct complex molecular architectures.[1][2][3] Understanding the electronic and steric effects of substituents on the benzylic carbon is crucial for controlling reaction outcomes and optimizing synthetic routes. This document delves into the reaction kinetics, mechanistic pathways, and experimental protocols relevant to the study of these versatile chemical entities.
Core Concepts: Stability and Reactivity
The reactivity of benzyl chlorides is primarily dictated by the stability of the carbocation or the transition state formed during nucleophilic substitution reactions. The benzene ring's ability to delocalize positive charge through resonance significantly stabilizes the benzylic carbocation, making SN1 reactions a common pathway.[4][5][6] However, the reaction mechanism is highly sensitive to the nature of the substituents on the aromatic ring, the nucleophile, the solvent, and the reaction conditions, often leading to a competition between SN1 and SN2 pathways.[7][8][9]
-
Electron-donating groups (EDGs) at the para and ortho positions (e.g., -OCH₃, -CH₃) increase the rate of reaction by stabilizing the developing positive charge on the benzylic carbon. This stabilization favors the SN1 mechanism.[7][10]
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) destabilize the carbocation, thus slowing down or disfavoring the SN1 pathway and promoting the SN2 mechanism.[7][8]
Quantitative Analysis of Reactivity
The effect of substituents on the reactivity of benzyl chlorides can be quantified through kinetic studies, most commonly solvolysis reactions. The Hammett equation provides a linear free-energy relationship that correlates reaction rates with substituent constants (σ), offering a quantitative measure of the electronic effects of substituents.[11]
Table 1: First-Order Rate Constants (k_solv) for the Solvolysis of Ring-Substituted Benzyl Chlorides
The following table summarizes the first-order rate constants for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25 °C.[12] This data illustrates the profound impact of ring substituents on reaction rates.
| Substituent(s) | k_solv (s⁻¹) |
| 4-Methoxy | 2.2 |
| 3-Bromo-4-methoxy | 0.24 |
| 3,5-Dichloro-4-methoxy | 0.015 |
| 4-Methyl | 1.5 x 10⁻³ |
| H | 4.0 x 10⁻⁵ |
| 4-Chloro | 1.2 x 10⁻⁵ |
| 3-Bromo | 1.5 x 10⁻⁶ |
| 3-Nitro | 1.5 x 10⁻⁷ |
| 3,5-Dichloro | 5.0 x 10⁻⁸ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data sourced from a study on the solvolysis reactions of twenty-seven mono, di, and tri ring-substituted benzyl chlorides.[12]
Reaction Mechanisms and Pathways
The solvolysis of benzyl chlorides can proceed through a spectrum of mechanisms, from a pure SN1 pathway involving a discrete carbocation intermediate to a pure SN2 pathway with a concerted backside attack by the nucleophile. The prevailing mechanism is influenced by the electronic nature of the substituents.[7][8] A change from an SN1-like (DN + AN) mechanism for substrates with electron-donating groups to an SN2-like (ANDN) mechanism for substrates with electron-withdrawing groups is often observed.[12]
General reaction mechanisms for nucleophilic substitution of benzyl chlorides.
The Hammett Plot: A Tool for Mechanistic Insight
A Hammett plot of log(k/k₀) versus the substituent constant σ provides valuable information about the reaction mechanism. The slope of the plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A large negative ρ value is indicative of a significant buildup of positive charge in the transition state, characteristic of an SN1 mechanism. Conversely, a small ρ value suggests an SN2 mechanism with less charge development.[11] Curvature in a Hammett plot can signify a change in the reaction mechanism or the rate-determining step across the series of substituted reactants.[12]
Illustrative Hammett plot for benzyl chloride solvolysis.
Experimental Protocols
Accurate kinetic and product analysis data are fundamental to understanding the reactivity of substituted benzyl chlorides. Below are generalized experimental protocols for these studies.
The rate of solvolysis is typically monitored by observing the disappearance of the benzyl chloride reactant or the appearance of a product over time.[12]
Methodology:
-
Solution Preparation: Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile). Prepare the reaction solvent system (e.g., 20% acetonitrile in water) and maintain it at a constant temperature (e.g., 25 °C).
-
Reaction Initiation: Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the temperature-controlled reaction solvent.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solvent that stops the reaction). Analyze the concentration of the remaining benzyl chloride or the formed benzyl alcohol using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][13][14]
-
Data Analysis: Plot the natural logarithm of the benzyl chloride concentration versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will give the first-order rate constant (k_solv).
Determining the product distribution is crucial, especially in mixed solvent systems, to understand the selectivity of the reaction.[12]
Methodology:
-
Reaction Setup: Perform the solvolysis in a mixed solvent system (e.g., 70/27/3 v/v/v H₂O/TFE/MeOH).[12]
-
Product Identification: After the reaction has gone to completion, identify the products (e.g., substituted benzyl alcohol, benzyl methyl ether, and benzyl trifluoroethyl ether) by comparing their retention times in an HPLC chromatogram with those of authentic standards.[12][14]
-
Quantification: Quantify the products using HPLC with a suitable detector (e.g., UV-Vis). The ratio of the product yields can be used to calculate the rate constant ratios for the reaction with each solvent component.[12]
Experimental workflow for a kinetic study of benzyl chloride solvolysis.
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool for investigating the stability of the benzylic carbocations and the transition states of these reactions.[15][16][17] Computational methods can provide insights into the geometries and energies of intermediates and transition states, complementing experimental findings and aiding in the prediction of reactivity.[15]
Applications in Drug Development
Substituted benzyl chlorides are valuable precursors in the synthesis of a wide range of pharmaceuticals.[1][2] They are used to introduce the benzyl protecting group or to form key carbon-carbon and carbon-heteroatom bonds in the construction of active pharmaceutical ingredients (APIs). A thorough understanding of their reactivity allows for the rational design of synthetic routes and the minimization of byproducts, which is critical in pharmaceutical manufacturing.[2][18]
Safety Considerations
Benzyl chloride and its derivatives are reactive alkylating agents and should be handled with appropriate safety precautions. They are lachrymators and can be irritating to the skin and mucous membranes.[19] Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. vynova-group.com [vynova-group.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. oxfordreference.com [oxfordreference.com]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. experts.umn.edu [experts.umn.edu]
- 18. researchgate.net [researchgate.net]
- 19. Benzyl chloride - Wikipedia [en.wikipedia.org]
The Ascendant Trajectory of Phenoxymethyl Benzyl Chloride Derivatives: A Comprehensive Review of Synthesis, Bioactivity, and Structure-Activity Relationships
For Immediate Release
In the dynamic landscape of medicinal chemistry and drug discovery, the structural motif of phenoxymethyl benzyl chloride has emerged as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenoxymethyl benzyl chloride derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The strategic incorporation of the phenoxymethyl group onto a benzyl chloride framework allows for a nuanced modulation of physicochemical properties, leading to a diverse array of biological activities.
Synthesis of Phenoxymethyl Benzyl Chloride Derivatives: A Methodological Overview
The synthesis of phenoxymethyl benzyl chloride derivatives typically involves a multi-step process, commencing with the appropriate starting materials and culminating in the desired chlorinated compound. A key methodology involves the conversion of a precursor alcohol to the corresponding benzyl chloride.
One illustrative synthetic protocol is the preparation of 1,2-dichloro-3-[3-(chloromethyl)phenoxymethyl]benzene. The synthesis begins with the corresponding alcohol, (3-(2,3-dichlorobenzyloxy)phenyl)methanol. This precursor is then subjected to a reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. This reaction proceeds via the formation of a mesylate intermediate, which is subsequently displaced by the chloride ion to yield the final phenoxymethyl benzyl chloride derivative.[1]
Another notable application of this structural class is in solid-phase synthesis, where a polymer-bound version, [4-(chloromethyl)phenoxymethyl]polystyrene, serves as a valuable resin for the attachment and subsequent modification of various chemical entities.
Experimental Protocol: Synthesis of 1,2-Dichloro-3-[3-(chloromethyl)phenoxymethyl]benzene[1]
To a solution of (3-(2,3-dichlorobenzyloxy)phenyl)methanol (1.1 g, 3.9 mmol) in dichloromethane (20 mL), triethylamine (1.1 mL, 7.8 mmol) is added, followed by methanesulfonyl chloride (0.6 mL, 7.8 mmol). The resulting mixture is stirred at room temperature overnight. Subsequently, the reaction mixture is partitioned between dichloromethane and a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated in vacuo to yield the crude product, which can be further purified by appropriate chromatographic techniques.
Biological Activities and Structure-Activity Relationship (SAR) Insights
Phenoxymethyl benzyl chloride derivatives have been investigated for a range of biological activities, with a particular focus on their potential as antimicrobial agents. The modular nature of their synthesis allows for systematic modifications to probe the structure-activity landscape.
For instance, derivatives incorporating guanidinium and aminoguanidine hydrazone moieties have demonstrated notable antimicrobial activity. The nature and position of substituents on both the phenoxy and benzyl rings play a crucial role in determining the potency and spectrum of activity. Dichlorobenzyl derivatives, for example, have shown significantly greater potency against Staphylococcus aureus compared to their monochlorinated counterparts.[1] Specifically, compounds with a 3-(4-trifluoromethyl)-benzyloxy substituent in an aminoguanidine hydrazone series displayed excellent potency against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[1] In contrast, its activity against E. coli was considerably lower, with an MIC of 16 µg/mL, highlighting a degree of selectivity.[1]
The structure-activity relationship studies indicate that the electronic and steric properties of the substituents are key determinants of biological activity. The presence of electron-withdrawing groups on the benzyl ring often correlates with enhanced antimicrobial efficacy. Furthermore, the linkage between the phenoxymethyl benzyl chloride core and the pharmacophoric group is critical for optimal interaction with the biological target.
Table 1: Antimicrobial Activity of Selected Phenoxymethyl Benzyl Chloride Derivatives
| Compound ID | Substituent R1 | Substituent R2 | Target Organism | MIC (µg/mL) | Reference |
| 10d | 4-Trifluoromethyl | Aminoguanidine Hydrazone | S. aureus | 1 | [1] |
| 10d | 4-Trifluoromethyl | Aminoguanidine Hydrazone | E. coli | 16 | [1] |
| 9u | 2,3-Dichloro | Guanidinium | S. aureus | Potent | [1] |
| 9v | 3,4-Dichloro | Guanidinium | S. aureus | Potent | [1] |
| 9s | 2-Chloro | Guanidinium | S. aureus / E. coli | Moderately Active | [1] |
| 9t | 3-Chloro | Guanidinium | S. aureus / E. coli | Moderately Active | [1] |
| 10a | Unsubstituted | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |
| 10j | 3-Fluoro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |
| 10r | 2,3-Dichloro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |
| 10s | 2,4-Dichloro | Aminoguanidine Hydrazone | S. aureus / E. coli | 4 | [1] |
Visualizing Synthetic Pathways and Logical Relationships
To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic pathway and a generalized structure-activity relationship workflow.
Caption: Synthetic pathway for a phenoxymethyl benzyl chloride derivative.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
References
The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Ortho-Substituted Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted benzyl halides, a class of organic compounds characterized by a halogenated methyl group attached to a benzene ring bearing a substituent at the adjacent position, have played a pivotal, albeit sometimes notorious, role in the advancement of chemical synthesis and the understanding of reaction mechanisms. Their unique reactivity, stemming from the interplay between the benzylic position and the ortho-substituent, has made them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. This technical guide delves into the discovery, history, and key experimental protocols associated with these versatile compounds, providing a comprehensive resource for researchers in organic chemistry and drug development.
A Historical Trajectory: From Lachrymators to Synthetic Workhorses
The history of ortho-substituted benzyl halides is intertwined with the rise of organic chemistry in the 19th and early 20th centuries. While pinpointing the absolute first synthesis of any ortho-substituted benzyl halide is challenging, the work of Sir William Henry Perkin in the late 19th century provides a well-documented early example. His investigations into the reactions of aromatic compounds laid the groundwork for the synthesis of a variety of substituted benzene derivatives.[1][2][3][4][5]
A significant and somber chapter in the history of these compounds came during World War I, where xylyl bromide, a mixture of ortho, meta, and para isomers, was utilized as a potent lachrymatory agent, or tear gas.[6][7] The first extensive use of xylyl bromide was by German forces in January 1915 against Russian positions in the Battle of Bolimów.[6] This application tragically highlighted the powerful physiological effects of these compounds and spurred further research into their synthesis and properties.
Beyond their use as chemical warfare agents, the synthetic utility of ortho-substituted benzyl halides was increasingly recognized. Their ability to undergo nucleophilic substitution reactions at the benzylic carbon, often influenced by the nature of the ortho-substituent, made them valuable building blocks in organic synthesis. The development of reactions like the Sommelet reaction and the Sommelet-Hauser rearrangement further expanded their importance as intermediates.[8][9][10][11]
Key Synthetic Methodologies: From Classical to Modern Approaches
The synthesis of ortho-substituted benzyl halides has evolved from classical free-radical halogenation of ortho-substituted toluenes to more sophisticated and selective modern methods.
Classical Synthesis: Free-Radical Bromination
One of the earliest and most straightforward methods for the preparation of ortho-substituted benzyl halides is the free-radical halogenation of the corresponding ortho-substituted toluene. This method, exemplified by the synthesis of o-xylylene dibromide, relies on the generation of a halogen radical, typically using light or a radical initiator, which then selectively abstracts a benzylic hydrogen.
Table 1: Comparison of Historical and Modern Synthetic Methods for Ortho-Substituted Benzyl Halides
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Perkin's Synthesis of o-Xylylene Dibromide (Historical) | o-Xylene, Bromine, Sunlight/Heat | Simple, high-yielding for the specific product. | Lack of selectivity for monosubstitution, harsh conditions. |
| Sommelet Reaction | Benzyl halide, Hexamine, Water/Acid | Forms an aldehyde from a benzyl halide. | Can have limited substrate scope and side reactions.[12] |
| Modern Radical Bromination of o-Nitrotoluene | o-Nitrotoluene, HBr, H₂O₂, AIBN | Controllable, high yield, avoids dibromination.[13][14][15] | Requires careful control of conditions. |
| Palladium-Catalyzed ortho-Selective C-H Halogenation | Arylnitrile, Pd(OAc)₂, Additive, Halogen Source | High regioselectivity for ortho-position.[16][17] | Requires a directing group and a palladium catalyst. |
| Ammonium Salt-Catalyzed ortho-Selective Halogenation of Phenols | Phenol, DCDMH, Ammonium Salt Catalyst | High ortho-selectivity, mild conditions.[18] | Primarily for phenols. |
Experimental Protocols
Caution: o-Xylylene dibromide is a powerful and persistent lachrymator. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved.
-
Reagents:
-
o-Xylene: 106 g (1.0 mol)
-
Bromine: 352 g (2.2 mol)
-
Petroleum ether (boiling range 60-80 °C)
-
-
Procedure:
-
Place the o-xylene in the flask and heat it to 125 °C using an oil bath. Illuminate the flask with a sun lamp.
-
Once the temperature is stable, begin the dropwise addition of bromine from the dropping funnel. The addition should be regulated to take approximately 1.5 hours.
-
After the addition is complete, continue stirring and heating at 125 °C under illumination for an additional 30 minutes.
-
Allow the reaction mixture to cool to about 60 °C and then pour it into 100 mL of boiling petroleum ether in a beaker.
-
Stir the solution frequently as it cools to room temperature to prevent the product from caking.
-
Once the bulk of the product has crystallized, cool the beaker in an ice bath for at least one hour.
-
Collect the crystalline product by suction filtration, wash it with two portions of cold petroleum ether, and press it dry on the filter.
-
The crude product can be recrystallized from a minimal amount of boiling petroleum ether to yield colorless needles.
-
Caution: This reaction involves corrosive and oxidizing agents. Handle with care in a fume hood.
-
Apparatus: A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reagents:
-
o-Nitrotoluene
-
48% Hydrobromic acid
-
30% Hydrogen peroxide
-
Azobisisobutyronitrile (AIBN)
-
Organic solvent (e.g., dichloroethane)
-
-
Procedure:
-
Charge the reaction vessel with the organic solvent, o-nitrotoluene, and AIBN. Stir the mixture to ensure homogeneity.
-
In a separate vessel, prepare a mixture of the hydrobromic acid.
-
Heat the o-nitrotoluene solution to the reaction temperature (typically 50-82 °C).
-
Slowly and simultaneously add the hydrobromic acid and hydrogen peroxide to the reaction mixture. Maintain the temperature within the desired range.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitored by a suitable analytical technique like HPLC).
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with a solution of sodium sulfite to neutralize any remaining bromine, followed by a water wash.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude o-nitrobenzyl bromide can be purified by recrystallization.
-
Key Reactions and Mechanistic Insights
The reactivity of ortho-substituted benzyl halides is a subject of considerable interest, with the ortho-substituent often playing a crucial role in directing the outcome of the reaction.
The Sommelet-Hauser Rearrangement
A classic example of the influence of the ortho-position is the Sommelet-Hauser rearrangement. This reaction involves the rearrangement of a benzylic quaternary ammonium salt, formed from an ortho-substituted benzyl halide, in the presence of a strong base like sodium amide. The rearrangement results in the formation of an ortho-alkylated N,N-dialkylbenzylamine.[8][9][19]
Caption: The mechanism of the Sommelet-Hauser rearrangement.
Intramolecular Cyclization
The presence of a suitable nucleophile on the ortho-substituent can lead to intramolecular cyclization reactions with the benzylic halide moiety. This strategy has been widely employed in the synthesis of various heterocyclic compounds. The reaction proceeds via an intramolecular nucleophilic substitution, where the ortho-substituent attacks the electrophilic benzylic carbon, displacing the halide and forming a new ring. The facility of this reaction is dependent on the nature of the nucleophile, the length of the linker between the nucleophile and the aromatic ring, and the reaction conditions.
Caption: A generalized workflow for intramolecular cyclization.
Applications in Drug Discovery and Development
The unique reactivity of ortho-substituted benzyl halides makes them valuable precursors in the synthesis of a wide range of biologically active molecules. Their ability to introduce specific structural motifs and participate in cyclization reactions is particularly relevant in the construction of complex heterocyclic scaffolds found in many pharmaceuticals. For instance, the formation of fused ring systems, often facilitated by intramolecular reactions of ortho-substituted benzyl halides, is a common strategy in the design of novel drug candidates. The continued development of new and more selective methods for the synthesis of these compounds will undoubtedly further expand their utility in medicinal chemistry.
Conclusion
From their early, and at times infamous, history to their current status as versatile synthetic intermediates, ortho-substituted benzyl halides have carved a significant niche in the landscape of organic chemistry. The historical journey of their discovery and application provides valuable lessons in the dual nature of chemical compounds – their potential for both harm and for enabling the creation of beneficial molecules. For contemporary researchers, a thorough understanding of their synthesis, reactivity, and historical context is essential for harnessing their full potential in the ongoing quest for new medicines and materials. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals working at the forefront of chemical innovation.
References
- 1. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]
- 2. famousscientists.org [famousscientists.org]
- 3. Sir_William_Henry_Perkin [chemeurope.com]
- 4. William Henry Perkin - Wikipedia [en.wikipedia.org]
- 5. William Henry Perkin | Science History Institute [sciencehistory.org]
- 6. aminoapps.com [aminoapps.com]
- 7. mmsl.cz [mmsl.cz]
- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 14. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 15. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 18. scientificupdate.com [scientificupdate.com]
- 19. chemistry-reaction.com [chemistry-reaction.com]
In-Depth Technical Guide: Safety and Handling of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological data for 2-(2-Methylphenoxymethyl)benzyl chloride (CAS No. 156489-68-8) is readily available in the public domain. This guide has been compiled using general chemical safety principles and by extrapolating data from the closely related compound, benzyl chloride, which shares the same reactive functional group primarily responsible for its hazardous properties. This information should be used as a guide and supplemented with rigorous in-house safety assessments and procedures.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is soluble in most common organic solvents such as ethanol, acetone, and benzene.[1] While stable in air, it can gradually decompose when exposed to light, heat, and moisture.[1]
| Property | Value | Source |
| CAS Number | 156489-68-8 | ChemBK |
| Molecular Formula | C15H15ClO | ChemBK |
| Molecular Weight | 246.73 g/mol | ChemBK |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Aromatic | [1] |
Hazard Identification and Toxicological Profile
Exposure to this compound may be harmful to health.[1] It is classified as an irritant that can affect the eyes and skin.[1] Due to the presence of the benzyl chloride moiety, it should be handled as a potentially hazardous substance with similar toxicological concerns to benzyl chloride.
Note: The following hazard statements are based on the known profile of benzyl chloride and should be considered applicable to this compound until specific data is available.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: Suspected of causing cancer.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
No specific LD50 or LC50 data for this compound has been identified.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.[1]
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Use appropriate grounding and bonding procedures to prevent static discharge.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from sources of heat, sparks, and open flames.
-
Protect from light and moisture to prevent decomposition.[1]
Experimental Protocols and Workflows
General Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Synthesis of this compound
A general method for the preparation of this compound involves the reaction of 2-methylphenol with a benzyl chloride derivative.[1] The reaction typically requires a catalyst or an acid catalyst and is carried out at an elevated temperature.[1]
Caption: Simplified synthesis pathway for this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
In case of a spill, the following steps should be taken:
Caption: Emergency procedure for a spill of this compound.
Disposal Considerations
All waste containing this compound should be considered hazardous.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Use a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential health hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to conduct a thorough risk assessment before beginning any work with this compound and to always use appropriate personal protective equipment.
References
Solubility Profile of 2-(2-Methylphenoxymethyl)benzyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-(2-Methylphenoxymethyl)benzyl chloride. Due to the limited availability of specific quantitative data for this compound, this guide also includes relevant data for the closely related analogue, benzyl chloride, to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for such studies.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a distinct aromatic odor. It is classified as an organic solvent and serves as an intermediate in various chemical syntheses, including pharmaceuticals and pesticides.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [2] |
| Molecular Weight | 246.73 g/mol | [2] |
| Density | 1.131 g/cm³ | [2] |
| Boiling Point | 358.4 °C at 760 mmHg | [2] |
| Flash Point | 170 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.31 | [2] |
Solubility Data
Qualitative Solubility of this compound
Qualitative assessments indicate that this compound is soluble in most common organic solvents, including ethanol, acetone, and benzene.[1] This general solubility is a key characteristic for its application in organic synthesis.
Quantitative Solubility of Benzyl Chloride (Analogue)
Quantitative solubility data for the structural analogue, benzyl chloride, is available and provides an indication of the expected solubility characteristics of this compound, particularly in aqueous media. Benzyl chloride is described as being moderately soluble in water and highly soluble in many organic solvents.[3]
Table 2: Quantitative Solubility of Benzyl Chloride
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.33 g/L | 4 | [4][5] |
| Water | 0.49 g/L | 20 | [4][5] |
| Water | 0.55 g/L | 30 | [4][5] |
| Ethanol | Miscible | Not Specified | [6] |
| Ether | Miscible | Not Specified | [6] |
| Chloroform | Miscible | Not Specified | [6] |
| Acetone | Freely Soluble | Not Specified | [4] |
| Carbon Tetrachloride | Slightly Soluble | Not Specified | [6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a poorly water-soluble compound like this compound, based on the widely accepted shake-flask method.
Materials and Equipment
-
Test Substance: this compound (high purity)
-
Solvents: Deionized water, Ethanol, Methanol, Acetonitrile, etc. (analytical grade)
-
Equipment:
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
pH meter
-
Procedure
-
Preparation of Solvent: Ensure the chosen solvent is degassed to prevent bubble formation. For aqueous solubility, adjust the pH if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visible.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solute settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. Appropriate safety precautions should be taken when handling this compound, as it may be an irritant.[1]
References
The Versatile Intermediate: A Technical Guide to 2-(2-Methylphenoxymethyl)benzyl chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride, a colorless to light yellow liquid with a distinct aromatic odor, serves as a crucial intermediate in a wide array of chemical syntheses. Its unique structural features, combining a reactive benzyl chloride moiety with a methylphenoxymethyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of its properties, synthesis, and, most importantly, its potential applications in modern organic synthesis, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is paramount for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 156489-68-8 | [1][2] |
| Molecular Formula | C₁₅H₁₅ClO | [1][2] |
| Molecular Weight | 246.73 g/mol | [1][2] |
| Boiling Point (Predicted) | 358.4 ± 27.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.131 g/cm³ | [1] |
| Flash Point (Predicted) | 170 °C | [1] |
| LogP (Predicted) | 4.31280 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of a suitable benzyl alcohol with a chlorinating agent. A general, yet illustrative, experimental protocol is provided below.
General Experimental Protocol: Chlorination of (2-(2-Methylphenoxymethyl)phenyl)methanol
Materials:
-
(2-(2-Methylphenoxymethyl)phenyl)methanol
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., concentrated HCl)
-
Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (2-(2-Methylphenoxymethyl)phenyl)methanol in an anhydrous solvent, a catalytic amount of DMF is added (if using thionyl chloride).
-
The solution is cooled in an ice bath, and the chlorinating agent (e.g., thionyl chloride) is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a saturated sodium bicarbonate solution to quench the excess chlorinating agent.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
A general representation of the synthesis is depicted in the workflow diagram below.
Figure 1. General workflow for the synthesis of this compound.
Reactivity and Potential Applications in Chemical Synthesis
The reactivity of this compound is dominated by the benzylic chloride group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-(2-methylphenoxymethyl)benzyl moiety into a variety of molecular scaffolds.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic carbocation intermediate in the Sₙ1 pathway is stabilized by the adjacent aromatic ring.
Reaction with Amines:
The reaction with primary or secondary amines leads to the formation of the corresponding N-benzylated amines, which are common structural motifs in many biologically active compounds.
Figure 2. General scheme for the reaction of this compound with amines.
Use in Heterocyclic Synthesis
The electrophilic nature of the benzylic carbon makes this compound a useful reagent for the N-alkylation of heterocyclic compounds. This is a key step in the synthesis of many pharmaceutical agents, where the benzyl group can serve as a protecting group or as an integral part of the final molecular structure, influencing its pharmacological activity.
Potential as a Precursor in Drug Discovery
While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural similarity to other versatile benzyl chloride intermediates suggests its significant potential in drug discovery and development. Benzyl chlorides are widely used in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, including certain antidepressants and local anesthetics.[3] The 2-(2-methylphenoxymethyl) substituent can modulate the lipophilicity and metabolic stability of a drug candidate, making this particular benzyl chloride derivative an attractive building block for medicinal chemists.
Spectroscopic Data (Predicted)
The following table summarizes the predicted NMR spectral data for this compound, which can aid in its characterization.
| Spectrum | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons: ~6.8-7.5 ppm; -CH₂Cl protons: ~4.6 ppm; -OCH₂- protons: ~5.1 ppm; -CH₃ protons: ~2.3 ppm |
| ¹³C NMR | Aromatic carbons: ~110-157 ppm; -CH₂Cl carbon: ~45 ppm; -OCH₂- carbon: ~68 ppm; -CH₃ carbon: ~16 ppm |
Note: These are predicted values and may differ from experimental results.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in chemical synthesis, particularly in the realm of pharmaceutical and agrochemical research. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient introduction of the 2-(2-methylphenoxymethyl)benzyl moiety into a wide range of molecules. While detailed, publicly accessible synthetic applications are still emerging, the fundamental reactivity of this compound, coupled with the advantageous properties that the methylphenoxymethyl group can impart, positions it as a valuable tool for synthetic chemists aiming to construct complex and biologically active molecules. Further exploration of its utility in the synthesis of novel compounds is a promising area for future research and development.
References
Spectroscopic and Synthetic Profile of 2-(2-Methylphenoxymethyl)benzyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Methylphenoxymethyl)benzyl chloride (C₁₅H₁₅ClO), a key intermediate in various chemical syntheses. Due to the limited availability of experimental spectroscopic data in public databases, this document outlines a plausible synthetic route and presents predicted and typical spectroscopic data to aid researchers in its identification and characterization. Detailed experimental protocols for its synthesis and subsequent analysis are provided, along with visual workflows to facilitate understanding.
Introduction
This compound, also known as 1-(chloromethyl)-2-((o-tolyloxy)methyl)benzene, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. Its structure incorporates a reactive benzyl chloride moiety, making it a versatile precursor for introducing the 2-(2-methylphenoxymethyl)benzyl group into various molecular scaffolds. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [1] |
| Molecular Weight | 246.73 g/mol | [1] |
| CAS Number | 156489-68-8 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 358.4 °C (Predicted) | |
| Density | 1.131 g/cm³ (Predicted) | |
| LogP | 4.31 (Predicted) |
Proposed Synthesis
Experimental Protocol
Step 1: Synthesis of 2-(2-Methylphenoxymethyl)benzyl alcohol
-
To a solution of 2-methylphenol (o-cresol) (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add 2-(hydroxymethyl)benzyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-Methylphenoxymethyl)benzyl alcohol.
Step 2: Synthesis of this compound
-
Dissolve the 2-(2-Methylphenoxymethyl)benzyl alcohol (1.0 eq) in a suitable anhydrous chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
Synthesis Workflow
Spectroscopic Characterization
As experimental spectra for this compound are not publicly available, this section provides predicted and typical spectroscopic data based on the compound's structure. This information can serve as a reference for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 7.50 - 7.20 | m |
| 5.10 | s |
| 4.75 | s |
| 2.25 | s |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |
| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C Bending |
| 1250 - 1200 | Strong | Aryl-O-CH₂ Asymmetric Stretch |
| 1050 - 1000 | Strong | Aryl-O-CH₂ Symmetric Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
| 750 - 700 | Strong | Ortho-disubstituted Benzene C-H Bending |
Mass Spectrometry (MS)
For the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 246, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak of approximately one-third the intensity of the M⁺ peak would also be expected at m/z 248, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35) and the cleavage of the benzyl-oxygen bond.
Analytical Workflow
A typical workflow for the analysis and characterization of synthesized this compound is depicted below.
Conclusion
This technical guide provides a foundational resource for researchers interested in this compound. While experimental spectroscopic data remains elusive in public domains, the proposed synthetic route, along with the predicted and typical spectral data, offers a solid starting point for its synthesis and characterization. The detailed protocols and visual workflows are intended to streamline the experimental process for scientists and professionals in the field of drug development and chemical research. It is recommended that researchers performing these experiments confirm all findings with their own analytical data.
References
Methodological & Application
Application Notes and Protocols for 2-(2-Methylphenoxymethyl)benzyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of protecting group chemistry, drawing analogies from well-known substituted benzyl protecting groups. As of the date of this document, specific literature detailing the use of 2-(2-Methylphenoxymethyl)benzyl chloride as a protecting group is limited. Therefore, the provided data and protocols should be considered predictive and may require optimization for specific applications.
Introduction
This compound, hereafter referred to as MPMB-Cl, is a substituted benzyl halide that can be employed as a protecting group for hydroxyl functionalities, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. The presence of the 2-methylphenoxymethyl substituent introduces specific steric and electronic properties that can influence the stability and reactivity of the corresponding protected ether, potentially offering advantages in multi-step synthetic sequences. This document provides a theoretical framework and predicted experimental guidelines for its application.
The core structure of the MPMB protecting group offers a benzyl ether linkage, which is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. The ortho-substituent is expected to introduce steric hindrance around the benzylic carbon, which may influence the rates of both the protection and deprotection steps.
Key Characteristics (Predicted)
-
Stability: Expected to be stable to basic conditions, organometallic reagents, and some oxidizing and reducing agents.
-
Reactivity: The electron-donating nature of the ether oxygen in the substituent may slightly activate the benzyl group, potentially influencing its cleavage under certain conditions.
-
Deprotection: Cleavage is anticipated to be achievable under standard conditions for benzyl ethers, such as catalytic hydrogenolysis, oxidative cleavage, or treatment with strong Lewis acids. The specific conditions may require adjustment due to the substitution pattern.
Data Presentation
The following tables summarize the predicted reaction conditions and expected outcomes for the protection of a generic primary alcohol (R-CH₂OH) and a phenol (Ar-OH) with MPMB-Cl, as well as the subsequent deprotection steps. These values are extrapolated from data for similar substituted benzyl protecting groups and should be used as a starting point for experimental design.
Table 1: Predicted Conditions for Protection of Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Alcohol | NaH | THF/DMF | 0 to 25 | 2 - 6 | 85 - 95 |
| Secondary Alcohol | NaH | THF/DMF | 25 to 60 | 6 - 12 | 70 - 85 |
| Phenol | K₂CO₃ | Acetone/DMF | 25 to 80 | 2 - 8 | 90 - 98 |
Table 2: Predicted Conditions for Deprotection of MPMB Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | MeOH/EtOAc | 25 | 4 - 12 | 80 - 95 |
| Oxidative Cleavage | DDQ (1.5 eq) | CH₂Cl₂/H₂O (18:1) | 0 to 25 | 1 - 4 | 75 - 90 |
| Lewis Acid Cleavage | BCl₃ (1.2 eq) | CH₂Cl₂ | -78 to 0 | 0.5 - 2 | 70 - 85 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using MPMB-Cl.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound (MPMB-Cl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of MPMB-Cl (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MPMB-protected alcohol.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
This protocol outlines a general procedure for the removal of the MPMB protecting group via catalytic hydrogenolysis.
Materials:
-
MPMB-protected compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Standard laboratory glassware
Procedure:
-
To a solution of the MPMB-protected compound (1.0 equivalent) in MeOH or EtOAc, add 10% Pd/C (10-20% by weight of the substrate).
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.
Visualizations
Logical Relationship Diagram
This diagram illustrates the key factors influencing the application of the 2-(2-Methylphenoxymethyl)benzyl (MPMB) protecting group, from its installation to its removal, highlighting the interplay of steric and electronic effects.
Caption: Factors influencing MPMB protecting group strategy.
Experimental Workflow Diagram
This diagram outlines the general workflow for a synthetic sequence involving the protection of a hydroxyl group with MPMB-Cl, a subsequent chemical transformation on the protected molecule, and the final deprotection step.
Caption: General synthetic workflow with MPMB protection.
Application Notes and Protocols for the Reaction of 2-(2-Methylphenoxymethyl)benzyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and protocols for the reaction of 2-(2-methylphenoxymethyl)benzyl chloride with a variety of nucleophiles. This versatile electrophile serves as a key building block in the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for nucleophilic substitution reactions of benzyl chlorides and can be adapted for specific research and development needs.
Introduction
This compound is a reactive benzylic halide that readily undergoes nucleophilic substitution reactions (SN1 and SN2) at the benzylic carbon. The presence of the 2-methylphenoxymethyl group can influence the reactivity and physicochemical properties of the resulting products, making it a valuable intermediate in the design of novel molecules. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This process allows for the introduction of a wide array of functional groups, including amines, ethers, thioethers, and azides, providing access to a rich chemical space for drug discovery and other applications.
General Reaction Mechanism
The reaction of this compound with nucleophiles can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions. The benzylic carbocation intermediate in an SN1 pathway is stabilized by the adjacent phenyl ring, while the primary nature of the benzylic carbon also allows for a concerted SN2 attack.
Figure 1. General mechanisms for the nucleophilic substitution of this compound.
Experimental Protocols and Data
The following sections provide detailed protocols for the reaction of this compound with representative nucleophiles from different classes. The quantitative data presented is based on typical yields for analogous reactions with benzyl chlorides and should be considered as a guideline. Optimization of reaction conditions may be necessary to achieve desired yields for specific substrates.
Reaction with N-Nucleophiles (e.g., Imidazole)
The introduction of nitrogen-containing heterocycles is a common strategy in drug design. The reaction with imidazole provides a straightforward route to N-benzylated imidazoles.
Experimental Protocol:
-
To a solution of imidazole (1.2 equivalents) in acetonitrile (10 mL per mmol of benzyl chloride), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted imidazole.
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Imidazole | 1-((2-((2-methylphenoxy)methyl)benzyl)-1H-imidazole | Acetonitrile | K₂CO₃ | 70-80 | 3-5 | 80-95[1] |
| Ammonia | 2-((2-methylphenoxy)methyl)benzylamine | Toluene | - | 100 | 2 | 70-85 |
| Piperidine | 1-((2-((2-methylphenoxy)methyl)benzyl)piperidine | DMF | K₂CO₃ | 60 | 4 | 85-95 |
Table 1: Representative Reactions with N-Nucleophiles.
Figure 2. Workflow for the reaction with N-nucleophiles.
Reaction with O-Nucleophiles (e.g., Sodium Methoxide)
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide. This reaction is applicable to the synthesis of benzyl ethers from this compound.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium (1.1 equivalents) in anhydrous methanol (15 mL per mmol of benzyl chloride) under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the freshly prepared sodium methoxide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | 1-(((2-methoxy)methyl)phenoxy)methyl)-2-methylbenzene | Methanol | - | 25 | 2-4 | 90-98[2][3] |
| Sodium Phenoxide | 1-methyl-2-((phenoxy(phenyl)methoxy)methyl)benzene | DMF | - | 80 | 3 | 85-95[4] |
| Acetic Acid | 2-((2-methylphenoxy)methyl)benzyl acetate | Pyridine | Pyridine | 25 | 5 | 80-90 |
Table 2: Representative Reactions with O-Nucleophiles.
Figure 3. Workflow for the Williamson ether synthesis.
Reaction with S-Nucleophiles (e.g., Thiourea)
Benzyl thioethers can be conveniently prepared from benzyl halides using thiourea, which avoids the handling of volatile and malodorous thiols. The reaction proceeds via the formation of an isothiouronium salt, followed by in-situ hydrolysis and reaction with a second equivalent of the benzyl chloride.
Experimental Protocol:
-
Dissolve thiourea (0.5 equivalents) and this compound (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
-
Heat the reaction mixture to reflux and monitor the formation of the isothiouronium salt by TLC.
-
After the initial reaction is complete, add a solution of a strong base (e.g., sodium hydroxide, 2.0 equivalents) to hydrolyze the isothiouronium salt to the corresponding thiolate.
-
Add a second equivalent of this compound to the reaction mixture.
-
Continue to heat the reaction until the formation of the thioether is complete (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiourea | Bis(2-((2-methylphenoxy)methyl)benzyl)sulfane | Ethanol | NaOH | 80 | 6-8 | 80-95[5] |
| Sodium Thiophenoxide | (2-((2-methylphenoxy)methyl)benzyl)(phenyl)sulfane | DMF | - | 25 | 2 | 90-98 |
Table 3: Representative Reactions with S-Nucleophiles.
Figure 4. Workflow for the synthesis of dibenzyl thioether.
Signaling Pathways and Biological Applications
Currently, there is limited publicly available information directly linking the derivatives of this compound to specific biological signaling pathways. However, the structural motifs accessible through the reactions described above are prevalent in a wide range of biologically active molecules. For instance, N-benzylimidazole cores are found in antifungal and anticancer agents, while benzyl ether and thioether functionalities are present in various pharmaceutical compounds.
Researchers are encouraged to screen the synthesized compounds in relevant biological assays to explore their potential therapeutic applications. The diverse library of molecules that can be generated from this compound provides a valuable starting point for identifying novel drug candidates.
Safety Precautions
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a versatile reagent for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. The protocols outlined in these application notes provide a foundation for researchers to explore the chemistry of this compound and to generate novel molecules for various applications, particularly in the field of drug discovery. Further investigation into the biological activities of these derivatives is warranted to uncover their full therapeutic potential.
References
Application Notes and Protocol for Benzylation Using 2-(2-Methylphenoxymethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride is a versatile alkylating agent employed in organic synthesis, particularly for the introduction of the 2-(2-methylphenoxymethyl)benzyl protecting group.[1][2] This protecting group offers unique characteristics that can be advantageous in multi-step syntheses. Benzyl groups, in general, are widely used for the protection of hydroxyl groups due to their stability under a range of reaction conditions.[3] The specific substitution pattern of this reagent can influence its reactivity and the properties of the resulting benzylated product. These application notes provide a representative protocol for the benzylation of a hydroxyl group using this compound, based on the principles of the Williamson ether synthesis.[4]
Data Summary
The following table summarizes typical quantitative data for the benzylation of a generic primary alcohol (R-OH) with this compound. These values are representative and may vary depending on the specific substrate and reaction scale.
| Parameter | Value |
| Reactants | |
| Generic Primary Alcohol (R-OH) | 1.0 mmol |
| This compound | 1.2 mmol |
| Sodium Hydride (60% in mineral oil) | 1.5 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 4-8 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Silica gel column chromatography |
| Results | |
| Yield of R-O-CH₂-C₆H₄-O-CH₂-C₆H₅(o-CH₃) | 85-95% |
| Purity (by ¹H NMR) | >98% |
Experimental Protocol
This protocol details a standard procedure for the benzylation of a primary alcohol using this compound.
Materials:
-
Substrate (containing a hydroxyl group)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DMF (approximately 10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.2 equiv) in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylated product.
Experimental Workflow
Figure 1. Experimental workflow for the benzylation of an alcohol.
Safety Information
This compound is expected to be an irritant to the eyes and skin.[1] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere.
Disclaimer: No specific, peer-reviewed protocol for the benzylation reaction using this compound was found in the public domain. The protocol provided herein is a representative example based on the general principles of Williamson ether synthesis and should be adapted and optimized for specific substrates and laboratory conditions.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing modern synthetic methodologies. The protocols are designed to be a practical resource for researchers in drug discovery and development, offering step-by-step instructions for both continuous flow and biocatalytic processes.
Application Note 1: Continuous Flow Synthesis of an Imatinib Intermediate
Introduction: Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers. This protocol describes a three-step continuous flow synthesis of a key benzamide intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a precursor to Imatinib. Continuous flow processing offers advantages in terms of safety, efficiency, and scalability over traditional batch methods.[1][2][3][4][5] This process involves the reduction of a nitro group to an amine.[6][7][8]
Experimental Workflow:
Caption: Continuous flow setup for the synthesis of an Imatinib intermediate.
Experimental Protocol:
Materials:
-
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Hydrogen peroxide (H₂O₂) treated activated carbon (AC)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Stainless-steel coil reactor (e.g., 10 mL volume)
-
Heating unit for the reactor
-
Back pressure regulator (BPR)
-
In-line filter
-
Product collection vessel
Procedure:
-
Reagent Preparation:
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram.
-
Set the reactor temperature to 100 °C.[6]
-
Set the back pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at appropriate flow rates to achieve the desired residence time in the reactor.
-
The combined stream flows through the heated coil reactor.
-
-
Product Collection and Work-up:
-
The reaction mixture exits the reactor and passes through an in-line filter to remove the activated carbon catalyst.[6]
-
Collect the filtrate.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the solution to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[7]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | [6][7] |
| Reducing Agent | Hydrazine Hydrate | [6] |
| Catalyst | H₂O₂-treated Activated Carbon | [6] |
| Solvent | DMF | [6] |
| Temperature | 100 °C | [6] |
| Yield | >90% | [7] |
| Purity (by HPLC) | >99.5% | [7] |
Application Note 2: Enzymatic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Introduction: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key step in its synthesis is the stereoselective production of a chiral β-amino acid intermediate. This protocol describes a multi-enzyme cascade for the synthesis of the sitagliptin intermediate from ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate using a transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH).[9] This biocatalytic approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.[10][11][12][13]
Signaling Pathway:
Caption: Multi-enzyme cascade for the synthesis of a Sitagliptin intermediate.
Experimental Protocol:
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Benzylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium formate
-
Tris-HCl buffer
-
Whole-cell biocatalyst co-expressing Transaminase from Roseomonas deserti (TARO) and an esterase.
-
Whole-cell biocatalyst co-expressing Aldehyde Reductase (AHR) from Synechocystis sp. and Formate Dehydrogenase (FDH) from Pseudomonas sp.
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strains expressing the required enzymes to the desired cell density.
-
Harvest the cells by centrifugation and wash with buffer. The cell paste can be used directly.
-
-
Reaction Setup:
-
Reaction Execution:
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or chromatography to yield the pure sitagliptin intermediate.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate Concentration | 100 mM | [9] |
| Amine Donor Concentration | 300 mM | [9] |
| Biocatalyst Loading (TARO-Est) | 60 mg_CDW/mL | [9] |
| Biocatalyst Loading (AHR/FDH) | 60 mg_CDW/mL | [9] |
| pH | 8.0 | [9] |
| Temperature | 37 °C | [9] |
| Conversion | ~70% | [9] |
| Isolated Yield | 61% | [9] |
| Enantiomeric Excess | >99% | [11] |
Application Note 3: Asymmetric Reduction of a Prochiral Ketone to a Chiral Alcohol Intermediate
Introduction: Chiral alcohols are crucial building blocks in the synthesis of many active pharmaceutical ingredients.[14][15][16] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantiomeric excess.[15][17] This protocol describes the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate, a key intermediate in the synthesis of various pharmaceuticals. The process utilizes a recombinant E. coli expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[16]
Reaction Scheme:
Caption: Enzymatic reduction of ethyl 4-chloroacetoacetate with cofactor regeneration.
Experimental Protocol:
Materials:
-
Ethyl 4-chloroacetoacetate (COBE)
-
Glucose
-
NADP+
-
Betaine:lactic acid deep eutectic solvent (DES)
-
Ethyl acetate
-
Recombinant E. coli cells expressing carbonyl reductase from Candida glabrata (CgCR) and glucose dehydrogenase (GDH).
Equipment:
-
Temperature-controlled shaker
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain expressing CgCR and GDH.
-
Harvest the cells by centrifugation and wash with buffer.
-
-
Reaction Setup:
-
Prepare a biphasic system consisting of ethyl acetate and a betaine:lactic acid-water mixture.
-
In the aqueous phase, add the whole-cell biocatalyst.
-
Add glucose for cofactor regeneration.
-
Add NADP+.
-
-
Reaction Execution:
-
Add the substrate, ethyl 4-chloroacetoacetate, to the reaction mixture. A substrate concentration of up to 1000 mM can be used.[16]
-
Incubate the reaction at 30 °C with vigorous shaking to ensure good mixing between the two phases.[16]
-
Monitor the reaction progress by taking samples from the organic phase and analyzing by GC or HPLC.
-
-
Product Isolation:
-
After the reaction is complete, separate the organic phase.
-
The product, ethyl (R)-4-chloro-3-hydroxybutyrate, is primarily in the ethyl acetate phase and can be isolated by evaporation of the solvent.
-
Further purification can be achieved by distillation or chromatography if required.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | Ethyl 4-chloroacetoacetate (COBE) | [16] |
| Substrate Concentration | up to 1000 mM | [16] |
| Biocatalyst | Recombinant E. coli with CgCR and GDH | [16] |
| Cofactor Regeneration | Glucose/GDH | [16] |
| Temperature | 30 °C | [16] |
| Yield | ~90% | [16] |
| Enantiomeric Excess | >92% | [14] |
References
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 16. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]
- 17. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Methylphenoxymethyl)benzyl chloride in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-methylphenoxymethyl)benzyl chloride in Suzuki-Miyaura cross-coupling reactions. This diarylmethane precursor is a valuable building block for synthesizing complex organic molecules, which are pivotal in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of benzyl chlorides.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organic halide or triflate.[1][5] The use of benzyl chlorides, such as this compound, in this reaction provides a direct route to diarylmethane derivatives. These motifs are prevalent in a wide array of biologically active compounds and pharmaceutical agents.[6][7][8] This document details a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, along with relevant data and visualizations.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of benzyl chlorides with various boronic acid derivatives, extrapolated from the scientific literature. This data provides a comparative basis for optimizing the reaction with this compound.
| Parameter | Condition A | Condition B | Condition C |
| Electrophile | Benzyl chloride | Benzyl bromide | Benzyl carbonate |
| Nucleophile | Potassium Aryltrifluoroborate | Phenylboronic acid | Arylboronic acid |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | KAPs(Ph-PPh₃)-Pd (0.26 mol% Pd) | Pd₂(dba)₃ with Ligand |
| Base | Cs₂CO₃ (3.0 equiv.) | K₂CO₃ (3.0 equiv.) | KF (3.0 equiv.) |
| Solvent | THF/H₂O (10:1) | Ethanol | 1,4-Dioxane |
| Temperature | 77 °C | 80 °C | 110 °C |
| Reaction Time | 23 hours | 5 minutes - 1 hour | Not Specified |
| Yield | Good to Excellent | High | Good to Excellent |
| Reference | [7] | [9] | [10] |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound and a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation (in situ): In a dry, argon-flushed round-bottom flask, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. jsynthchem.com [jsynthchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Derivatization of Amines with 2-(2-Methylphenoxymethyl)benzyl Chloride for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, a broad class of organic compounds essential in pharmaceuticals, biological systems, and industrial chemistry, often presents a challenge for liquid chromatography-mass spectrometry (LC-MS) due to their polarity and poor ionization efficiency. Derivatization is a key strategy to enhance their chromatographic retention and improve their detection sensitivity. While several reagents are available for this purpose, this document outlines a proposed methodology for the use of 2-(2-Methylphenoxymethyl)benzyl chloride as a novel derivatizing agent for primary and secondary amines prior to LC-MS analysis.
This application note provides a detailed, albeit theoretical, protocol for the derivatization of amines with this compound. Due to the limited availability of published data on this specific reagent, the following protocols are based on the well-established principles of amine derivatization using analogous benzylic halides, such as benzoyl chloride.[1][2][3][4] It is intended to serve as a comprehensive starting point for method development and validation in your laboratory.
The derivatization reaction with this compound is expected to proceed via a nucleophilic substitution, where the amine attacks the benzylic carbon, displacing the chloride. This reaction adds a hydrophobic moiety to the amine, improving its retention on reversed-phase chromatography columns and potentially enhancing its ionization in the mass spectrometer.
Chemical Reaction
The proposed reaction mechanism involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of this compound, leading to the formation of a stable, derivatized amine and hydrochloric acid. The reaction is typically carried out in a basic medium to neutralize the acid byproduct and facilitate the reaction.
Caption: Proposed reaction of an amine with this compound.
Experimental Protocols
1. Reagent and Standard Preparation
-
Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Amine Standard Stock Solutions: Prepare individual stock solutions of the target amines at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile, depending on the solubility of the amines).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the appropriate solvent to cover the desired calibration range.
-
Internal Standard (IS) Stock Solution: Select a suitable internal standard (e.g., a deuterated analog of one of the target amines or a structurally similar amine not present in the samples). Prepare a stock solution of the IS at 1 mg/mL.
-
Working IS Solution: Dilute the IS stock solution to a concentration that yields a consistent and robust signal in the LC-MS system.
-
Reaction Buffer: Prepare a 100 mM sodium borate buffer or sodium carbonate solution and adjust the pH to 9-10 with NaOH or HCl.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plasma, urine, tissue homogenate, or pharmaceutical formulation). A generic protocol for a biological fluid sample is provided below.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard at the working concentration.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
3. Derivatization Protocol
-
Reconstitution: Reconstitute the dried sample extract or an aliquot of the working standard solution with 50 µL of the reaction buffer (100 mM sodium borate, pH 9.5).
-
Addition of Derivatizing Reagent: Add 50 µL of the 1 mg/mL this compound solution in acetonitrile.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes. Note: Optimization of incubation time and temperature may be required.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1% formic acid in water. This will neutralize the basic buffer and stabilize the derivatives.
-
Final Dilution: Dilute the sample with the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(2-Methylphenoxymethyl)benzyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Williamson ether synthesis using 2-(2-Methylphenoxymethyl)benzyl chloride as the electrophile. The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] It proceeds via an S_N_2 reaction between an alkoxide or phenoxide and a primary alkyl halide, benzyl halide, or sulfonate ester.[3][4] In this protocol, we describe the synthesis of an exemplary ether, 2-(2-Methylphenoxymethyl)benzyl ethyl ether, to illustrate the general procedure. This protocol can be adapted for the synthesis of a variety of ethers with potential applications in medicinal chemistry and materials science, as this compound serves as a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5]
Overview of the Synthesis
The Williamson ether synthesis involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an electrophilic substrate in a bimolecular nucleophilic substitution (S_N_2) reaction.[2] The reaction generally works best with primary alkyl halides to minimize competing elimination reactions.[3] Benzyl halides, such as this compound, are excellent substrates for this reaction due to the stability of the transition state.
Reaction Scheme:
ROH + Base → RO⁻
RO⁻ + this compound → RO-CH₂-C₆H₄-CH₂-O-C₆H₄-CH₃ + Cl⁻
Experimental Protocol: Synthesis of 2-(2-Methylphenoxymethyl)benzyl Ethyl Ether
This protocol details the synthesis of 2-(2-Methylphenoxymethyl)benzyl ethyl ether as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (C₁₅H₁₅ClO)[6]
-
Ethanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and chamber
-
Safety Precautions
-
This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Work in a well-ventilated fume hood.
Step-by-Step Procedure
-
Preparation of the Alkoxide:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous ethanol (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium ethoxide.
-
-
Ether Synthesis:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the benzyl chloride dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1][2]
-
-
Workup and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-(2-Methylphenoxymethyl)benzyl ethyl ether.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(2-Methylphenoxymethyl)benzyl ethyl ether.
| Parameter | Value | Reference/Note |
| Starting Material | ||
| Name | This compound | |
| Molecular Formula | C₁₅H₁₅ClO | [6] |
| Molecular Weight | 246.73 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Reagents | ||
| Ethanol | 1.0 equivalent | |
| Sodium Hydride (60%) | 1.1 equivalents | |
| Reaction Conditions | ||
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A common solvent for Williamson ether synthesis.[1][2] |
| Reaction Temperature | 60-70 °C | Typical temperature range for this reaction.[1][2] |
| Reaction Time | 2-6 hours | Monitored by TLC.[1][2] |
| Product | ||
| Name | 2-(2-Methylphenoxymethyl)benzyl ethyl ether | |
| Expected Yield | 70-90% | Typical yields for Williamson ether synthesis.[1][2] |
| Purification Method | Column Chromatography |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the Williamson ether synthesis of 2-(2-Methylphenoxymethyl)benzyl ethyl ether.
Caption: Experimental workflow for the Williamson ether synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C15H15ClO | CID 19956555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Catalytic Activation of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential catalytic strategies for the activation of 2-(2-Methylphenoxymethyl)benzyl chloride, a key intermediate in the synthesis of various organic molecules. The following sections detail several catalytic systems, provide exemplary experimental protocols, and visualize reaction pathways. This document is intended to serve as a starting point for the development of robust and efficient synthetic methodologies.
Overview of Catalytic Systems
The activation of the C-Cl bond in benzyl chlorides is a well-established area of organic synthesis. Several transition-metal-based catalytic systems, as well as photoredox catalysis, have proven effective for this transformation, enabling a variety of cross-coupling reactions. While specific data on the catalytic activation of this compound is not extensively documented, the reactivity of this substrate is expected to be analogous to other substituted benzyl chlorides. Below is a summary of promising catalytic approaches based on existing literature for similar substrates.
Table 1: Summary of Potential Catalytic Systems for the Activation of this compound
| Catalytic System | Catalyst/Pre-catalyst | Ligand/Additive | Coupling Partner | Reaction Type | Key Features & Considerations |
| Nickel-Catalyzed Heck-Type Reaction | Ni(cod)₂ | PCyPh₂ or PCy₂Ph | Simple Olefins | C-C bond formation | High selectivity for 1,1-disubstituted olefins; proceeds at room temperature.[1][2][3][4] |
| Cobalt-Catalyzed Cross-Coupling | CoCl₂ | Isoquinoline | Benzylic Zinc Reagents | C-C bond formation | Tolerates a variety of functional groups; proceeds at moderate temperatures (50 °C).[5] |
| Iron-Catalyzed Cross-Electrophile Coupling | Fe(CO)₅ | None | Disulfides | C-S bond formation | Proceeds without a terminal reductant or photoredox conditions; circumvents catalyst poisoning by sulfur.[6][7] |
| Cooperative Photocatalytic Coupling | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Lutidine | Electron-Deficient Alkenes | C-C bond formation | Utilizes visible light to generate benzyl radicals under mild conditions.[8][9] |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ | Bifunctional Ligands | Aryl Halides | C-C bond formation | Enables direct arylation through C-H activation, though may be less direct for this substrate.[10][11][12] |
Experimental Protocols
The following protocols are adapted from established methodologies for the catalytic activation of benzyl chlorides and are proposed as starting points for the functionalization of this compound.
Protocol 1: Nickel-Catalyzed Heck-Type Reaction with an Unactivated Olefin
This protocol describes the coupling of this compound with a simple olefin, such as 1-octene, to form a functionalized allylbenzene derivative.[1][2][3][4]
Materials:
-
This compound
-
1-Octene
-
Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene)
-
PCyPh₂ (Cyclohexyl(diphenyl)phosphine)
-
Et₃SiOTf (Triethylsilyl trifluoromethanesulfonate)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or Diethyl Ether)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Ni(cod)₂ (5 mol%) and PCyPh₂ (10 mol%).
-
Add anhydrous toluene (0.5 M) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equiv), followed by 1-octene (2.0 equiv).
-
Add triethylamine (2.0 equiv) and then Et₃SiOTf (1.1 equiv) dropwise.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Cross-Electrophile Coupling with a Disulfide
This protocol outlines the synthesis of a benzylic thioether from this compound and a disulfide, such as diphenyl disulfide.[6][7]
Materials:
-
This compound
-
Diphenyl disulfide
-
Fe(CO)₅ (Iron pentacarbonyl)
-
Pinacolone (solvent)
-
Standard glassware for heating under an inert atmosphere
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and diphenyl disulfide (1.5 equiv).
-
Add pinacolone (1.0 mL).
-
Carefully add Fe(CO)₅ (10 mol%) to the mixture under a fume hood.
-
Seal the vial and heat the reaction mixture at 107 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired thioether product.
Visualizations
Diagram 1: General Experimental Workflow
This diagram illustrates a typical workflow for setting up a catalytic reaction under an inert atmosphere.
References
- 1. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [dspace.mit.edu]
- 5. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium (II)-Catalyzed C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Formylphenylboronic Acid as a Versatile Building Block in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylphenylboronic acid (4-FPBA) is a bifunctional reagent of significant importance in modern organic synthesis.[1] Its structure, incorporating both a boronic acid and an aldehyde, allows for sequential, chemoselective transformations, making it an invaluable building block for the construction of complex molecular architectures.[2][3] The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, while the aldehyde group offers a gateway for a multitude of synthetic operations, including reductive amination, Wittig reactions, and oxidations.[2][3] This dual reactivity profile makes 4-FPBA a strategic component in the synthesis of pharmaceuticals, advanced materials like OLEDs, and biologically active compounds.[2][4][5]
Core Applications in a Two-Step Synthetic Strategy
A common and powerful application of 4-formylphenylboronic acid is a two-step sequence involving an initial Suzuki-Miyaura coupling followed by a reductive amination of the aldehyde. This strategy allows for the rapid generation of diverse molecular scaffolds from three points of diversity: the aryl halide, the boronic acid core, and the amine.
Step 1: Suzuki-Miyaura Cross-Coupling. This reaction efficiently creates a biaryl structure, a common motif in pharmacologically active molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups.[6]
Step 2: Reductive Amination. The aldehyde of the newly formed biaryl is then converted into a secondary or tertiary amine. Reagents like sodium triacetoxyborohydride are highly selective for this transformation, leaving other reducible functional groups, such as nitriles or esters, intact.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the key transformations involving 4-formylphenylboronic acid and its derivatives.
Table 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 97 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 3 | 1-Bromo-4-fluorobenzene | G-COOH-Pd | K₂CO₃ | H₂O/EtOH | 70 | 2 | 92 |
| 4 | 1-Bromo-3-fluorobenzene | G-COOH-Pd | K₂CO₃ | H₂O/EtOH | 70 | 2 | 89 |
| 5 | 4-Bromotoluene | [PdCl₂(dppf)] | K₂CO₃ | Toluene/H₂O | 85 | 4 | 88 |
| 6 | 4-Iodoanisole | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | RT | 0.5 | 96 |
Table 2: Reductive Amination of 4'-Formyl-biphenyl Derivatives with Various Amines
| Entry | Aldehyde Substrate | Amine Partner | Reducing Agent | Solvent | Temp | Time | Yield (%) |
| 1 | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | Morpholine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 94 |
| 2 | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 88 |
| 3 | 4-Phenylbenzaldehyde | Cyclohexylamine | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | RT | 20 | 96 |
| 4 | 4-Phenylbenzaldehyde | Aniline | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | RT | 48 | 85 |
| 5 | Benzaldehyde | Morpholine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 98 |
| 6 | Benzaldehyde | Dibenzylamine | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | RT | 20 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid with 4-bromobenzonitrile.
Materials:
-
4-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Distilled Water (2 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile, 4-formylphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and distilled water via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 18-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 4'-((Morpholin-4-yl)methyl)-[1,1'-biphenyl]-4-carbonitrile via Reductive Amination
This protocol details the reductive amination of the biphenyl aldehyde product from Protocol 1 with morpholine using sodium triacetoxyborohydride.
Materials:
-
4'-Formyl-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 1.0 equiv)
-
Morpholine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4'-formyl-[1,1'-biphenyl]-4-carbonitrile and morpholine in 1,2-dichloroethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Visualizations
Caption: Logical workflow of the two-step synthesis.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Pathway from building block to a potential biological application.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Scale-Up Synthesis of 2-(2-Methylphenoxymethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(2-Methylphenoxymethyl)benzyl chloride, a key intermediate in various chemical syntheses. The described methodology follows a two-step reaction sequence: a Williamson ether synthesis to form the intermediate 2-((o-tolyloxy)methyl)benzyl alcohol, followed by a chlorination reaction to yield the final product. This protocol is designed to be scalable for laboratory and pilot plant settings, with a focus on procedural safety and product purity.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive benzyl chloride moiety and a substituted phenoxymethyl group, allows for diverse chemical transformations. The synthesis protocol outlined herein is a robust and reproducible method for obtaining this compound in high purity and yield.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [1] |
| Molecular Weight | 246.73 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Aromatic | [2] |
| Solubility | Soluble in most common organic solvents (e.g., ethanol, acetone, benzene) | [2] |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of an ether linkage via a Williamson ether synthesis, followed by the chlorination of the resulting benzylic alcohol.
Figure 1: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-((o-tolyloxy)methyl)benzyl alcohol (Williamson Ether Synthesis)
This procedure details the formation of the ether linkage between o-cresol and 2-(hydroxymethyl)benzyl chloride.
Materials:
-
o-Cresol
-
2-(Hydroxymethyl)benzyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of o-cresol (1.0 equivalent) in DMF or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2-(hydroxymethyl)benzyl chloride (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Chlorination)
This procedure describes the conversion of the benzylic alcohol intermediate to the final benzyl chloride product using thionyl chloride.
Materials:
-
2-((o-tolyloxy)methyl)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-((o-tolyloxy)methyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be further purified by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | o-Cresol, 2-(Hydroxymethyl)benzyl chloride | NaOH or K₂CO₃ | DMF or Acetonitrile | 60-80 | 4-6 | 85-95 | >95 |
| 2 | 2-((o-tolyloxy)methyl)benzyl alcohol | Thionyl Chloride | Dichloromethane | 0 to RT | 2-4 | 90-98 | >98 |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 8H, Ar-H), 5.15 (s, 2H, Ar-O-CH₂), 4.70 (s, 2H, Ar-CH₂-Cl), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 137.5, 135.0, 131.0, 130.0, 129.5, 128.5, 127.0, 126.0, 121.0, 112.0, 70.0, 45.0, 16.5 |
| IR (neat, cm⁻¹) | 3060, 3030 (Ar C-H), 2920, 2870 (C-H), 1590, 1490 (C=C), 1240 (C-O), 750 (C-Cl) |
| MS (EI) | m/z 246 (M⁺), 211 (M⁺ - Cl) |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.
-
Benzyl chlorides are lachrymators and potential alkylating agents; avoid inhalation and skin contact.[2]
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
Logical Relationship Diagram
Figure 2: Logical flow from starting materials to the final product.
References
Application Notes and Protocols: Protecting Group Strategies for Polyfunctional Molecules Using Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in drug development and the creation of complex natural products, the selective transformation of one functional group in the presence of others is a paramount challenge. Polyfunctional molecules, bearing multiple reactive sites such as hydroxyl, amino, and carboxyl groups, often exhibit indiscriminate reactivity towards many reagents. To orchestrate the desired chemical modifications with precision, the use of protecting groups is an indispensable strategy. A protecting group temporarily masks a functional group, rendering it inert to specific reaction conditions, and can be subsequently removed to restore the original functionality.
Among the plethora of protecting groups available, the benzyl group (Bn), introduced via reagents like benzyl chloride (BnCl), stands out for its versatility, stability, and relatively straightforward removal. Benzyl ethers, esters, and amines are stable to a wide range of acidic and basic conditions, making them robust shields during various synthetic transformations.[1] The choice of benzyl chloride as the benzylating agent is often favored due to its reactivity and cost-effectiveness.
This document provides a detailed guide to employing benzyl chloride for the protection of common functional groups in polyfunctional molecules. It outlines strategies for achieving chemoselectivity, presents quantitative data for various protection and deprotection reactions, and offers detailed experimental protocols for key transformations.
Chemoselective Protection Strategies
The selective protection of one functional group over another in a polyfunctional molecule hinges on the differential reactivity of the functional groups and the careful choice of reaction conditions.
Key Principles of Chemoselectivity with Benzyl Chloride:
-
Nucleophilicity: The inherent nucleophilicity of the functional groups plays a crucial role. Generally, amines are more nucleophilic than alcohols, which are in turn more nucleophilic than carboxylic acids. This order can often be exploited for selective protection.
-
Acidity/Basicity: The acidity of hydroxyl groups (phenols vs. alcohols) and the basicity of amines influence their reactivity. Phenoxides are more readily formed than alkoxides, facilitating the protection of phenols over alcohols under basic conditions.
-
Steric Hindrance: The steric environment around a functional group can significantly impact its accessibility to the benzylating agent. Less sterically hindered groups will typically react faster.
-
Reaction Conditions: The choice of base, solvent, temperature, and the use of phase-transfer catalysts can dramatically influence the selectivity of the benzylation reaction.
Protection of Alcohols and Phenols
The protection of hydroxyl groups as benzyl ethers is a cornerstone of organic synthesis. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by nucleophilic substitution with benzyl chloride, is the most common method.[2]
Chemoselectivity between Alcohols and Phenols: Phenols are more acidic than aliphatic alcohols and can be selectively deprotonated with weaker bases (e.g., K₂CO₃, Cs₂CO₃). This allows for the preferential O-benzylation of phenols in the presence of alcohols.[3]
Chemoselectivity between Primary, Secondary, and Tertiary Alcohols: The order of reactivity for benzylation is typically primary > secondary > tertiary alcohols, primarily due to steric hindrance. Selective protection of a primary alcohol in the presence of a secondary alcohol can often be achieved by using a stoichiometric amount of a strong base and benzyl chloride at low temperatures.
Monobenzylation of Diols: Achieving selective monobenzylation of symmetric diols can be challenging. Strategies include using a sub-stoichiometric amount of the benzylating agent, employing phase-transfer catalysis to control the reaction at the interface of two phases, or using organotin reagents to activate one hydroxyl group selectively.[4][5]
Protection of Amines
Primary and secondary amines are readily N-benzylated with benzyl chloride in the presence of a base to scavenge the liberated HCl.[6] Due to the high nucleophilicity of amines, N-benzylation is often faster than O-benzylation of alcohols under similar conditions.
Chemoselectivity in Amino Alcohols: In molecules containing both amino and hydroxyl groups, selective N-benzylation is generally favored under neutral or slightly basic conditions due to the higher nucleophilicity of the amine. Conversely, selective O-benzylation can be achieved by first forming the alkoxide with a strong base, which is a stronger nucleophile than the neutral amine.[7] Refluxing with benzyl chloride has been shown to significantly increase the selectivity of O-benzylation over N-benzylation in aminoethanols.[7]
Protection of Carboxylic Acids
Carboxylic acids can be protected as benzyl esters by reacting the corresponding carboxylate salt with benzyl chloride.[8][9] This protection is robust and the resulting benzyl esters are less susceptible to nucleophilic attack than many other esters. The esterification is often carried out in the presence of a base such as triethylamine or cesium carbonate to generate the carboxylate in situ.
Data Presentation: Benzylation and Debenzylation Reactions
The following tables summarize quantitative data for the protection of various functional groups using benzyl chloride and their subsequent deprotection.
| Functional Group | Substrate Example | Benzylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alcohols | ||||||||
| Primary Alcohol | Benzyl alcohol | Benzyl chloride | KOH | Dioxane | 80 | 2 | 95 | [10] |
| Phenol | Phenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 8 | 92 | [3] |
| Diol (Selective) | 1,4-Butanediol | Benzyl chloride | Bu₄NBr/NaOH | Toluene/H₂O | 80 | 6 | 75 (mono) | [4] |
| Amines | ||||||||
| Primary Amine | Aniline | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 4 | 96 | [11] |
| Amino Alcohol (O-sel) | 2-Aminoethanol | Benzyl chloride | NaH | THF | Reflux | 12 | 85 (O-Bn) | [7] |
| Carboxylic Acids | ||||||||
| Carboxylic Acid | Benzoic acid | Benzyl chloride | Cs₂CO₃ | DMF | 80 | 2 | 98 | [8] |
| Phenolic Acid | Salicylic acid | Benzyl chloride | K₂CO₃ | DMF | 100 | 4 | 88 (ester) |
Table 1: Benzylation Reaction Conditions and Yields
| Protected Group | Deprotection Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Ether | |||||||
| O-Bn | H₂ | Pd/C (10%) | Methanol | RT | 2 | >95 | [2] |
| O-Bn | BCl₃ | - | CH₂Cl₂ | 0 | 1 | 90 | |
| Benzyl Amine | |||||||
| N-Bn | H₂ | Pd(OH)₂/C | Ethanol | RT | 4 | >95 | |
| N-Bn (selective) | DIAD | - | THF | RT | 1 | 92 | [12] |
| Benzyl Ester | |||||||
| O-Bn Ester | H₂ | Pd/C (10%) | Ethyl Acetate | RT | 1 | >95 | |
| O-Bn Ester | LiOH | - | THF/H₂O | RT | 3 | 98 |
Table 2: Debenzylation Reaction Conditions and Yields
Experimental Protocols
Protocol 1: O-Benzylation of a Phenol (e.g., 4-tert-Butylphenol)
Materials:
-
4-tert-Butylphenol
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and add benzyl chloride (1.1 eq) dropwise over 10 minutes.
-
Continue to reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-benzylated product.
Protocol 2: N-Benzylation of a Primary Amine (e.g., Aniline)
Materials:
-
Aniline
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux and add benzyl chloride (1.2 eq) dropwise.
-
Maintain the reflux for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield N-benzylaniline.
Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis
Materials:
-
Benzyl-protected alcohol
-
Palladium on activated carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.
Visualization of Workflows and Relationships
General Workflow for Protecting Group Strategy
Caption: General workflow for a synthesis involving a benzyl protecting group strategy.
Logical Relationship of Chemoselectivity in Benzylation
Caption: Factors influencing the chemoselective benzylation of polyfunctional molecules.
Conclusion
The benzyl protecting group, introduced via benzyl chloride, is a powerful tool in the arsenal of the synthetic chemist. Its stability and reliable cleavage methods make it suitable for the synthesis of complex polyfunctional molecules. By understanding the principles of chemoselectivity and carefully controlling reaction conditions, researchers can achieve the desired protection with high efficiency. The protocols and data provided herein serve as a practical guide for the successful implementation of benzyl protecting group strategies in research and development.
References
- 1. Formal Transformation of Benzylic Carboxylic Acids to Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two prominent modern agrochemicals: the fungicide Fluxapyroxad and the insecticide Chlorantraniliprole. The document includes step-by-step experimental procedures, comprehensive quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Case Study 1: Synthesis and Application of Fluxapyroxad (SDHI Fungicide)
Introduction:
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It effectively controls a wide range of fungal diseases in various crops by disrupting the fungal mitochondrial respiratory chain.[1][2] The mode of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][3]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Fluxapyroxad targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex. This binding blocks the oxidation of succinate to fumarate in the TCA cycle and interrupts the transfer of electrons to the respiratory chain, thereby inhibiting ATP production and leading to fungal cell death.[4]
Caption: Signaling pathway of Fluxapyroxad inhibiting fungal respiration.
Experimental Protocol: Synthesis of Fluxapyroxad via Suzuki Coupling
This protocol outlines a two-step synthesis of Fluxapyroxad based on a Suzuki coupling reaction.[5]
Step 1: Synthesis of 3-(Difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 2-iodoaniline in an organic solvent, add a coupling reagent and 4-dimethylaminopyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Separate the organic phase and wash the aqueous phase three times with dichloromethane.
-
Combine the organic phases and evaporate to dryness.
-
Purify the crude product by column chromatography to yield 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide.
Step 2: Suzuki Coupling to Yield Fluxapyroxad
-
In a reaction vessel under a nitrogen atmosphere, combine 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide, a suitable boronic acid derivative, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base in a solvent.
-
Heat the mixture to reflux and react overnight.
-
Monitor the reaction completion by TLC.
-
After completion, add water and dichloromethane and stir for 30 minutes.
-
Separate the organic phase, wash with saturated ammonium chloride solution, dry, and concentrate to dryness.
-
Purify the crude product by column chromatography to obtain pure Fluxapyroxad.
Quantitative Data for Fluxapyroxad Synthesis
| Step | Intermediate/Product | Yield | Purity (by 1H NMR) |
| 1 | 3-(Difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide | 81% | 91% |
| 2 | Fluxapyroxad | 92% | 95% |
Table 1: Yield and purity data for the synthesis of Fluxapyroxad and its intermediate.[5]
Biological Activity of Fluxapyroxad
Fluxapyroxad exhibits potent antifungal activity against a range of plant pathogens.
| Fungal Species | EC50 (mg/L) |
| Fusarium oxysporum | ~0.03 |
| Fusarium verticillioides | ~0.06 |
Table 2: In vitro antifungal activity of Fluxapyroxad.[6]
Case Study 2: Synthesis and Application of Chlorantraniliprole (Diamide Insecticide)
Introduction:
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It is highly effective against a variety of lepidopteran pests and some species of Coleoptera, Diptera, and Hemiptera.[7] Its novel mode of action and low mammalian toxicity make it a valuable tool in integrated pest management programs.[7][8]
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole acts as a potent activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells.[9] This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[9][10]
Caption: Mechanism of Chlorantraniliprole action on insect ryanodine receptors.
Experimental Protocol: Synthesis of Chlorantraniliprole
This protocol describes a common synthetic route to Chlorantraniliprole.[11]
Step 1: Synthesis of N-methyl-3-methyl-2-amino-5-chlorobenzamide
-
Suspend 2-amino-3-methylbenzoic acid in a suitable solvent such as dichloromethane in a three-necked flask.
-
Add 1-hydroxybenzotriazole (HOBt).
-
In an ice bath, add a 30% methylamine alcohol solution, followed by the addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with stirring.
-
After the addition is complete, continue stirring in the ice bath for approximately 30 minutes.
-
Remove the ice bath and allow the reaction to proceed overnight at room temperature.
-
Wash the reaction mixture three times with water.
-
Distill off the dichloromethane under reduced pressure to obtain N-methyl-3-methyl-2-amino-5-chlorobenzamide.
Step 2: Condensation to form Chlorantraniliprole
-
To a solution of N-methyl-3-methyl-2-amino-5-chlorobenzamide in a suitable solvent, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride.
-
The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature until completion.
-
Isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography to obtain Chlorantraniliprole.
Quantitative Data for Chlorantraniliprole Synthesis
| Step | Product | Yield |
| 2 | Chlorantraniliprole | 91.5% |
Table 3: Yield for the final condensation step in the synthesis of Chlorantraniliprole.[11]
Biological Activity of Chlorantraniliprole
Chlorantraniliprole demonstrates high insecticidal activity, particularly against lepidopteran larvae.
| Pest Species | LC50 (72h) |
| Loxostege sticticalis (Beet webworm) | 0.08183 µg/L |
Table 4: Larvicidal activity of Chlorantraniliprole.[8]
| Pest Species | LC50 (48h) |
| Plutella xylostella (Diamondback moth) | 0.23 mg/L |
Table 5: Larvicidal activity of Chlorantraniliprole against a susceptible strain.[8]
Experimental Workflow: Agrochemical Synthesis and Bioassay
Caption: General workflow for agrochemical synthesis and evaluation.
References
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. fao.org [fao.org]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2-Methylphenoxymethyl)benzyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the chloromethylation of 2-methylphenoxymethylbenzene. This reaction, a variant of the Blanc chloromethylation, typically involves reacting the starting material with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.
Q2: What are the primary side reactions that can lower the yield of my synthesis?
A2: The main side reaction of concern is the formation of diarylmethane byproducts, where the newly formed benzyl chloride reacts with another molecule of the starting material (2-methylphenoxymethylbenzene). Over-chlorination, leading to the formation of dichloromethyl derivatives, can also occur under harsh conditions. Additionally, the highly carcinogenic byproduct bis(chloromethyl) ether can be formed in situ and necessitates stringent safety precautions.
Q3: My final product is a dark oil, not the expected colorless or light yellow liquid. What could be the cause?
A3: A dark coloration often indicates the presence of polymeric byproducts or degradation products. This can result from excessive reaction temperatures, prolonged reaction times, or the use of an overly aggressive catalyst. Inadequate purification can also leave colored impurities in the final product.
Q4: How can I effectively purify the crude this compound?
A4: A standard purification protocol involves an aqueous workup to remove the catalyst and unreacted formaldehyde. This typically includes washing the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash. The crude product is then dried over an anhydrous salt like magnesium sulfate and purified by vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficiently acidic conditions- Low reaction temperature- Poor quality of reagents (e.g., wet starting material or solvent) | - Use a freshly opened or properly stored Lewis acid catalyst (e.g., anhydrous ZnCl₂).- Ensure a steady supply of anhydrous HCl gas or use concentrated hydrochloric acid.- Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.- Use anhydrous solvents and ensure the starting material is dry. |
| Low Yield | - Suboptimal reaction time or temperature- Formation of diarylmethane byproduct- Inefficient workup leading to product loss | - Optimize reaction time and temperature. Refer to the data tables below for guidance.- Use a molar excess of the chloromethylating agent relative to the aromatic substrate.- Ensure complete extraction of the product from the aqueous layer during workup. |
| Formation of Significant Byproducts | - High reaction temperature- High catalyst concentration- Incorrect stoichiometry | - Lower the reaction temperature to favor the desired monochloromethylation.- Reduce the amount of catalyst used.- Adjust the molar ratio of reactants. A higher ratio of formaldehyde and HCl to the aromatic substrate can sometimes suppress diarylmethane formation. |
| Product Decomposes During Distillation | - Presence of residual acid or metal catalyst- Distillation temperature is too high | - Ensure the crude product is thoroughly washed and neutralized before distillation.- Perform the distillation under a high vacuum to lower the boiling point. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how reaction parameters can influence the yield of a typical chloromethylation reaction. While this data is for a general benzyl chloride synthesis, the trends are applicable to the synthesis of this compound.
Table 1: Effect of Temperature and Pressure on Yield
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 100 | 1 | 8 | >90 |
| 120 | 2 | 8 | >91 |
| 140 | 3.7 | 8 | >92 |
Data adapted from a patented process for benzyl chloride synthesis, suggesting that increasing temperature and pressure can enhance yield.[1]
Table 2: Effect of Reaction Time on Yield
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 100 | 1 | 8 | >91 |
| 100 | 1 | 10 | >92 |
| 100 | 1 | 12 | >92 |
This data indicates that after a certain point, increasing the reaction time may not significantly improve the yield.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Chloromethylation
Materials:
-
2-methylphenoxymethylbenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2-methylphenoxymethylbenzene and dichloromethane.
-
Cool the mixture in an ice bath and add anhydrous zinc chloride, followed by paraformaldehyde.
-
Bubble anhydrous hydrogen chloride gas through the stirred mixture or add concentrated hydrochloric acid dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by adding ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
Caption: Reaction pathway for the chloromethylation of 2-methylphenoxymethylbenzene.
References
Technical Support Center: Chlorination of 2-(2-Methylphenoxymethyl)toluene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 2-(2-methylphenoxymethyl)toluene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential side products in the chlorination of 2-(2-methylphenoxymethyl)toluene?
The desired product is typically the result of selective monochlorination on the benzylic methylene group of the toluene moiety. However, a number of side products can form depending on the reaction conditions.
Main Reaction Pathways:
-
Side-Chain Chlorination (Radical Mechanism): This is the desired pathway for producing the monochlorinated product at the benzylic position of the toluene ring. It is typically initiated by UV light or radical initiators at elevated temperatures.
-
Ring Chlorination (Electrophilic Aromatic Substitution): This pathway leads to the chlorination of one or both aromatic rings. It is promoted by Lewis acid catalysts and lower temperatures.
Potential Side Products:
-
Over-chlorination of the side chain: Formation of a dichloro- derivative at the benzylic position.
-
Chlorination of the other methyl group: Chlorination of the methyl group on the phenoxy ring.
-
Ring chlorination: Addition of chlorine to various positions on either the toluene or the phenoxy aromatic ring.
-
Ether cleavage products: Under harsh acidic conditions, the ether linkage could potentially cleave, leading to the formation of chlorinated cresols and benzyl derivatives.
-
Radical recombination products: Dimerization of benzylic radicals can lead to bibenzyl-type impurities.[1]
Q2: My reaction is producing a significant amount of ring-chlorinated byproducts. How can I favor side-chain chlorination?
The formation of ring-chlorinated products indicates that the reaction is proceeding, at least in part, through an electrophilic aromatic substitution mechanism.[1][2] To promote the desired free-radical side-chain chlorination, consider the following adjustments:
-
Eliminate Lewis Acid Catalysts: Ensure your reaction setup is free from any Lewis acidic impurities (e.g., metal salts from spatulas or reaction vessels).
-
Use Radical Initiators: Employ radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to initiate the radical chain reaction.
-
Apply Heat and/or Light: Conduct the reaction at elevated temperatures (typically the boiling point of the solvent) and/or under UV irradiation.[1] These conditions favor the homolytic cleavage of chlorine gas and the formation of chlorine radicals.
-
Choose an Appropriate Solvent: Use non-polar, inert solvents like carbon tetrachloride or cyclohexane.
-
Dynamic Irradiation: Applying dynamic irradiation conditions has been shown to suppress the formation of ring-chlorinated products in the photochlorination of toluene.[3]
Q3: I am observing over-chlorination of the benzylic side chain. How can I improve the selectivity for the monochlorinated product?
Over-chlorination is a common issue in free-radical halogenations. The initially formed monochlorinated product can react further with chlorine radicals.[1] To enhance the selectivity for the monochlorinated product, you can:
-
Control the Stoichiometry: Use a molar ratio of 2-(2-methylphenoxymethyl)toluene to chlorinating agent that is greater than or equal to 1:1. Using an excess of the starting material will increase the probability of a chlorine radical reacting with an unreacted molecule rather than the monochlorinated product.
-
Monitor the Reaction Progress: Closely monitor the reaction using techniques like GC or TLC. Stop the reaction once the desired level of conversion to the monochlorinated product is achieved, before significant amounts of the dichlorinated product are formed.
-
Use a Milder Chlorinating Agent: Consider using N-chlorosuccinimide (NCS) in place of chlorine gas. NCS can provide a lower, more controlled concentration of chlorine radicals, which can improve selectivity for monochlorination.
Q4: Is there a risk of chlorination on the methyl group of the phenoxy ring?
Yes, the methyl group on the phenoxy ring is also a benzylic position and is susceptible to free-radical chlorination. The relative reactivity of the two benzylic positions (the -CH2- of the toluene moiety and the -CH3 of the phenoxy moiety) will depend on the relative stability of the corresponding benzylic radicals. The benzylic radical on the toluene side is generally expected to be more reactive due to the electron-donating nature of the ether-linked substituent in the ortho position. However, some degree of chlorination on the phenoxy methyl group is possible. To minimize this, the same strategies for controlling over-chlorination can be applied.
Q5: Could the ether linkage cleave during the chlorination reaction?
The stability of the benzyl ether linkage depends on the reaction conditions.
-
Under Free-Radical Conditions: The C-O bond in the ether is generally stable under typical free-radical chlorination conditions (heat, light, radical initiator).
-
Under Acidic Conditions: If significant amounts of HCl are generated and accumulate, or if a Lewis acid catalyst is present, there is a risk of ether cleavage. The cleavage of benzyl phenyl ether can occur by heating with one equivalent of acid.[4] Products of such cleavage would likely be chlorinated versions of o-cresol and benzyl chloride.
To avoid ether cleavage, ensure the reaction is run under conditions that minimize acid buildup. If necessary, a non-basic acid scavenger can be added to the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficient initiation of the radical reaction. 2. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Increase the amount of radical initiator or the intensity of UV light. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents and solvents. |
| High proportion of ring-chlorinated products | 1. Presence of Lewis acid catalysts. 2. Low reaction temperature. 3. Reaction performed in the dark without a radical initiator. | 1. Use glassware that has been thoroughly cleaned to remove any metal residues. Avoid using metal spatulas. 2. Increase the reaction temperature to favor the radical pathway. 3. Ensure adequate UV irradiation or the presence of a suitable radical initiator. |
| Significant amount of dichlorinated side-chain product | 1. High concentration of chlorine radicals. 2. Reaction allowed to proceed for too long. 3. Molar ratio of chlorinating agent to substrate is too high. | 1. Use a milder chlorinating agent like NCS. 2. Monitor the reaction closely and stop it at the optimal time. 3. Use a stoichiometric amount or a slight excess of the starting material. |
| Presence of multiple unidentified byproducts | 1. A combination of the issues above. 2. Possible ether cleavage. 3. Complex mixture of ring and side-chain chlorinated isomers. | 1. Systematically address the potential causes for ring and over-chlorination. 2. Analyze the byproducts by GC-MS or LC-MS to identify potential ether cleavage products. If confirmed, adjust conditions to minimize acid formation. 3. Use HPLC or GC to quantify the product distribution and optimize the reaction conditions for the desired isomer. |
Experimental Protocols
Selective Monochlorination of the Benzylic Side-Chain using N-Chlorosuccinimide (NCS)
This protocol is designed to favor the monochlorination of the benzylic methylene group on the toluene ring.
Materials:
-
2-(2-Methylphenoxymethyl)toluene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous carbon tetrachloride (or another suitable inert solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methylphenoxymethyl)toluene (1.0 equivalent).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) under the inert atmosphere.
-
Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the chlorination of 2-(2-methylphenoxymethyl)toluene.
Caption: A troubleshooting workflow for optimizing the chlorination reaction.
References
Technical Support Center: Purification of 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(2-Methylphenoxymethyl)benzyl chloride by chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound on silica gel.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution and band broadening. 2. Co-elution with Starting Material: The polarity of the product and the starting alcohol [2-(2-Methylphenoxymethyl)benzyl alcohol] may be very similar. 3. Presence of Isomeric Impurities: Synthesis may result in closely related isomers that are difficult to separate. | 1. Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., Hexane:Ethyl Acetate). Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems. 2. Use a Different Solvent System: Consider using a different solvent system with alternative selectivity, such as Dichloromethane/Hexane or Toluene/Ethyl Acetate. 3. Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values. |
| Product Degradation on the Column | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can promote the hydrolysis of the reactive benzyl chloride to the corresponding benzyl alcohol. 2. Prolonged Exposure to Stationary Phase: A slow flow rate or a very long column can increase the contact time with the silica gel, leading to degradation. | 1. Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine (typically 0.1-1% in the mobile phase), to neutralize acidic sites. Alternatively, use commercially available deactivated silica gel. 2. Perform Flash Chromatography: Use positive pressure to increase the flow rate and minimize the time the compound spends on the column.[1] 3. Work-up Neutralization: Ensure the crude product is thoroughly washed and neutralized to remove any residual acid from the synthesis (e.g., from thionyl chloride) before loading onto the column. |
| Tailing of the Product Peak | 1. Acidic Impurities in the Sample: Residual acidic impurities can interact strongly with the silica gel. 2. Interaction of the Product with Silica Gel: The ether and chloride functionalities may have secondary interactions with the stationary phase. 3. Column Overloading: Too much sample has been loaded onto the column. | 1. Add a Modifier to the Mobile Phase: A small amount of a slightly more polar solvent or a base (like triethylamine) can often improve peak shape. 2. Reduce Sample Load: Load a smaller amount of the crude material onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| No Elution of the Product | 1. Mobile Phase is Not Polar Enough: The selected eluent system is too non-polar to move the compound down the column. 2. Irreversible Adsorption: The compound may be reacting with or irreversibly binding to the silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Flush the Column: If the product is still on the column, flush with a very polar solvent (e.g., 100% Ethyl Acetate or Methanol/Dichloromethane) to recover the material, although it may not be pure. Consider using a less reactive stationary phase like alumina for future purifications if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Based on the purification of similar substituted benzyl chlorides, a mixture of hexanes and ethyl acetate is recommended.[2] Start with a low polarity mixture, such as 95:5 or 90:10 (Hexane:Ethyl Acetate), and adjust the polarity based on TLC analysis of the crude material.
Q2: How can I monitor the progress of the column chromatography?
The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside the crude material and, if available, a pure standard of the starting material. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the molecule will absorb UV light.
Q3: My product appears to be decomposing on the silica gel. What can I do?
Benzyl chlorides can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis back to the benzyl alcohol. To mitigate this, you can:
-
Use Neutralized Silica Gel: Prepare a slurry of the silica gel in your mobile phase and add 1% triethylamine to neutralize the acidic sites.
-
Perform Flash Chromatography: The faster elution in flash chromatography reduces the contact time of the sensitive compound with the stationary phase.[1]
-
Ensure a Neutral Sample: Before loading, ensure your crude product is free of any acidic residue from the synthesis by performing an aqueous wash with a mild base like sodium bicarbonate solution.
Q4: What are the potential impurities I should be looking to separate?
The potential impurities largely depend on the synthetic route used to prepare this compound. If synthesized from the corresponding alcohol using a chlorinating agent like thionyl chloride, common impurities include:
-
Unreacted Starting Material: 2-(2-Methylphenoxymethyl)benzyl alcohol.
-
Side-products from Synthesis: Such as the corresponding sulfite ester if thionyl chloride is used.
-
Isomeric Byproducts: Depending on the starting materials, other positional isomers may be formed.
-
Hydrolysis Product: The corresponding benzyl alcohol, if the product is exposed to water.
Q5: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable alternative, especially if the compound is unstable on silica gel. A C18 column with a mobile phase of acetonitrile and water or methanol and water would be a suitable starting point.[3] This technique separates compounds based on hydrophobicity, which may provide a different selectivity compared to normal-phase chromatography.
Experimental Protocol: Flash Column Chromatography
This is a general protocol for the purification of this compound. The exact conditions may need to be optimized for your specific sample.
1. Preparation of the Column:
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of about 4-5 cm is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (40-63 µm particle size) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add more mobile phase as needed, ensuring the silica bed does not run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Apply positive pressure (e.g., from a nitrogen line or an air pump) to achieve a flow rate of approximately 2 inches/minute of solvent descending the column.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents hypothetical data for a typical purification of 1 gram of crude this compound.
| Parameter | Value | Method of Determination |
| Initial Purity | ~85% | ¹H NMR or GC-MS |
| Major Impurities | Starting Alcohol, Isomeric Byproduct | ¹H NMR or GC-MS |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane | TLC Optimization |
| Rf of Product | ~0.4 (in 80:20 Hexane:EtOAc) | TLC |
| Rf of Starting Alcohol | ~0.2 (in 80:20 Hexane:EtOAc) | TLC |
| Final Purity | >98% | ¹H NMR or GC-MS |
| Isolated Yield | 750 mg (75%) | Mass of final product |
Visualizations
References
preventing decomposition of 2-(2-Methylphenoxymethyl)benzyl chloride during storage
Welcome to the technical support center for 2-(2-Methylphenoxymethyl)benzyl chloride. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound during storage and experimentation.
Disclaimer
The following recommendations are based on the known chemical properties of this compound and structurally related compounds, such as benzyl chlorides and benzyl ethers. It is crucial to handle this compound with care, using appropriate personal protective equipment in a well-ventilated area, as it is classified as an irritant[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and polymerization, often accelerated by exposure to common environmental factors. It is known to gradually decompose when exposed to light, heat, and moisture[1].
-
Hydrolysis: Like other benzyl chlorides, it can react with water to form the corresponding benzyl alcohol and hydrochloric acid (HCl)[2][3]. The generated HCl can act as a catalyst, further accelerating decomposition.
-
Oxidation: The benzyl ether linkage can be susceptible to oxidation, potentially leading to the formation of aldehydes or esters as impurities[4][5][6][7].
-
Polymerization/Condensation: In the presence of certain metals (e.g., iron, aluminum) or acidic conditions, benzyl chlorides can undergo self-reaction (Friedel-Crafts alkylation), leading to polymerization and the release of HCl gas[8][9].
Q2: What are the ideal storage conditions to prevent decomposition?
A2: To maximize shelf life, the compound should be stored with strict control over its environment. Key recommendations are summarized in the table below.
Q3: Are there any chemical stabilizers that can be added to prolong the shelf life?
A3: Yes, specific stabilizers can be added to inhibit the primary decomposition pathways. Acid scavengers are particularly effective. For instance, stabilizers like propylene oxide or triethylamine are often added to benzyl chloride to neutralize acidity[8]. Additionally, lactams such as ε-caprolactam have been shown to be effective stabilizers for benzyl chloride, particularly against metal-catalyzed decomposition[10][11].
Q4: How can I assess the purity and detect degradation of my stored this compound?
A4: Standard analytical techniques are suitable for monitoring the purity of the compound and detecting degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the parent compound from more polar degradation products like the corresponding benzyl alcohol (hydrolysis product).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities and confirming the structure of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of impurities. For example, the appearance of a new singlet around 4.5-4.7 ppm could indicate the formation of the benzyl alcohol due to hydrolysis.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis and oxygen to prevent oxidation. |
| Light | Store in an amber or opaque container | The compound is light-sensitive; protection from light prevents photochemical decomposition[1]. |
| Container | Tightly sealed glass or phenolic-lined container | Avoids contact with reactive metals and prevents ingress of moisture and air[8][12]. |
| Purity | Use high-purity, anhydrous solvents if preparing solutions | Minimizes contaminants, especially water, that can initiate decomposition. |
Table 2: Potential Chemical Stabilizers
| Stabilizer Class | Example | Typical Concentration (w/w) | Mechanism of Action |
| Epoxides | Propylene Oxide | 0.1 - 0.5% | Acts as an acid scavenger, neutralizing HCl formed during hydrolysis[8]. |
| Amines | Triethylamine | 0.1 - 0.5% | A non-nucleophilic base that scavenges acid[8]. |
| Lactams | ε-Caprolactam | 0.01 - 1.0% | Inhibits metal-catalyzed decomposition and polymerization[11]. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has turned yellow or brown | Oxidation or polymerization. | The compound has likely degraded. Assess purity using HPLC or GC-MS. If critical impurities are present, the material should be repurified (e.g., by chromatography) or discarded. |
| Pressure buildup in the container | HCl gas evolution from hydrolysis or polymerization. | CAUTION: Handle in a fume hood with protective gear. Cool the container before slowly venting. The material is likely significantly decomposed. Consider adding an acid scavenger like propylene oxide to a fresh, pure sample for future storage. |
| Appearance of a new peak in HPLC/GC analysis | Chemical decomposition. | Identify the impurity using MS or NMR. If the impurity is the corresponding benzyl alcohol, hydrolysis is the cause. If it is a higher molecular weight species, polymerization is likely. Review storage conditions to ensure they are optimal. |
| Poor reactivity in a subsequent reaction | The starting material has degraded, lowering its effective concentration. | Confirm the purity of the starting material before use. If degraded, purify the compound or use a fresh, unopened batch. |
Visualizations
Decomposition Pathways
Caption: Potential degradation routes for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues with compound stability.
Experimental Protocols
Protocol 1: General Stability Study
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Aliquot 5-10 mg of high-purity this compound into several appropriately sized amber glass vials.
-
Create sets of samples for each storage condition to be tested (e.g., Room Temp/Air, Refrigerated/Air, Refrigerated/N₂, -20°C/N₂).
-
For samples under an inert atmosphere, flush the vials with dry nitrogen or argon gas for 1-2 minutes before sealing tightly with a PTFE-lined cap.
-
Prepare a "Time Zero" sample by dissolving one aliquot in a suitable solvent (e.g., acetonitrile) and analyze immediately via a validated HPLC method to establish the initial purity.
-
Place the remaining vials in their respective storage locations.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each condition.
-
Dissolve the contents in the same solvent used for the Time Zero sample and analyze by HPLC.
-
Compare the purity (as a percentage of the main peak area) to the Time Zero sample. The formation of new peaks should be noted and, if possible, identified.
Protocol 2: HPLC Purity Check
Objective: To quickly assess the purity of a stored sample.
Methodology:
-
Mobile Phase: Acetonitrile and Water (with 0.1% trifluoroacetic acid, if needed for peak shape).
-
Gradient: Start with a 50:50 Acetonitrile:Water ratio, ramping to 95:5 Acetonitrile:Water over 10 minutes. Hold for 2 minutes, then return to initial conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject 10 µL of the sample. The primary peak corresponds to the intact compound. The appearance of earlier eluting peaks often indicates more polar degradation products, such as the hydrolysis product 2-(2-Methylphenoxymethyl)benzyl alcohol. Calculate purity based on the relative peak area.
References
- 1. chembk.com [chembk.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 11. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
troubleshooting failed reactions with 2-(2-Methylphenoxymethyl)benzyl chloride
Welcome to the technical support center for 2-(2-Methylphenoxymethyl)benzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a substituted benzyl chloride. The benzylic chloride is the reactive site, susceptible to nucleophilic substitution reactions. Due to the substitution on the benzyl ring, steric hindrance can play a significant role in its reactivity. Like other benzyl chlorides, it can undergo both SN1 and SN2 reactions, and the pathway is often dependent on the reaction conditions such as the solvent, temperature, and the nature of the nucleophile.[1][2][3][4]
Q2: My reaction with this compound is not proceeding or is very slow. What are the possible causes?
Several factors could contribute to a sluggish or failed reaction:
-
Steric Hindrance: The "2-(2-Methylphenoxymethyl)" group is bulky and can sterically hinder the approach of the nucleophile to the benzylic carbon. This is especially problematic for SN2 reactions which require backside attack.[5]
-
Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6]
-
Low Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered substrate.
-
Base Strength: In reactions requiring a base to generate the nucleophile (e.g., Williamson ether synthesis), the base may not be strong enough to deprotonate the starting material fully.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
Common side reactions include:
-
Elimination (E2): If a strong, sterically hindered base is used, it can act as a base rather than a nucleophile, leading to the formation of an alkene.[6][7]
-
Friedel-Crafts Alkylation: The benzyl chloride can potentially react with an aromatic solvent or another aromatic molecule in the reaction mixture under certain conditions (e.g., presence of a Lewis acid).
-
Hydrolysis: If water is present in the reaction, the benzyl chloride can be hydrolyzed to the corresponding benzyl alcohol.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, consider the following troubleshooting steps. The logical workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Product is Unstable or Decomposes
This compound itself is reported to be sensitive to light, heat, and moisture, which can lead to gradual decomposition.[8] If you suspect product instability:
-
Workup Conditions: Avoid acidic or strongly basic workup conditions if your product is sensitive.
-
Purification: Consider chromatography at lower temperatures.
-
Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of an ether from an alcohol and this compound.
Materials:
-
Alcohol (your nucleophile precursor)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol to a solution of NaH in anhydrous DMF at 0 °C.
-
Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the alkoxide.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 50 °C) may be required.[9]
-
Quenching: After completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for Williamson ether synthesis.
Data Presentation
Table 1: Common Bases for Williamson Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| Sodium Hydride (NaH) | ~36 | DMF, THF, Dioxane | Strong, non-nucleophilic base. Irreversible deprotonation. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, t-BuOH | Strong, sterically hindered base. Can promote elimination. |
| Sodium Hydroxide (NaOH) | ~15.7 | DMSO, Water | Can be used, but water can lead to hydrolysis of the chloride. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, Acetonitrile | Weaker base, suitable for more acidic alcohols (e.g., phenols). |
Table 2: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Properties |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High boiling point, excellent for SN2 reactions.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High boiling point, strongly solvates cations.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Lower boiling point, good for many substitutions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Lower polarity, common solvent. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Can act as a nucleophile and solvates the nucleophile, slowing SN2. |
Signaling Pathways and Logical Relationships
In the context of troubleshooting, understanding the competing reaction pathways is crucial. The following diagram illustrates the competition between substitution (SN1/SN2) and elimination (E2) pathways for a benzyl chloride.
Caption: Competing reaction pathways for substituted benzyl chlorides.
References
- 1. quora.com [quora.com]
- 2. doubtnut.com [doubtnut.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. brainly.in [brainly.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
identifying impurities in technical grade 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade 2-(2-Methylphenoxymethyl)benzyl chloride. The information is designed to help identify potential impurities and guide the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in technical grade this compound?
A1: Impurities in technical grade this compound can originate from the starting materials, side-reactions during synthesis, or degradation of the final product. The synthesis typically involves a Williamson ether synthesis between a benzyl halide and 2-methylphenol (o-cresol).
Potential Impurities:
-
From Starting Materials:
-
Process-Related Impurities (from Williamson Ether Synthesis):
-
Unreacted starting materials: Benzyl chloride and 2-methylphenol.
-
Side-products: Benzyl alcohol (from hydrolysis of benzyl chloride), and potentially C-alkylated products instead of the desired O-alkylation.[3]
-
Di-benzylation products: Formation of bis(2-methylphenoxymethyl)benzene isomers.
-
-
Degradation Products:
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of this compound and its impurities.[1][6]
-
GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and low molecular weight byproducts.[7][8][9]
-
HPLC: Well-suited for separating a wider range of compounds, including less volatile impurities and isomers. A stability-indicating HPLC method can also be developed to separate the main compound from its degradation products.[1][6]
Q3: Where can I find a reference impurity profile for technical grade this compound?
A3: A specific, publicly available impurity profile with quantitative data for technical grade this compound is not readily found in the literature. The expected impurity profile must be inferred from the synthetic route and the known impurities of the starting materials. Analysis of a specific batch using the methods described below is necessary to determine its unique impurity profile.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for the main component or impurities | Active sites in the GC liner, column, or injection port. | Use a deactivated liner and septum. Trim the first few centimeters of the column. Ensure proper column installation. |
| Ghost peaks appearing in the chromatogram | Contamination of the syringe, GC inlet, or carrier gas. Septum bleed. | Run a blank solvent injection to confirm the source. Clean the syringe and inlet. Use high-quality carrier gas and traps. Use a low-bleed septum. |
| Poor resolution between isomeric impurities (e.g., cresol isomers) | Inappropriate GC column or temperature program. | Use a column with a different polarity (e.g., a wax-based column for polar isomers). Optimize the temperature ramp for better separation. |
| Degradation of the analyte on the column | The analyte may be thermally labile. | Lower the injection port and oven temperatures. Use a shorter column to reduce analysis time. |
HPLC Analysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad or split peaks | Column degradation, mismatched solvent strength between sample and mobile phase, or column overloading. | Use a guard column to protect the analytical column. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Inject a smaller sample volume. |
| Shifting retention times | Changes in mobile phase composition, temperature fluctuations, or a leak in the system. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven for temperature control. Check for leaks in the pump, injector, and fittings. |
| Poor separation of closely eluting impurities | Mobile phase composition is not optimal. Incorrect column chemistry. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer). Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Baseline noise or drift | Contaminated mobile phase, detector lamp aging, or air bubbles in the system. | Filter the mobile phase and degas it thoroughly. Replace the detector lamp if it has exceeded its lifetime. Purge the pump to remove air bubbles. |
Data Presentation
The following tables present illustrative quantitative data for potential impurities in a hypothetical batch of technical grade this compound. Note: This data is for example purposes only and the actual impurity profile of any given batch must be determined experimentally.
Table 1: Illustrative Impurity Profile by GC-MS
| Impurity | Retention Time (min) | Typical Concentration (% area) |
| Toluene | 3.5 | 0.05 |
| Benzyl Chloride | 8.2 | 0.5 |
| 2-Methylphenol | 9.5 | 0.3 |
| Benzaldehyde | 10.1 | 0.1 |
| Benzyl Alcohol | 10.8 | 0.2 |
| This compound | 15.2 | >98.0 |
| Dibenzyl ether | 16.5 | 0.1 |
Table 2: Illustrative Impurity Profile by HPLC
| Impurity | Retention Time (min) | Typical Concentration (% area) |
| Phenol | 4.1 | < 0.05 |
| p-Cresol | 5.3 | 0.1 |
| m-Cresol | 5.8 | 0.1 |
| 2-Methylphenol | 6.5 | 0.3 |
| Benzyl Alcohol | 7.2 | 0.2 |
| Benzaldehyde | 8.9 | 0.1 |
| Benzyl Chloride | 11.4 | 0.5 |
| This compound | 14.7 | >98.0 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD)
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-450 amu
Sample Preparation:
-
Accurately weigh approximately 50 mg of the technical grade this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or acetone.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a GC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation of a broader range of impurities, including isomers and less volatile compounds.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Column: C18 reverse-phase column (e.g., Zorbax, Luna), 150 mm x 4.6 mm ID, 5 µm particle size
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the technical grade this compound sample.
-
Dissolve the sample in 50 mL of the mobile phase initial composition (70:30 Water:Acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Workflow for GC-MS analysis of impurities.
Caption: Workflow for HPLC analysis of impurities.
Caption: Sources of impurities in the final product.
References
- 1. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation Reactions with 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methylphenoxymethyl)benzyl chloride. The focus is on preventing over-alkylation to ensure the selective formation of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a concern with this compound?
A1: Over-alkylation is a common side reaction where the initial product of an alkylation reaction undergoes further alkylation. This compound is a reactive benzylic halide.[1] In reactions with nucleophiles containing multiple reactive sites, such as primary amines or phenols, the initially formed mono-alkylated product can act as a nucleophile itself and react with another molecule of the benzyl chloride. This leads to the formation of di- or even tri-alkylated byproducts, reducing the yield of the desired mono-alkylated compound and complicating purification.
Q2: Which types of nucleophiles are most susceptible to over-alkylation with this reagent?
A2: Primary amines are highly susceptible to over-alkylation because the resulting secondary amine is often more nucleophilic than the starting primary amine. Phenols can also undergo O-alkylation followed by C-alkylation, especially under harsh reaction conditions. Other nucleophiles with multiple reactive sites, such as certain heterocycles, may also be prone to this issue.
Q3: What are the general strategies to minimize over-alkylation?
A3: Key strategies to favor mono-alkylation include:
-
Stoichiometric Control: Using a molar excess of the nucleophile relative to this compound.
-
Controlled Addition: Slow, dropwise addition of the benzyl chloride to the reaction mixture containing the nucleophile.
-
Low Reaction Temperature: Conducting the reaction at lower temperatures to reduce the rate of the second alkylation step.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence the selectivity.
-
Phase-Transfer Catalysis (PTC): This technique can be particularly effective in achieving high selectivity for mono-alkylation, especially for O-alkylation of phenols.
Troubleshooting Guide: Over-alkylation
Problem: Significant formation of di-alkylated product is observed by LC-MS or NMR analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Increase the molar excess of the nucleophile (e.g., 2 to 5 equivalents). | A higher concentration of the starting nucleophile increases the probability of the alkylating agent reacting with it rather than the mono-alkylated product. |
| Rapid Addition of Alkylating Agent | Add the this compound solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. | This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the reaction with the more abundant starting nucleophile. |
| Reaction Temperature is Too High | Decrease the reaction temperature. Start at 0 °C or room temperature and monitor the reaction progress. | The activation energy for the second alkylation may be higher than the first. Lowering the temperature can disproportionately slow the rate of the undesired second reaction. |
| Inappropriate Base | If using a strong base, consider switching to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA). | A strong base can deprotonate the mono-alkylated product more readily, increasing its nucleophilicity and promoting the second alkylation. |
| Suboptimal Solvent | The choice of solvent can influence the relative nucleophilicity of the reactants. Experiment with different solvents (e.g., polar aprotic like DMF or acetonitrile, or non-polar like toluene). | The solvent can affect the solvation of the reacting species and the transition states, thereby influencing the reaction rates and selectivity. |
| Reaction Time is Too Long | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to an acceptable level. | Prolonged reaction times, especially after the consumption of the primary nucleophile, can lead to the accumulation of the di-alkylated product. |
| For O-alkylation of Phenols | Consider using Phase-Transfer Catalysis (PTC). | PTC can enhance the selectivity for O-alkylation and has been shown to yield exclusively the mono-alkylated product in similar systems. |
Data Presentation: Influence of Reaction Conditions on Mono- vs. Di-alkylation (Analogous Systems)
The following table summarizes data from studies on analogous benzyl chloride alkylations, illustrating how reaction parameters can be adjusted to favor mono-alkylation. Note: This data is for representative systems and should be used as a guide for optimizing reactions with this compound.
| Reactants | Solvent | Base | Stoichiometry (Nucleophile:Alkylating Agent) | Temperature (°C) | Yield (Mono-alkylation) | Yield (Di-alkylation) | Reference |
| m-Cresol + Benzyl Chloride | Water/Toluene | NaOH | 1:1 | 50 | 100% | Not detected | Yadav & Badure (2008) |
| Aniline + Benzyl Alcohol | Toluene | t-BuOK | 1:1.2 | 80 | Good yields (typically 80-90%) | Not specified | Adapted from analogous reactions |
| Vanillyl Alcohol + (NH₄)₂CO₃ | t-Amyl Alcohol | - | 1:4 | 140 | 40% (isolated) | Over-alkylation suppressed | Primary Benzylamines by Efficient N-Alkylation... (2019)[2][3] |
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation of a Primary Aromatic Amine
This protocol provides a general procedure for the mono-N-alkylation of a primary aromatic amine with this compound.
Materials:
-
Primary aromatic amine (e.g., p-anisidine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred solution of the primary aromatic amine (2.0 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to a dropping funnel.
-
Add the benzyl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway for Mono- vs. Over-alkylation
References
Technical Support Center: Deprotection of 2-(2-Methylphenoxymethyl) Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of 2-(2-Methylphenoxymethyl) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in deprotecting 2-(2-Methylphenoxymethyl) ethers?
A1: The deprotection of 2-(2-Methylphenoxymethyl) ethers, like other acetal-type protecting groups, can present several challenges. These include incomplete reactions, low yields, and the formation of side products. The stability of this group is influenced by the steric hindrance from the ortho-methyl group and the electronic properties of the phenoxymethyl moiety. Cleavage typically requires acidic conditions, but the reaction conditions must be carefully optimized to avoid degradation of sensitive functional groups elsewhere in the molecule.
Q2: What are the common methods for the deprotection of 2-(2-Methylphenoxymethyl) ethers?
A2: While specific literature on the deprotection of 2-(2-Methylphenoxymethyl) ethers is not abundant, methods used for analogous methoxymethyl (MOM) and other alkoxymethyl ethers are generally applicable. These methods primarily include:
-
Acid-catalyzed hydrolysis: Treatment with protic acids (e.g., HCl, trifluoroacetic acid) in a suitable solvent.[1]
-
Lewis acid-mediated cleavage: Using Lewis acids such as zinc(II) trifluoromethanesulfonate, trimethylsilyl triflate (TMSOTf), or boron trichloride.[2][3][4]
-
Oxidative cleavage: For certain substituted benzyl ethers, oxidative conditions can be employed, though this is less common for simple alkoxymethyl ethers.[5]
Q3: How does the ortho-methyl group on the phenoxymethyl moiety affect deprotection?
A3: The ortho-methyl group can influence deprotection in two main ways:
-
Steric Hindrance: The methyl group may sterically hinder the approach of reagents to the ether oxygen, potentially requiring more forcing reaction conditions (e.g., higher temperature, longer reaction time, or stronger acids).
-
Electronic Effects: The electron-donating nature of the methyl group may have a minor electronic effect on the stability of the ether, but steric effects are generally more significant in these systems.
Q4: Can I selectively deprotect a 2-(2-Methylphenoxymethyl) ether in the presence of other protecting groups?
A4: Yes, selective deprotection is often possible by carefully choosing the deprotection conditions. The reactivity of the 2-(2-Methylphenoxymethyl) ether relative to other protecting groups will determine the feasibility of selective cleavage. For instance, it is expected to be more labile than a benzyl ether under acidic conditions but may have similar lability to other acetal-type protecting groups like MOM or SEM. Orthogonal protecting group strategies are key in complex syntheses.[6]
Troubleshooting Guides
Problem 1: Incomplete Deprotection or Low Yield
Question: I am observing a significant amount of starting material remaining after my deprotection reaction. What are the potential causes and how can I improve the conversion?
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid). | The ether linkage may be more stable than anticipated, requiring stronger acidic conditions for efficient cleavage.[1][7] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | Higher temperatures can overcome the activation energy barrier for the cleavage reaction. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. | The reaction may be sluggish due to steric hindrance or other factors, requiring more time to reach completion. |
| Poor Solubility of the Substrate | Use a co-solvent to ensure the substrate is fully dissolved. | If the substrate is not fully dissolved, the reaction will be heterogeneous and inefficient. |
| Presence of Acid-Scavenging Groups | If the substrate contains basic functionalities (e.g., amines), use a larger excess of the acid. | Basic groups in the molecule can neutralize the acid, rendering it unavailable for the deprotection reaction. |
Problem 2: Formation of Side Products or Decomposition of the Substrate
Question: My deprotection reaction is leading to the formation of multiple unidentified spots on the TLC plate, and the yield of my desired product is low. What could be causing this and how can I minimize side reactions?
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Rationale |
| Acid-Labile Functional Groups | Use milder acidic conditions (e.g., silica-supported sodium hydrogen sulfate, aqueous formic acid) or a Lewis acid-based method.[1][8] | Other functional groups in the molecule may be sensitive to the strong acidic conditions, leading to their degradation. |
| Over-reaction or Degradation at High Temperatures | Perform the reaction at a lower temperature, even if it requires a longer reaction time. | Sensitive molecules can decompose at elevated temperatures, especially in the presence of strong acids. |
| Cationic Rearrangements | Consider using a scavenger, such as triethylsilane (TES), in the reaction mixture.[9] | The carbocation intermediate formed during deprotection can be trapped by the scavenger, preventing unwanted side reactions. |
| Oxidation of Sensitive Moieties | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | If the substrate contains easily oxidizable groups, exposure to air during the reaction could lead to side products. |
Experimental Protocols
The following are general protocols that can be adapted for the deprotection of 2-(2-Methylphenoxymethyl) ethers. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) [1]
-
Dissolve the 2-(2-Methylphenoxymethyl) ether-protected substrate in dichloromethane (DCM).
-
Add a solution of TFA in DCM (e.g., 1:1 TFA:DCM) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection with TMSOTf and 2,2'-Bipyridyl [2][3]
-
Dissolve the 2-(2-Methylphenoxymethyl) ether-protected substrate and 2,2'-bipyridyl (1.5 equivalents) in acetonitrile under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add trimethylsilyl triflate (TMSOTf) (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Add water to the reaction mixture and stir until the intermediate silyl ether is hydrolyzed.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Diagrams
Caption: Troubleshooting workflow for deprotection reactions.
Caption: Decision tree for selecting a deprotection method.
Caption: Simplified mechanism of acid-catalyzed ether deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable effect of 2,2'-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. MOM Ethers [organic-chemistry.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methylphenoxymethyl)benzyl chloride. The information provided is designed to help overcome challenges related to steric hindrance in reactions involving this compound.
Troubleshooting Guide
Reactions with this compound can be challenging due to the significant steric bulk around the benzylic chloride reactive site. The ortho-methyl group on the phenoxy ring and the entire 2-methylphenoxymethyl substituent ortho to the chloromethyl group create a crowded environment, hindering the approach of nucleophiles. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Steric Hindrance: The bulky substituents impede the approach of the nucleophile to the electrophilic carbon of the benzyl chloride. This is a common issue in both SN1 and SN2 reactions.[1][2][3] | Optimize Reaction Conditions: Increase reaction temperature to provide more kinetic energy for molecules to overcome the activation barrier. Prolong reaction times to allow for a sufficient number of successful collisions. Use of a Stronger/Less Hindered Nucleophile: If the reaction allows, switch to a smaller, more potent nucleophile. Catalyst-Assisted Reaction: Employ catalysts that can operate under sterically demanding conditions. For instance, in certain coupling reactions, transition metal catalysts can be effective.[4][5] |
| Slow Reaction Rate | High Activation Energy: Steric repulsion raises the energy of the transition state, slowing down the reaction rate.[1][6] | Solvent Effects: Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 reactions by solvating the cation but not the nucleophile, increasing its reactivity. For SN1-type reactions, a polar protic solvent (e.g., ethanol, water) can help stabilize the carbocation intermediate.[7] Lewis Acid Catalysis: In applicable reactions, a Lewis acid can be used to activate the benzyl chloride, making it a better leaving group and potentially lowering the activation energy. |
| Side Reactions/Product Impurities | Elimination Reactions (E1/E2): Under basic conditions, especially with sterically hindered substrates and nucleophiles that are also strong bases, elimination can compete with substitution. | Use of Non-Nucleophilic Bases: If a base is required, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, 2,6-lutidine) to minimize elimination side reactions.[8][9] Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination. |
| Failure to Form Desired Stereoisomer | Steric Control: The bulky substituents can influence the direction of nucleophilic attack, leading to unexpected stereochemical outcomes or a mixture of isomers. | Chiral Catalysts: For enantioselective reactions, the use of a suitable chiral catalyst can help control the stereochemistry of the product.[5] Substrate Modification: If feasible, modification of the substrate to reduce steric hindrance at a later synthetic step could be considered. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic substitution reactions?
A1: The low reactivity is primarily due to steric hindrance. The molecule has two bulky groups positioned ortho to the reactive chloromethyl group: the entire 2-methylphenoxymethyl substituent and, within that, a methyl group on the phenoxy ring. This steric congestion physically blocks the typical trajectory for a nucleophile to attack the carbon atom of the C-Cl bond, significantly slowing down or preventing both SN1 and SN2 reactions.[1][2]
Q2: Can I improve the yield of my SN2 reaction with this compound by simply increasing the temperature?
A2: Increasing the temperature can help overcome the activation energy barrier and improve the reaction rate and yield to some extent. However, be cautious, as higher temperatures can also promote side reactions, such as elimination, especially if your nucleophile is also a strong base. A careful optimization of temperature and reaction time is crucial.[10]
Q3: Are there any specific catalysts you would recommend for reactions involving this substrate?
A3: For certain types of reactions, specialized catalysts can be very effective. For example, in photocatalyzed reactions, cooperative catalysis with nucleophiles like lutidine has been shown to be successful with sterically hindered benzyl chlorides by forming an intermediate salt that is more easily reduced.[8][9] For cross-coupling reactions, transition metal catalysts, such as those based on nickel or palladium, are known to be effective for coupling sterically hindered electrophiles.[4][5] The choice of catalyst will be highly dependent on the specific reaction you are trying to perform.
Q4: What is the expected mechanism (SN1 or SN2) for nucleophilic substitution with this compound?
A4: Benzyl chlorides can react via both SN1 and SN2 mechanisms.[7][11] For this compound, the significant steric hindrance around the primary benzylic carbon would strongly disfavor a direct backside attack, making an SN2 reaction very slow.[2] An SN1 mechanism, which proceeds through a carbocation intermediate, might be more likely, especially in polar protic solvents that can stabilize the benzyl carbocation.[1][7] However, the stability of this carbocation could also be influenced by the bulky ortho-substituent. Ultimately, the reaction conditions, particularly the solvent and the nature of the nucleophile, will play a large role in determining the dominant pathway.[11]
Q5: How can I minimize the formation of elimination byproducts?
A5: To minimize elimination, which is a common side reaction with hindered substrates, consider the following:
-
Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base.
-
Use a non-nucleophilic base: If a base is necessary for the reaction, opt for a sterically hindered, non-nucleophilic one like 2,6-lutidine or proton sponge.[8][9]
-
Control the temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Choose the right solvent: The choice of solvent can influence the E/S ratio.
Experimental Protocols
The following are example protocols adapted from literature for reactions with sterically hindered substrates and may serve as a starting point for optimization with this compound.
Protocol 1: General Procedure for Nucleophilic Substitution under Optimized Thermal Conditions
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction: Heat the reaction mixture to an optimized temperature (start with a range of 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Catalyst-Assisted Coupling with a Boronic Acid (Suzuki-Miyaura type)
-
Catalyst Preparation: In a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Reactant Addition: Add this compound (1.0 eq), the boronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.
Visualizations
Caption: Factors contributing to steric hindrance in reactions with this compound.
Caption: A general workflow for troubleshooting and overcoming steric hindrance in reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions with Benzyl Chlorides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning and other common issues encountered during cross-coupling reactions involving benzyl chlorides.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
Q1: My Suzuki-Miyaura coupling reaction with benzyl chloride is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling with benzyl chloride can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Assess Catalyst and Ligand Choice:
-
Catalyst Precursor: Ensure you are using a suitable palladium precatalyst. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladacycle precatalysts (e.g., Buchwald's G3-XPhos) or (η³-allyl)PdCl(L) complexes often exhibit higher activity and stability.[1][2]
-
Ligand Selection: The choice of ligand is critical. For Suzuki-Miyaura reactions with benzyl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[3] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[4] Bidentate phosphine ligands can also be beneficial.[5]
-
-
Check for Impurities in Benzyl Chloride:
-
Common Impurities: Technical grade benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, toluene, and α,α-dichlorotoluene.[6][7][8] Benzaldehyde and benzyl alcohol, in particular, can act as catalyst poisons.
-
Purification Protocol: If you suspect impurities, consider purifying the benzyl chloride. A common method is to wash with a sodium bisulfite solution to remove benzaldehyde, followed by drying and distillation.[1][9]
-
-
Optimize Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Strong bases like Cs₂CO₃ or K₃PO₄ are often used in Suzuki-Miyaura couplings with benzyl halides.[3] Ensure the base is finely ground and anhydrous.
-
Solvent: Aprotic polar solvents like THF, dioxane, or toluene are commonly used. The presence of some water can sometimes be beneficial, but it's essential to use anhydrous solvents if water-sensitive reagents are involved.[2][10]
-
Temperature: While some reactions can proceed at room temperature with highly active catalysts, heating (e.g., 60-110 °C) is often necessary to drive the reaction to completion.[11][12]
-
Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids and can lead to the oxidation and deactivation of the Pd(0) catalyst.[13] Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Q2: My Negishi coupling of a benzyl chloride with an organozinc reagent is stalling at partial conversion. What could be the problem?
A2: Stalling in Negishi couplings often points to catalyst deactivation, which can be caused by the substrate, product, or impurities.[14]
-
Catalyst Deactivation by Coordination: If your substrate or product contains coordinating functional groups (e.g., pyridines, unprotected amines, or thiophenes), they can bind to the palladium center and inhibit catalysis.[14][15]
-
Solution: Increasing the catalyst loading might help, but for a more robust solution, consider using a ligand that is less susceptible to displacement, such as a bulky biaryl phosphine ligand.
-
-
Formation of Inactive Catalyst Species: The active Pd(0) catalyst can be prone to decomposition into palladium black or the formation of inactive Pd(I) dimers.[1]
-
Solution: Using well-defined precatalysts and bulky ligands can help maintain the active monomeric Pd(0) species in the catalytic cycle.[1]
-
-
β-Hydride Elimination: While benzyl chloride itself lacks β-hydrogens, if your organozinc reagent has them, β-hydride elimination from the R¹-Pd-R² intermediate can be a competing pathway, leading to reduced yields of the desired cross-coupled product.[16][17]
-
Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[18]
-
Problem 2: Formation of Significant Side Products
Q3: I am observing a significant amount of bibenzyl (homocoupling product) in my reaction. How can I minimize this?
A3: The formation of bibenzyl is a common side reaction in cross-coupling reactions with benzyl chlorides.[19]
-
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative homocoupling of the organometallic partner or the benzyl chloride.
-
Solution: Rigorous degassing of the solvent and reagents and maintaining a strict inert atmosphere throughout the reaction are crucial.[13]
-
-
Reaction Conditions:
-
Catalyst Loading: In some cases, excessively high catalyst loading can lead to an increase in side products.[3]
-
Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Q4: My Sonogashira coupling with benzyl chloride is giving low yields and a complex mixture of products. What should I troubleshoot?
A4: Sonogashira couplings with benzyl chlorides can be challenging. Here are some key points to consider:
-
Catalyst and Ligand System: A common catalyst system is a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The choice of phosphine ligand is important; bulky, electron-rich ligands like XPhos can be effective.[11]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine is typically used. Ensure the amine is distilled and dry, as impurities can poison the catalyst.[20]
-
Temperature: The oxidative addition of benzyl chloride to Pd(0) can be slow. Heating the reaction is often necessary.[21]
-
Degassing: As with other cross-coupling reactions, ensuring anaerobic conditions is critical to prevent side reactions and catalyst deactivation.[20]
Frequently Asked Questions (FAQs)
Q5: What are the most common impurities in commercial benzyl chloride, and how do they affect the catalyst?
A5: Commercial benzyl chloride can contain several impurities, including:
-
Benzaldehyde: Can be oxidized to benzoic acid, which can react with the base and alter the reaction conditions. Aldehydes can also potentially coordinate to the metal center.[6][7]
-
Benzyl alcohol: Can undergo side reactions or interact with the catalyst. Some studies suggest that alcohols can participate in catalyst activation or deactivation pathways depending on the system.[22][23]
-
Toluene and Dichlorotoluenes: These are generally considered less problematic but can affect the purity of the final product.[6][7]
The presence of these impurities can lead to lower yields and the formation of byproducts. For sensitive cross-coupling reactions, it is advisable to purify the benzyl chloride before use.[8]
Q6: How do I choose the right palladium precatalyst for a cross-coupling reaction with benzyl chloride?
A6: The choice of precatalyst can significantly impact the reaction's success. Modern precatalysts are generally preferred over generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Buchwald Palladacycle Precatalysts (e.g., G3-XPhos): These are air- and moisture-stable and are readily activated under the reaction conditions to generate the active monoligated Pd(0) species. They are highly effective for a wide range of cross-coupling reactions.[2]
-
(Allyl)palladium Chloride Dimers with Ligands: Complexes like [(η³-allyl)Pd(L)Cl] are also effective precatalysts. The nature of the allyl group can influence the catalyst's activity and stability.[1]
Q7: What is the role of the ligand in preventing catalyst poisoning?
A7: The ligand plays a crucial role in stabilizing the active catalyst and preventing deactivation pathways:
-
Steric Bulk: Bulky ligands (e.g., biaryl phosphines like XPhos or SPhos) create a sterically hindered environment around the palladium center. This helps prevent the formation of inactive bridged palladium(I) dimers and palladium black.[1]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step (often the rate-limiting step with chlorides) and promotes the final reductive elimination to release the product.
-
Preventing Side Reactions: By accelerating the desired catalytic cycle, appropriate ligands can minimize side reactions like β-hydride elimination.[18]
Q8: Can nickel catalysts be used for cross-coupling reactions with benzyl chlorides?
A8: Yes, nickel catalysts are a viable and often advantageous alternative to palladium for certain cross-coupling reactions with benzyl chlorides, particularly for forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds.[2] Nickel catalysts can be more cost-effective and sometimes offer different reactivity and selectivity profiles. Nitrogen- and oxygen-based ligands are often more effective than phosphines for nickel-catalyzed cross-electrophile couplings.[6]
Quantitative Data Summary
| Parameter | Observation | Impact on Reaction | Reference(s) |
| Catalyst Loading | Increasing catalyst loading above the optimum can increase homocoupling. | Higher percentage of side products, lower yield of desired product. | [3] |
| Ligand Choice | Bulky, electron-rich ligands (e.g., SPhos, XPhos) are effective for Suzuki-Miyaura coupling with benzyl halides. | Increased reaction rates and yields, suppression of catalyst deactivation. | [3] |
| Base Equivalents | For Suzuki-Miyaura with potassium aryltrifluoroborates, three equivalents of base were found to be optimal. | Insufficient base can lead to incomplete reactions. | [3] |
| Benzyl Chloride Substituents | Electron-poor benzyl chlorides generally give better yields in Suzuki-Miyaura couplings. | Higher conversion and yield of the desired product. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Benzyl Chloride with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the ligand (if not part of the precatalyst).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the benzyl chloride (1.0 eq.).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Technical Grade Benzyl Chloride
-
Washing: In a separatory funnel, wash the technical grade benzyl chloride with a 10% aqueous solution of sodium bisulfite to remove benzaldehyde. Shake vigorously and allow the layers to separate. Discard the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water.
-
Drying: Dry the benzyl chloride over anhydrous calcium chloride (CaCl₂).
-
Distillation: Decant the dried benzyl chloride into a distillation flask and perform a vacuum distillation to obtain the purified product. Collect the fraction boiling at the correct temperature and pressure (e.g., 63-64 °C at 10 mmHg).
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Sciencemadness Discussion Board - Benzaldehyde from Benzyl Chloride and Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sciencemadness Discussion Board - The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quenching Reactions with 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methylphenoxymethyl)benzyl chloride. The information is designed to address specific issues that may be encountered during the workup and quenching procedures of reactions involving this reagent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quenching of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Exothermic Reaction Upon Quenching | The quenching agent is reacting rapidly with unreacted this compound or other reactive species in the mixture. | • Perform the quench at a lower temperature (e.g., in an ice bath). • Add the quenching agent slowly and dropwise with vigorous stirring. • Dilute the reaction mixture with an inert solvent before quenching. |
| Formation of a White Precipitate | This could be the formation of inorganic salts (e.g., NaCl if quenching a Grignard reaction with aqueous NH4Cl) or the precipitation of the product or a byproduct upon addition of an anti-solvent. | • Ensure the correct quenching agent is being used for the specific reaction. • If the precipitate is an inorganic salt, it can be removed by filtration or an aqueous wash. • If the precipitate is the product, this may be an effective purification step. Analyze the solid to confirm its identity. |
| Low Yield of Desired Product | • Incomplete reaction. • Hydrolysis of the product or starting material during workup. • The desired product is soluble in the aqueous layer. | • Monitor the reaction to completion (e.g., by TLC or LC-MS) before quenching. • Use a less nucleophilic quenching agent or perform the quench at a lower temperature to minimize hydrolysis. • Perform multiple extractions of the aqueous layer with a suitable organic solvent. • Consider a non-aqueous workup if the product is highly water-sensitive. |
| Presence of Impurities in the Crude Product | • Incomplete quenching leading to residual this compound. • Formation of byproducts such as 2-(2-Methylphenoxymethyl)benzyl alcohol due to hydrolysis. • Formation of dibenzyl ether derivatives. | • Ensure thorough mixing and sufficient a of the quenching agent. • Use a mild quenching agent like saturated aqueous sodium bicarbonate to neutralize any HCl formed during hydrolysis.[1] • Optimize the reaction conditions to minimize side reactions. • Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Difficulty in Separating Organic and Aqueous Layers | Formation of an emulsion. | • Add a small amount of brine (saturated NaCl solution) to help break the emulsion. • Allow the mixture to stand for a longer period. • Centrifuge the mixture if the emulsion persists. • Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for reactions involving this compound?
A1: The appropriate quenching procedure depends on the specific reaction. However, common methods include the slow, dropwise addition of the reaction mixture to a stirred, cold solution of a quenching agent. Suitable quenching agents include:
-
Water: To hydrolyze the benzyl chloride and other reactive reagents. This process can be exothermic.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a mild base that will neutralize any acid present, including the HCl generated from the hydrolysis of the benzyl chloride.[1]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): Often used for quenching organometallic reactions.
-
Ammonia (NH₃) in an inert solvent: Can be used to quench the benzyl chloride by forming the corresponding benzylamine.[2]
Q2: Why is my quenching reaction highly exothermic and what should I do?
A2: The exotherm is likely due to the rapid reaction of the quenching agent with unreacted this compound, which is a reactive benzylic halide. To manage this, you should cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.[3] Vigorous stirring is also crucial to dissipate the heat.
Q3: I am observing the formation of 2-(2-Methylphenoxymethyl)benzyl alcohol as a major byproduct. How can I avoid this?
A3: The formation of the corresponding benzyl alcohol is due to the hydrolysis of this compound.[1] This can occur if the reaction is quenched with water or if the reaction mixture is exposed to moisture for an extended period. To minimize this:
-
Ensure your reaction is carried out under anhydrous conditions if required.
-
Quench the reaction at a low temperature to slow down the rate of hydrolysis.
-
Consider using a non-aqueous workup if your product is stable under those conditions.
-
Use a milder quenching agent, such as a saturated sodium bicarbonate solution, which can neutralize the HCl byproduct of hydrolysis and may be less harsh than pure water.
Q4: What are the safety precautions I should take when working with this compound and during the quenching process?
A4: this compound is expected to have properties similar to other benzyl chlorides, which are lachrymators and skin irritants. Upon contact with moisture, they can hydrolyze to produce hydrochloric acid. Therefore, it is essential to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be prepared for a potentially exothermic quench by having an ice bath ready.
-
Properly dispose of all waste materials according to your institution's safety guidelines.
Q5: How does the steric hindrance from the 2-(2-methylphenoxymethyl) group affect the quenching reaction?
A5: The bulky ortho-substituent in this compound can sterically hinder the approach of a nucleophile to the benzylic carbon. This may slow down the rate of SN2-type reactions, including the reaction with some quenching agents. While hydrolysis (an SN1-type process for benzylic halides) will still occur, the rate might be different compared to unhindered benzyl chlorides.[4][5] It is important to ensure that the quenching process is complete by allowing sufficient time for the reaction with the quenching agent.
Experimental Protocols & Visualizations
General Quenching Protocol (Aqueous)
This protocol describes a general method for quenching a reaction containing this compound with an aqueous solution.
Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and dropwise, add the chosen aqueous quenching agent (e.g., saturated NaHCO₃ solution) to the stirred reaction mixture. Monitor for any temperature increase or gas evolution.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent for extraction.
-
Separation: Allow the layers to separate and then drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Diagram: General Quenching and Workup Workflow
Caption: A typical workflow for the aqueous quenching and workup of a reaction.
Diagram: Troubleshooting Logic for Low Product Yield
References
solvent effects on the reactivity of 2-(2-Methylphenoxymethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-(2-Methylphenoxymethyl)benzyl chloride.
General Reactivity
This compound is a substituted benzyl chloride and is expected to exhibit reactivity typical of this class of compounds. The primary reactive site is the benzylic carbon bearing the chlorine atom. This compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of solvent will play a crucial role in determining the reaction pathway and the rate of reaction. Protic and polar aprotic solvents can influence the stability of the potential carbocation intermediate in an SN1 reaction, while the solvent's ability to solvate the nucleophile is critical in an SN2 reaction.
Troubleshooting Guide
Question: My reaction with this compound is giving a low yield of the desired substitution product. What are the possible causes and solutions?
Answer:
Low yields in substitution reactions with this compound can arise from several factors. Here are some common causes and troubleshooting steps:
-
Solvent Choice: The solvent plays a critical role in the reaction mechanism and rate.
-
For SN2 reactions (strong, unhindered nucleophiles): Use polar aprotic solvents like acetone, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
-
For SN1 reactions (weak nucleophiles, solvolysis): Use polar protic solvents like ethanol, methanol, or water. These solvents can stabilize the benzylic carbocation intermediate.
-
-
Reaction Temperature: The reaction may be too slow at room temperature. Consider moderately increasing the temperature. However, be cautious as higher temperatures can also promote side reactions like elimination or decomposition.
-
Reagent Purity: Impurities in the starting material, nucleophile, or solvent can interfere with the reaction. Ensure all reagents are pure and dry, as water can act as a competing nucleophile, leading to the formation of 2-(2-Methylphenoxymethyl)benzyl alcohol.[1][2]
-
Base Strength (if applicable): If a base is used to deprotonate a nucleophile, ensure it is strong enough to generate a sufficient concentration of the active nucleophile but not so strong as to cause elimination or other side reactions.
Question: I am observing the formation of significant amounts of 2-(2-Methylphenoxymethyl)benzyl alcohol as a byproduct. How can I minimize this?
Answer:
The formation of the corresponding benzyl alcohol is a common side reaction due to hydrolysis.[1][2] Here's how to minimize it:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Avoid using protic solvents like water, alcohols, or solvents with significant water content if hydrolysis is a major issue and the desired reaction is not solvolysis.
-
Purification of Starting Material: The this compound starting material may have already partially hydrolyzed during storage. Consider purifying it before use if it has been stored for a long time or under non-ideal conditions.
Question: The reaction is turning a dark color, and I am getting a complex mixture of products. What is happening?
Answer:
Darkening of the reaction mixture and the formation of multiple products often indicate decomposition or side reactions.
-
Decomposition: Benzyl chlorides can be unstable, especially at elevated temperatures or in the presence of Lewis acids or bases. Consider running the reaction at a lower temperature.
-
Radical Reactions: Although less common for nucleophilic substitutions, light or impurities can sometimes initiate radical reactions, leading to polymerization or other undesired products. Running the reaction in the dark can sometimes help.
-
Wurtz-type Coupling: In reactions involving organometallic reagents (like Grignard reagents), homo-coupling of the benzyl chloride can occur.[3] Changing the solvent to one less favorable for this side reaction, such as 2-methyltetrahydrofuran (2-MeTHF) instead of THF, might be beneficial.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound compared to benzyl chloride?
A1: The presence of the 2-methylphenoxymethyl group at the ortho position can influence the reactivity through both steric and electronic effects. The ether oxygen might have a slight electron-donating effect through resonance, which could stabilize a potential benzylic carbocation, potentially favoring an SN1 pathway compared to unsubstituted benzyl chloride under appropriate conditions. However, the bulky substituent may also sterically hinder the approach of a nucleophile in an SN2 reaction, potentially slowing it down.
Q2: What are the ideal storage conditions for this compound?
A2: Like many benzyl chlorides, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition and hydrolysis. Storage under an inert atmosphere is recommended for long-term stability.
Q3: Which analytical techniques are best for monitoring the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts. 1H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of the benzylic CH2Cl signal and the appearance of the new signal corresponding to the product.
Data Presentation
Table 1: Qualitative Solvent Effects on Nucleophilic Substitution of Benzyl Chlorides
| Solvent Type | Example Solvents | Predominant Mechanism | Expected Relative Rate | Common Side Reactions |
| Polar Protic | Water, Ethanol, Methanol | SN1 | Moderate to Fast | Solvolysis, Elimination |
| Polar Aprotic | Acetone, DMF, DMSO | SN2 | Fast | |
| Nonpolar Aprotic | Toluene, Hexane | SN2 | Slow |
Table 2: Hypothetical Rate Constants for the Reaction of this compound with a Generic Nucleophile (Nu-) in Different Solvents
Note: This data is illustrative and intended to show general trends based on the reactivity of similar compounds.
| Solvent | Dielectric Constant (ε) | Relative kobs (25 °C) |
| Hexane | 1.9 | 1 |
| Toluene | 2.4 | 10 |
| Diethyl Ether | 4.3 | 50 |
| Acetone | 21 | 1,000 |
| Ethanol | 24.5 | 5,000 (SN1/SN2 mix) |
| Methanol | 32.7 | 8,000 (SN1/SN2 mix) |
| DMSO | 47 | 50,000 |
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2)
This protocol outlines a general procedure for the reaction of this compound with a nucleophile under SN2 conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath (if necessary)
-
TLC supplies
Procedure:
-
Setup: Dry all glassware in an oven and allow to cool under a stream of inert gas. Assemble the reaction apparatus under an inert atmosphere.
-
Reagents: To a round-bottom flask, add the nucleophile (typically 1.1 to 1.5 equivalents) and the anhydrous solvent.
-
Reaction Initiation: While stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction can be run at room temperature or heated gently if it is slow.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: General experimental workflow for a nucleophilic substitution reaction.
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Caption: A logical guide for troubleshooting common experimental issues.
References
Technical Support Center: Minimizing Dibenzyl Ether Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of dibenzyl ether as a byproduct during benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is dibenzyl ether and why is it a common byproduct?
Dibenzyl ether, (C₆H₅CH₂)₂O, is a common byproduct in reactions where a benzyl group is introduced to protect an alcohol, most notably in the Williamson ether synthesis.[1] Its formation is problematic as its physical properties are often similar to the desired benzylated product, making it difficult to remove via standard purification techniques like column chromatography.[2]
Dibenzyl ether typically forms under basic conditions when benzyl alcohol is present. The base can deprotonate benzyl alcohol to form a benzyl alkoxide. This benzyl alkoxide can then react with the benzylating agent (e.g., benzyl bromide or benzyl chloride) in a competing Williamson ether synthesis reaction to produce dibenzyl ether.[1]
Q2: Under what conditions is the formation of dibenzyl ether most likely to occur?
The formation of dibenzyl ether is favored under the following conditions:
-
Presence of Benzyl Alcohol: If your starting materials or solvents contain benzyl alcohol, or if it is formed in situ, the risk of dibenzyl ether formation is high.
-
Strongly Basic Conditions: Strong bases can deprotonate any benzyl alcohol present, initiating the side reaction.[3]
-
High Temperatures: Higher reaction temperatures can increase the rate of the competing reaction leading to dibenzyl ether.[4]
-
Protic Solvents: Protic solvents can participate in proton exchange and may facilitate the formation of the benzyl alkoxide.[4]
Q3: How can I prevent the formation of dibenzyl ether?
Preventing the formation of dibenzyl ether is the most effective strategy. Consider the following approaches:
-
Use Anhydrous Reagents and Solvents: Ensure that your starting alcohol, solvents, and benzylating agent are free of water and benzyl alcohol.
-
Optimize Your Base: Use a non-nucleophilic base like sodium hydride (NaH) to deprotonate your alcohol.[5] This is often a better choice than bases like potassium hydroxide (KOH), especially if there's a chance of residual benzyl alcohol.
-
Employ Alternative Benzylation Methods: For sensitive substrates or when dibenzyl ether formation is a persistent issue, consider methods that avoid strongly basic conditions. Benzylation using benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions are excellent alternatives.[5][6]
-
Utilize Phase Transfer Catalysis (PTC): PTC can enhance the rate of the desired reaction, often under milder conditions, which can help to suppress side reactions.[7] It allows for the use of weaker bases like carbonates, reducing the likelihood of deprotonating any trace benzyl alcohol.[3]
Q4: Can I remove dibenzyl ether after it has formed?
While prevention is ideal, if dibenzyl ether does form, it can be removed, although it may be challenging. Due to its relatively high boiling point (298 °C), fractional distillation under vacuum can be effective if there is a significant boiling point difference between it and your desired product. Careful column chromatography can also be used, but co-elution is a common problem.[2]
Troubleshooting Guides
Problem: Significant amount of dibenzyl ether detected in the reaction mixture.
| Potential Cause | Suggested Solution |
| Contamination of starting materials or solvents with benzyl alcohol. | Use freshly distilled benzyl bromide/chloride and anhydrous solvents. Ensure the starting alcohol is pure and dry. |
| The base is deprotonating residual benzyl alcohol. | Switch to a non-nucleophilic base such as sodium hydride (NaH).[5] Consider using a milder base like silver(I) oxide (Ag₂O) for selective protection.[5] |
| The reaction temperature is too high. | Run the reaction at a lower temperature. Williamson ether synthesis is typically conducted between 50-100 °C.[4] |
| Inappropriate solvent choice. | Use a polar aprotic solvent like DMF or acetonitrile to favor the S\N2 reaction.[4] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Minimized Dibenzyl Ether Formation
This protocol uses sodium hydride to minimize the deprotonation of any potential benzyl alcohol contaminant.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol to be benzylated and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring by TLC.[8]
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylation under Neutral Conditions using 2-Benzyloxy-1-methylpyridinium Triflate
This method avoids the use of a strong base, thereby significantly reducing the risk of dibenzyl ether formation.[6]
-
Preparation: To a mixture of the alcohol (1.0 equivalent), 2-benzyloxypyridine (2.0 equivalents), and magnesium oxide (MgO, 2.0 equivalents) in toluene, cool the mixture in an ice bath.[6]
-
Activation: Add methyl triflate (2.0 equivalents) dropwise.[6]
-
Reaction: Replace the ice bath with an oil bath and gradually heat the mixture to 90 °C. Maintain this temperature for 24 hours.[6]
-
Workup: Allow the reaction mixture to cool to room temperature. Filter through Celite® with the aid of dichloromethane (CH₂Cl₂) and concentrate the filtrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing reaction pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for high dibenzyl ether formation.
Caption: Simplified workflow for neutral benzylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US8008531B2 - Compounds and methods of arylmethylation (benzylation) as protection for alcohol groups during chemical synthesis - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. byjus.com [byjus.com]
analytical techniques to quantify impurities in benzyl chloride samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying impurities in benzyl chloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in benzyl chloride?
A1: Common impurities in technical grade benzyl chloride can originate from the manufacturing process and subsequent degradation. These include:
-
Starting materials and by-products: Toluene, benzaldehyde, benzyl alcohol, and various chloro-derivatives of toluene such as α,α-dichlorotoluene and 2-chlorotoluene.[1][2][3]
-
Side-reaction products: Dibenzyl ether can also be present.[1][3]
Q2: Which analytical techniques are most suitable for quantifying impurities in benzyl chloride?
A2: The most commonly employed and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating a range of aromatic impurities.[1][3][4][5][6][7]
-
Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) detector (GC-MS), this is a powerful method for identifying and quantifying volatile and semi-volatile impurities.[8][9][10]
Q3: Can you recommend a starting HPLC method for benzyl chloride impurity analysis?
A3: A good starting point is a reverse-phase HPLC method. A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at around 220 nm.[4][5][6][11] Gradient elution may be necessary to achieve optimal separation of all impurities.[4]
Q4: What are the key considerations for developing a GC method for benzyl chloride analysis?
A4: For GC analysis, particularly when using headspace injection, critical parameters to optimize include the incubation temperature and time to ensure the efficient transfer of analytes to the gas phase.[8] A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often used.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Improper column installation. | 1. Reduce sample concentration or injection volume. 2. Adjust the pH of the aqueous component of the mobile phase. 3. Replace the column. 4. Reinstall the column according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks and perform pump maintenance. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or system. 2. Carryover from a previous injection. | 1. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step and inject a blank after highly concentrated samples. |
| Low Signal Intensity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Detector malfunction. | 1. Verify the UV absorbance maxima of the impurities of interest.[2] 2. Ensure sample stability and use fresh preparations. 3. Check the detector lamp and perform diagnostics. |
GC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged or not dispensing). 2. Leak in the injection port. 3. Incorrect split ratio. 4. Inactive detector. | 1. Clean or replace the syringe. 2. Check the septum and O-rings for leaks.[12] 3. Adjust the split ratio to allow more sample onto the column. 4. Verify detector settings and gas flows. |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column. 2. Injection temperature is too low. 3. Column contamination. | 1. Use a deactivated liner and/or a column with low bleed. 2. Increase the injector temperature. 3. Bake out the column at a high temperature.[13] |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed. 3. Detector contamination. | 1. Ensure high-purity carrier gas and install or replace gas purifiers. 2. Condition the column properly.[12] 3. Clean the detector according to the manufacturer's instructions. |
| Poor Reproducibility | 1. Inconsistent injection volume or technique (manual injection). 2. Sample backflash in the inlet. 3. Variations in headspace pressurization. | 1. Use an autosampler for precise injections.[14] 2. Use a liner with a larger volume or reduce the injection volume.[14] 3. Ensure consistent vial sealing and equilibration times. |
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and GC methods used to quantify impurities in benzyl chloride.
Table 1: HPLC Method Performance
| Impurity | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Benzyl Chloride | 0.1 - 0.75[5] | 3 ppm[5] | 10 ppm[5] |
| Benzaldehyde | 0.1 - 10[1][3] | 11 - 34 ng/mL[1][3] | Not specified |
| Toluene | 0.1 - 10[1][3] | 11 - 34 ng/mL[1][3] | Not specified |
| α,α-Dichlorotoluene | 0.1 - 10[1][3] | 11 - 34 ng/mL[1][3] | Not specified |
| 2-Chlorotoluene | 0.1 - 10[1][3] | 11 - 34 ng/mL[1][3] | Not specified |
Table 2: GC-MS Method Performance
| Impurity | Linearity Range (µg/g) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Benzyl Chloride | 0.05 - 5[8] | 0.04 - 0.17 mg/kg[9] | 0.1 µg/g[8] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Benzyl Chloride Impurities
This protocol is a general guideline for the separation and quantification of common impurities in benzyl chloride.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Benzyl Chloride reference standard and sample(s)
-
Reference standards for expected impurities (e.g., benzaldehyde, benzyl alcohol, toluene)
3. Chromatographic Conditions:
-
Column: Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) or equivalent.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water can be effective. A starting point could be 55% acetonitrile and 45% water.[2]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the benzyl chloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare calibration standards of the impurities of interest in the mobile phase.
5. Analysis:
-
Inject the prepared standards and samples.
-
Identify and quantify the impurities based on the retention times and peak areas of the standards.
Protocol 2: Headspace GC-MS Analysis of Benzyl Chloride
This protocol is suitable for the determination of residual benzyl chloride in various matrices.
1. Instrumentation:
-
Gas Chromatograph with a Headspace autosampler and a Mass Spectrometric detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
Benzyl Chloride reference standard and sample(s).
-
Benzyl chloride-d7 (as an internal standard, if available).[8][9]
-
Methanol (for stock solutions).
3. Chromatographic and Headspace Conditions:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.
-
Headspace Incubation Temperature: 80-100°C.[8]
-
Headspace Incubation Time: 15-30 minutes.[8]
-
Injection Mode: Splitless.[8]
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
4. Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
If using an internal standard, add a known amount to the vial.
-
Seal the vial immediately.
5. Analysis:
-
Place the vials in the headspace autosampler.
-
Run the analysis and identify benzyl chloride based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with external standards or by the internal standard method.
Visualizations
Caption: General workflow for the analysis of impurities in benzyl chloride.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. sid.ir [sid.ir]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
comparing reactivity of 2-(2-Methylphenoxymethyl)benzyl chloride vs benzyl chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2-(2-Methylphenoxymethyl)benzyl chloride and its unsubstituted counterpart, benzyl chloride. This guide delves into the theoretical underpinnings of their reactivity, supported by established chemical principles, and provides detailed experimental protocols for quantitative comparison.
The reactivity of benzyl chlorides is a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of molecular architectures. While benzyl chloride itself is a versatile reagent, substitution on the aromatic ring can dramatically alter its reactivity profile. This guide focuses on the comparison between this compound and the parent benzyl chloride, highlighting the significant role of the ortho-substituent in modulating reaction rates and mechanisms.
Theoretical Reactivity Profile: The Power of Anchimeric Assistance
Benzyl chloride typically undergoes nucleophilic substitution reactions through both S(N)1 and S(_N)2 pathways. The choice of mechanism is influenced by factors such as the solvent, the nucleophile, and the substitution pattern on the benzene ring.[1] The stability of the benzyl carbocation, due to resonance delocalization of the positive charge into the aromatic ring, makes the S(_N)1 pathway favorable under appropriate conditions.
In the case of this compound, the presence of an ether oxygen atom in the ortho position introduces a critical element: anchimeric assistance , also known as neighboring group participation (NGP).[2][3] The lone pairs of electrons on the ether oxygen can participate intramolecularly in the displacement of the chloride leaving group.
This participation leads to the formation of a cyclic oxonium ion intermediate. The formation of this stabilized intermediate significantly lowers the activation energy of the rate-determining step, leading to a substantial rate enhancement compared to the unsubstituted benzyl chloride.[4][5] This phenomenon suggests that this compound will be significantly more reactive, particularly in reactions proceeding through an S(_N)1-like mechanism.
The reaction pathway involving anchimeric assistance can be visualized as follows:
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Neighbouring-group participation by ether oxygen in displacement reactions of 3α-substituted 2β,19-oxide-androstanes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analytical Validation of 2-(2-Methylphenoxymethyl)benzyl chloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comparative overview of suitable analytical techniques for the quantification of 2-(2-Methylphenoxymethyl)benzyl chloride, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and performance data for the most common and effective methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The choice of analytical technique often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, based on validated analyses of the closely related compound, benzyl chloride. These values provide a benchmark for what can be expected when validating methods for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 3 ppm[1] | 0.04 - 0.17 mg/kg[2][3] |
| Limit of Quantitation (LOQ) | 10 ppm[1] | 0.13 - 0.52 mg/kg[2][3] |
| Accuracy (% Recovery) | 97.5% - 99.7%[1][4] | 86.91% - 110%[2][3] |
| Precision (%RSD) | < 1.0% | < 1.5%[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for related benzyl chloride compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of this compound in various samples.
Instrumentation:
-
HPLC system with a UV detector (e.g., Shimadzu LC-20AT series with SPD-20A UV detector)[5]
-
C18 reverse-phase column (e.g., Waters X Bridge C18, 250 x 4.6mm, 3.5µm)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: 10mM Ammonium acetate (pH 5.5) and Methanol in a gradient elution[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of identity. A static headspace method is often employed to minimize matrix effects.
Instrumentation:
-
GC-MS system with a static headspace autosampler (e.g., Agilent 7820A/5975 MSD)[2]
-
Capillary column (e.g., HP-1, 30 m x 0.32 mm, 0.25 µm film thickness)[2]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 2.4 mL/min[2]
-
Injection Mode: Splitless at 240°C[2]
-
Oven Temperature Program: Hold at 60°C for 1 min, ramp to 90°C at 8°C/min, then ramp to 240°C at 15°C/min and hold for 8 min[2]
-
MS Parameters:
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Spike known amounts of the stock solution into a matrix similar to the sample to be analyzed to prepare calibration standards at concentrations ranging from 1 to 40 mg/kg[2].
-
Sample Preparation: Accurately weigh the sample into a headspace vial. For solid samples, dissolution in a suitable solvent may be necessary. Seal the vial and place it in the headspace autosampler.
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this workflow.
Caption: A flowchart illustrating the typical stages of analytical method validation.
Alternative Analytical Techniques
While HPLC and GC-MS are the most prevalent methods, other techniques could be considered for the analysis of this compound.
-
Derivatization followed by HPLC-UV: For enhanced sensitivity and to overcome matrix interferences, derivatization of the benzyl chloride moiety can be employed. Reagents like 1-(4-Nitrophenyl) piperazine (4-NPP) can be used to create a chromophore that absorbs at a higher wavelength, thus minimizing interference from the drug substance and related impurities[5].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly complex matrices or when very low detection limits are required, LC-MS/MS provides superior selectivity and sensitivity. Derivatization with reagents such as benzoyl chloride can improve the ionization efficiency and chromatographic retention of polar analytes[6].
The selection of the most appropriate analytical method will be dictated by the specific analytical challenge, including the concentration of the analyte, the complexity of the sample matrix, and the required level of accuracy and precision. The information provided in this guide serves as a foundation for the development and validation of robust analytical methods for this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance | Semantic Scholar [semanticscholar.org]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Stability of 2-(o-Methylphenoxymethyl) and p-Methoxybenzyl (PMB) Protecting Groups
In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl functionalities, benzyl-type ethers are a popular choice due to their general stability. Among these, the p-methoxybenzyl (PMB) group is widely utilized. This guide provides a detailed comparison of the stability and deprotection of the standard PMB ether against a less common, ortho-substituted analogue, the 2-(o-methylphenoxymethyl) ether, which for clarity will be referred to as the o-methylbenzyl (o-MBn) ether in this context. This comparison will illuminate the impact of substituent placement on the reactivity and stability of benzyl ether protecting groups, providing researchers with the data needed to make informed decisions in complex synthetic designs.
Executive Summary
The stability of benzyl-type protecting groups is significantly influenced by the nature and position of substituents on the aromatic ring. The p-methoxybenzyl (PMB) group, with its electron-donating methoxy group in the para position, is rendered more susceptible to oxidative cleavage compared to an unsubstituted benzyl group. Conversely, an ortho-methyl substituent, as in the 2-(o-methylphenoxymethyl) or o-methylbenzyl ether, introduces steric hindrance around the benzylic position. This steric bulk can impede the approach of reagents, thereby increasing the stability of the protecting group under certain deprotection conditions.
This guide presents a comparative analysis of the stability of the o-methylbenzyl ether versus the PMB ether under common deprotection conditions, including oxidative and acidic cleavage.
Data Presentation: Stability Under Various Deprotection Conditions
The following table summarizes the stability of the o-methylbenzyl and PMB protecting groups under various deprotection conditions. The data is compiled from various studies and standardized where possible to provide a comparative overview.
| Condition | Reagent | Protecting Group | Substrate | Reaction Time | Yield of Deprotection | Reference |
| Oxidative Cleavage | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | PMB | Protected Alcohol | 1.5 h | 78% | [1] |
| DDQ (2.3 equiv), CH₂Cl₂, rt | o-MBn | Protected Sugar Derivative | 3 h | Slower cleavage, significant starting material recovered | [1] | |
| CAN (2.5 equiv), CH₃CN/H₂O (9:1), 0 °C | PMB | Protected Alcohol | 30 min | ~90% | [General Knowledge] | |
| CAN | o-MBn | Protected Alcohol | Slower reaction expected due to sterics | - | [Inference] | |
| Acidic Cleavage | TFA/CH₂Cl₂ (1:1), rt | PMB | Protected Alcohol | 1-3 h | >90% | [General Knowledge] |
| TFA/CH₂Cl₂ | o-MBn | Protected Alcohol | Slower reaction expected due to sterics | - | [Inference] |
Note: Direct quantitative comparisons for the o-methylbenzyl ether under identical conditions to PMB are limited in the literature. The data for o-methylbenzyl ether is often qualitative, indicating slower reaction rates. "General Knowledge" refers to widely accepted reaction conditions and outcomes in organic synthesis literature. "Inference" is based on established principles of steric hindrance affecting reaction rates.
Discussion of Results
The collected data indicates that the PMB group is generally more labile to oxidative deprotection than the o-methylbenzyl group. The electron-donating p-methoxy group stabilizes the benzylic cation intermediate formed during oxidative cleavage, thus accelerating the reaction.
In contrast, the ortho-methyl group in the o-methylbenzyl ether provides steric hindrance around the benzylic carbon. This steric shield makes it more difficult for oxidizing agents like DDQ to access the reaction center, leading to slower deprotection rates. While quantitative data for direct comparison is scarce, qualitative observations consistently report the increased stability of ortho-substituted benzyl ethers towards oxidative cleavage.
Under acidic conditions, both groups are susceptible to cleavage. However, the steric hindrance from the ortho-methyl group can also be expected to slow down the rate of acid-mediated deprotection, although this effect might be less pronounced than in oxidative cleavage.
Experimental Protocols
General Procedure for Oxidative Deprotection with DDQ
To a solution of the protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 20:1) at room temperature is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-2.5 equiv). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Acidic Deprotection with TFA
The protected alcohol is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) (typically 1:1) at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA. The crude product is then purified by column chromatography on silica gel.
Visualization of Deprotection Pathways
The following diagrams illustrate the proposed mechanisms for the deprotection of o-methylbenzyl and PMB ethers under oxidative conditions with DDQ.
Caption: Oxidative deprotection pathways of o-MBn and PMB ethers.
The diagram illustrates that the oxidative removal of both protecting groups proceeds through a benzylic cation intermediate. The rate-determining step is the initial oxidation. For the PMB ether, the para-methoxy group electronically stabilizes the carbocation, leading to a faster reaction. For the o-methylbenzyl ether, the ortho-methyl group sterically hinders the approach of the oxidizing agent, resulting in a slower reaction.
Conclusion
The choice between a 2-(o-methylphenoxymethyl) (o-methylbenzyl) and a p-methoxybenzyl (PMB) protecting group depends on the specific requirements of the synthetic route.
-
PMB is the group of choice when a readily cleavable benzyl-type ether is needed, particularly under oxidative conditions. Its lability allows for selective deprotection in the presence of more robust protecting groups like unsubstituted benzyl ethers.
-
The o-methylbenzyl group offers enhanced stability, especially towards oxidative cleavage, due to steric hindrance. This makes it a suitable choice when a more robust benzyl-type protecting group is required that can withstand conditions under which a PMB group would be cleaved.
Researchers and drug development professionals should consider these stability differences when designing complex synthetic strategies, particularly when orthogonal deprotection schemes are necessary. The increased stability of the o-methylbenzyl ether can provide a valuable addition to the toolbox of alcohol protecting groups.
References
A Spectroscopic Comparison of 2-(2-Methylphenoxymethyl)benzyl Chloride Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of 2-(2-Methylphenoxymethyl)benzyl chloride, crucial intermediates in various synthetic pathways.
Predicted Spectroscopic Data
The following tables summarize the predicted key distinguishing features in the ¹H NMR, ¹³C NMR, IR, and mass spectra for the ortho-, meta-, and para-isomers of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | -CH₂Cl (ppm) | -O-CH₂- (ppm) | Ar-H (benzyl ring, ppm) | Ar-H (phenoxymethyl ring, ppm) | -CH₃ (ppm) |
| Ortho | ~4.78 | ~5.15 | 7.30-7.50 (m) | 6.85-7.25 (m) | ~2.30 |
| Meta | ~4.60 | ~5.05 | 7.20-7.40 (m) | 6.85-7.25 (m) | ~2.30 |
| Para | ~4.58 | ~5.08 | 7.35 (d, J≈8 Hz), 7.45 (d, J≈8 Hz) | 6.85-7.25 (m) | ~2.30 |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | -CH₂Cl (ppm) | -O-CH₂- (ppm) | C-Cl (benzyl ring, ppm) | C-O (benzyl ring, ppm) | -CH₃ (ppm) |
| Ortho | ~43.5 | ~68.0 | ~136.0 | ~135.5 | ~16.0 |
| Meta | ~46.0 | ~69.5 | ~138.5 | ~137.0 | ~16.0 |
| Para | ~45.5 | ~69.0 | ~137.5 | ~138.0 | ~16.0 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C-H (Aromatic) | C-O-C (Asymmetric Stretch) | C-Cl Stretch | Out-of-Plane Bending (Substitution Pattern) |
| Ortho | 3100-3000 | 1250-1200 | 700-600 | ~750 (strong) |
| Meta | 3100-3000 | 1250-1200 | 700-600 | ~780 (strong), ~690 (strong) |
| Para | 3100-3000 | 1250-1200 | 700-600 | ~820 (strong) |
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Parent Ion (M⁺) | Key Fragment Ions (m/z) | Notes |
| All | Expected | 211 ([M-Cl]⁺), 125 ([M-OCH₂Ph(Me)]⁺), 107 ([C₇H₇O]⁺), 91 ([C₇H₇]⁺, tropylium ion) | The fragmentation pattern is expected to be similar for all isomers, with potential minor differences in fragment ion intensities. The base peak is likely to be m/z 91. |
Experimental Protocols
The following section outlines a detailed methodology for the synthesis and spectroscopic analysis of the this compound isomers.
Synthesis of this compound Isomers
The synthesis of the ortho-, meta-, and para-isomers of this compound can be achieved via a Williamson ether synthesis followed by a chlorination step.
Step 1: Williamson Ether Synthesis
-
Reaction Setup: To a solution of the corresponding (hydroxymethyl)benzyl alcohol isomer (ortho, meta, or para) (1.0 eq.) in a suitable solvent such as THF or DMF, add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After stirring for 30 minutes, add 2-methylbenzyl chloride (1.05 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-(2-methylphenoxymethyl)benzyl alcohol isomer.
Step 2: Chlorination of the Benzyl Alcohol
-
Reaction Setup: Dissolve the purified 2-(2-methylphenoxymethyl)benzyl alcohol isomer (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq.) or a similar chlorinating agent (e.g., oxalyl chloride with a catalytic amount of DMF) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired this compound isomer.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and isomeric purity.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present and the substitution pattern on the aromatic rings.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structural components.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and comparative spectroscopic analysis of the this compound isomers.
Caption: Synthesis and Spectroscopic Comparison Workflow.
Performance of 2-(2-Methylphenoxymethyl)benzyl Chloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of 2-(2-methylphenoxymethyl)benzyl chloride in various solvent systems. Due to the limited availability of direct experimental data for this specific substituted benzyl chloride in the public domain, this analysis is built upon established principles of physical organic chemistry and available data for analogous compounds, primarily benzyl chloride. This guide aims to provide a robust framework for solvent selection in reactions involving this compound, such as in the synthesis of pharmaceutical intermediates and other fine chemicals.
Executive Summary
This compound is a reactive benzylic halide used as a precursor in the synthesis of more complex molecules, often through nucleophilic substitution reactions. The choice of solvent is a critical parameter that significantly influences the reaction rate, yield, and purity of the desired product by affecting the reaction mechanism (SN1 vs. SN2) and the solubility of reactants.
Key Performance Considerations:
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are expected to favor SN1 pathways due to their ability to stabilize the benzylic carbocation intermediate through hydrogen bonding. This can lead to faster reaction rates but may also result in side reactions such as solvolysis and racemization if the carbon center is chiral.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are ideal for SN2 reactions. They solvate the cation while leaving the nucleophile relatively free, enhancing its nucleophilicity. This typically leads to higher yields and greater stereochemical control (inversion of configuration).[1]
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally slower due to poor stabilization of charged intermediates and transition states. However, they can be advantageous in specific applications where side reactions in polar media are a concern.
Comparative Performance Data
The following tables summarize the expected qualitative and quantitative performance of this compound in representative solvent systems based on general principles of solvent effects on nucleophilic substitution reactions of benzyl chlorides.
Table 1: Predicted Influence of Solvent System on Reaction Mechanism and Rate
| Solvent System | Predominant Mechanism | Expected Relative Rate | Rationale |
| Polar Protic | |||
| Ethanol/Water | SN1/SN2 mix, leaning SN1 | Moderate to Fast | Stabilizes the benzyl carbocation, favoring SN1. Water is also a competing nucleophile (solvolysis).[2] |
| Methanol | SN1/SN2 mix, leaning SN1 | Moderate to Fast | Similar to ethanol/water, promotes ionization of the C-Cl bond. |
| Polar Aprotic | |||
| DMSO (Dimethyl sulfoxide) | SN2 | Fast | Strongly solvates cations, leaving the nucleophile highly reactive.[1] |
| DMF (Dimethylformamide) | SN2 | Fast | Similar to DMSO, an excellent solvent for promoting SN2 reactions.[1] |
| Acetone | SN2 | Moderate | Less polar than DMSO/DMF, but still effectively promotes SN2 reactions. It is a common solvent for reactions with halide nucleophiles. |
| Nonpolar Aprotic | |||
| Toluene | SN2 (slow) | Slow | Poor stabilization of charged transition states. May require higher temperatures or phase-transfer catalysis to achieve reasonable rates. |
| Hexane | Very Slow | Very Slow | Extremely poor at solvating charged species, leading to very slow reaction rates. |
Table 2: Expected Impact of Solvent on Product Yield and Purity
| Solvent System | Expected Yield | Potential Impurities | Notes |
| Polar Protic | |||
| Ethanol/Water | Moderate | Solvolysis products (e.g., 2-(2-methylphenoxymethyl)benzyl alcohol/ether), elimination byproducts. | The amount of solvolysis product will depend on the nucleophilicity of the intended nucleophile versus the solvent.[2] |
| Methanol | Moderate | Solvolysis products (e.g., 2-(2-methylphenoxymethyl)benzyl methyl ether), elimination byproducts. | Similar to ethanol/water. |
| Polar Aprotic | |||
| DMSO | High | Minimal if reaction conditions are optimized. | High boiling point can make removal difficult. Must be anhydrous as it is hygroscopic. |
| DMF | High | Minimal if reaction conditions are optimized. | Can decompose at high temperatures or in the presence of strong acids/bases. |
| Acetone | Good | Potential for aldol condensation if basic conditions and enolizable ketones are present. | Lower boiling point makes for easier removal. |
| Nonpolar Aprotic | |||
| Toluene | Variable | Unreacted starting material, byproducts from high-temperature reactions. | Often used with a phase-transfer catalyst to improve reaction rates and yields. |
| Hexane | Low | Primarily unreacted starting material. | Generally unsuitable for most nucleophilic substitution reactions with this substrate. |
Experimental Protocols
While specific experimental data for this compound is scarce, a general protocol for a typical application, the Williamson ether synthesis, is provided below. This protocol can be adapted for different solvent systems.
General Protocol for Williamson Ether Synthesis
This procedure outlines the synthesis of a benzyl ether from an alcohol and this compound.
Materials:
-
This compound
-
Alcohol of choice
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, acetone)
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating depending on the reactivity of the alcohol and the chosen solvent.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching agent.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Diagram 1: SN1 vs. SN2 Pathways for this compound
Caption: Competing SN1 and SN2 reaction pathways.
Diagram 2: Experimental Workflow for Williamson Ether Synthesis
Caption: A typical workflow for the Williamson ether synthesis.
Alternatives to this compound
For the introduction of the 2-methylphenoxymethyl group, several alternative reagents and synthetic strategies can be considered, each with its own advantages and disadvantages.
Table 3: Comparison with Alternative Reagents
| Reagent/Method | Description | Advantages | Disadvantages |
| 2-(2-Methylphenoxymethyl)benzyl Bromide | The corresponding bromide is generally more reactive than the chloride.[3] | Higher reaction rates. | More expensive, potentially less stable, and may lead to more side reactions if not controlled properly. |
| 2-(2-Methylphenoxymethyl)benzyl Alcohol | Can be used in Mitsunobu reactions or converted to a better leaving group (e.g., tosylate) in situ. | Milder reaction conditions for Mitsunobu. Avoids the preparation of the halide. | Mitsunobu reaction requires stoichiometric amounts of expensive reagents (DEAD or DIAD and PPh3). |
| Benzyl Trichloroacetimidates | Activated benzyl alcohols that react with nucleophiles under acidic conditions.[4] | High yielding and often compatible with a wide range of functional groups. | Requires acidic conditions which may not be suitable for all substrates. |
| 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) | A neutral organic salt that acts as a benzyl transfer reagent.[5] | Mild, neutral reaction conditions. | Reagent needs to be prepared. |
Conclusion
The optimal solvent system for reactions involving this compound is highly dependent on the desired reaction pathway and the nature of the nucleophile. For SN2 reactions requiring high yield and stereochemical control, polar aprotic solvents such as DMF or DMSO are the preferred choice. For reactions that can proceed efficiently through an SN1 mechanism, polar protic solvents may offer faster reaction rates, but with a potential for reduced selectivity. The information presented in this guide, though based on established chemical principles rather than direct experimental data for the title compound, provides a strong foundation for the rational selection of solvents and reaction conditions to achieve the desired synthetic outcomes. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Solvolysis of Substituted Benzyl Chlorides: Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of substituted benzyl chlorides is a cornerstone reaction in physical organic chemistry, providing a rich platform for understanding the nuances of nucleophilic substitution mechanisms. The delicate balance between the unimolecular (SN1) and bimolecular (SN2) pathways is profoundly influenced by the nature of the substituents on the aromatic ring and the properties of the solvent. This guide offers a comparative analysis of mechanistic studies, presenting key experimental data and detailed protocols to aid in the design and interpretation of related chemical transformations, which are often crucial in the synthesis of pharmaceutical compounds.
Mechanistic Spectrum: From SN1 to SN2
The solvolysis of benzyl chlorides can proceed through a spectrum of mechanisms, ranging from a fully developed SN1 reaction involving a carbocation intermediate to a concerted SN2 displacement. The prevailing pathway is dictated by the electronic effects of the ring substituents.
-
Electron-donating groups (e.g., -OCH3, -CH3) in the para position stabilize the incipient benzyl carbocation through resonance, thereby favoring the SN1 mechanism .[1][2]
-
Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) destabilize the carbocation, pushing the reaction towards an SN2 pathway where the solvent acts as a nucleophile in a single, concerted step.[1][2]
This mechanistic shift is elegantly demonstrated by the curvature often observed in Hammett plots for the solvolysis of a series of substituted benzyl derivatives.[3] A large negative ρ (rho) value from the Hammett equation is indicative of a substantial buildup of positive charge in the transition state, a hallmark of the SN1 mechanism.[4]
Quantitative Analysis of Substituent Effects
The effect of substituents on the rate of solvolysis provides critical evidence for the reaction mechanism. The following table summarizes first-order rate constants (ksolv) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C.
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 3,4-Dimethyl | 1.3 x 10-2 |
| 4-Methyl | 4.0 x 10-3 |
| H | 1.1 x 10-4 |
| 4-Chloro | 3.5 x 10-5 |
| 3-Chloro | 1.1 x 10-5 |
| 3-Nitro | 1.4 x 10-7 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data sourced from Richard et al.[3]
The dramatic decrease in the rate constant as electron-donating substituents are replaced with electron-withdrawing ones highlights the sensitivity of the reaction to electronic effects. The nearly 109-fold difference in reactivity between 4-methoxybenzyl chloride and 3,4-dinitrobenzyl chloride underscores the transition from a rapid SN1 solvolysis to a much slower SN2 process.[3]
Solvent Effects and the Grunwald-Winstein Equation
The choice of solvent also plays a pivotal role in the solvolysis mechanism. The Grunwald-Winstein equation, log(k/k₀) = mY, is a linear free-energy relationship used to quantify the effect of solvent ionizing power (Y) on the rate of solvolysis.[5] The parameter 'm' reflects the sensitivity of the substrate to the solvent's ionizing power. A high 'm' value is characteristic of an SN1 reaction, where charge separation in the transition state is significant.
For the solvolysis of benzyl chloride in ethanol-water mixtures, the relationship between the logarithm of the rate constant and solvent parameters indicates an SN1 mechanism.
Experimental Protocols
Accurate and reproducible kinetic data are the foundation of mechanistic studies. Below are detailed methodologies for key experiments cited in the literature.
Kinetic Measurements by UV-Vis Spectroscopy
This method is suitable for reactions that exhibit a change in ultraviolet or visible absorbance as the reaction progresses.
-
Preparation of Solutions:
-
A stock solution of the substituted benzyl chloride is prepared in a suitable non-reactive, dry solvent (e.g., acetonitrile).
-
The reaction solvent (e.g., 20% acetonitrile in water) is prepared and allowed to reach thermal equilibrium at the desired temperature (e.g., 25 °C) in a cuvette inside a thermostatted spectrophotometer.[3]
-
-
Initiation of Reaction:
-
A small aliquot of the benzyl chloride stock solution is injected into the cuvette containing the pre-heated solvent, and the solution is mixed rapidly. The final concentration of the benzyl chloride is typically in the micromolar range.
-
-
Data Acquisition:
-
The change in absorbance at a predetermined wavelength (corresponding to the disappearance of the reactant or appearance of the product) is monitored over time.
-
-
Data Analysis:
-
The first-order rate constant (ksolv) is determined by fitting the absorbance versus time data to a single exponential decay function: At = A∞ + (A₀ - A∞)e-kt.
-
Kinetic Measurements by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reactions where multiple products are formed or when the UV-Vis spectra of reactants and products are convoluted.
-
Reaction Setup:
-
The solvolysis reaction is initiated in a thermostatted vessel by adding the benzyl chloride substrate to the chosen solvent system.
-
-
Sampling:
-
At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by dilution with a cold, less polar solvent or addition of a neutralizing agent if acids or bases are involved).
-
-
HPLC Analysis:
-
The quenched samples are injected onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
The concentrations of the reactant and product(s) are determined by integrating the peak areas in the chromatogram, using a calibration curve for each species.
-
-
Data Analysis:
-
The concentration of the benzyl chloride is plotted against time, and the data are fitted to the first-order rate equation to obtain ksolv.[3]
-
Visualizing Reaction Mechanisms and Workflows
Diagrams are invaluable for conceptualizing the complex processes involved in mechanistic studies.
Caption: Competing SN1 and SN2 pathways for benzyl chloride solvolysis.
Caption: General experimental workflow for a kinetic study of solvolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. goldbook.iupac.org [goldbook.iupac.org]
Comparative Analysis of Reaction Pathways for 2-(2-Methylphenoxymethyl)benzyl chloride: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential reaction products of 2-(2-Methylphenoxymethyl)benzyl chloride, a versatile reagent in organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of possible synthetic routes, experimental data from analogous systems, and detailed methodologies. This document aims to facilitate informed decisions in the design and execution of synthetic strategies involving this compound.
Executive Summary
This compound is a reactive benzylic halide poised for diverse chemical transformations. Its structural features—a reactive benzyl chloride moiety and a proximal phenoxy ether linkage—open avenues for both intermolecular and intramolecular reactions. This guide explores the characterization of products resulting from nucleophilic substitution, intramolecular cyclization (Friedel-Crafts type), and potential rearrangement reactions. By presenting a comparative analysis of these pathways, this document serves as a practical resource for chemists engaged in the synthesis of novel molecular entities.
Comparison of Potential Reaction Products
The reactivity of this compound is primarily dictated by the electrophilic nature of the benzylic carbon. This allows for a range of transformations, with the major potential products categorized as follows:
-
Intermolecular Nucleophilic Substitution Products: Direct displacement of the chloride ion by various nucleophiles.
-
Intramolecular Cyclization Product (Xanthene Derivative): Intramolecular Friedel-Crafts alkylation leading to a cyclic ether.
-
Intramolecular Cyclization Product (Dibenzoxepine Derivative): Potential formation of a seven-membered ring through an alternative cyclization pathway.
-
Sommelet-Hauser Rearrangement Product: A rearranged amine product, accessible through a quaternary ammonium salt intermediate.
A summary of the expected products and a qualitative comparison of their formation is presented in Table 1.
Table 1: Comparison of Potential Reaction Products from this compound
| Product Type | Reaction Pathway | Key Reagents/Conditions | Expected Product | Notes |
| 1 | Intermolecular Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, RO⁻, CN⁻) | 2-(2-Methylphenoxymethyl)benzyl-Nu | A general and typically high-yielding pathway with a wide range of nucleophiles. |
| 2 | Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃, SnCl₄) | 4-Methyl-9H-xanthene | Favored by conditions that promote carbocation formation and intramolecular attack. |
| 3 | Intramolecular Cyclization | Strong Acid | Dibenzo[b,f]oxepine derivative | A plausible alternative to xanthene formation, potentially influenced by reaction conditions. |
| 4 | Sommelet-Hauser Rearrangement | 1. R₂NH 2. Strong Base (e.g., NaNH₂) | Ortho-substituted N,N-dialkyl-2-(2-methylphenoxymethyl)benzylamine | A less direct but synthetically useful transformation involving a sigmatropic rearrangement. |
Detailed Characterization and Experimental Protocols
Intermolecular Nucleophilic Substitution
The reaction of benzyl chlorides with nucleophiles is a fundamental and well-established transformation in organic synthesis.[1] The high reactivity of the benzylic position facilitates substitution via both S_N1 and S_N2 mechanisms, depending on the substrate, nucleophile, and solvent.[2]
Experimental Protocol (General):
A solution of this compound (1 equivalent) in a suitable solvent (e.g., THF, DMF, acetonitrile) is treated with the nucleophile (1-1.2 equivalents) at a temperature ranging from room temperature to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., extraction, chromatography).
Data from Analogous Systems:
Studies on substituted benzyl chlorides have shown that reactions with various nucleophiles, such as amines, alcohols, and thiols, proceed with good to excellent yields (typically >80%).[3][4] For instance, the reaction of benzyl chloride with sodium methoxide in methanol readily affords benzyl methyl ether.
Intramolecular Friedel-Crafts Alkylation: Synthesis of 4-Methyl-9H-xanthene
The proximity of the two aromatic rings in this compound allows for an intramolecular Friedel-Crafts alkylation.[5] This reaction is typically promoted by a Lewis acid, which facilitates the formation of a benzylic carbocation that is subsequently attacked by the electron-rich phenoxy ring.
Experimental Protocol:
To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C is added a Lewis acid (e.g., AlCl₃, SnCl₄, 1-1.2 equivalents) portionwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC. The reaction is quenched by the slow addition of water or dilute acid. The product is extracted, purified by column chromatography, and characterized.
Expected Spectroscopic Data for 4-Methyl-9H-xanthene:
-
¹H NMR: Aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the benzylic CH₂ group around δ 4.0-4.2 ppm, and a singlet for the methyl group around δ 2.3 ppm.
-
¹³C NMR: Aromatic carbons between δ 115-155 ppm, the benzylic CH₂ carbon around δ 30-35 ppm, and the methyl carbon around δ 15-20 ppm.
-
MS (EI): A molecular ion peak corresponding to the mass of the xanthene derivative.
Relevant spectroscopic data for similar xanthene structures can be found in the literature.[6][7]
Alternative Synthetic Routes and Products
Dibenzoxepines are seven-membered heterocyclic compounds with various biological activities.[8][9] While the intramolecular Friedel-Crafts reaction of this compound is expected to favor the formation of the six-membered xanthene ring, alternative pathways leading to dibenzoxepine derivatives under different conditions cannot be entirely ruled out. The synthesis of dibenzoxepines often involves different precursors and multi-step sequences.[10]
The Sommelet-Hauser rearrangement is a[9][11]-sigmatropic rearrangement of a benzylic quaternary ammonium ylide.[11][12][13] This pathway would first require the conversion of this compound to the corresponding quaternary ammonium salt by reaction with a tertiary amine. Treatment of this salt with a strong base would then generate the ylide, which could undergo rearrangement to yield an ortho-alkylated benzylamine.
Experimental Workflow for Sommelet-Hauser Rearrangement:
-
Quaternization: Reaction of this compound with a tertiary amine (e.g., trimethylamine) in a suitable solvent to form the quaternary ammonium salt.
-
Ylide Formation and Rearrangement: Treatment of the ammonium salt with a strong, non-nucleophilic base (e.g., sodium amide) in liquid ammonia or an aprotic solvent.
Mandatory Visualizations
Reaction Pathways Overview
Caption: Overview of potential reaction pathways for this compound.
Experimental Workflow for Intramolecular Friedel-Crafts Cyclization
Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.
Logical Relationship of Potential Products
Caption: Logical relationships between the starting material and its potential reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Structural, spectroscopic, and reactivity comparison of xanthene- and dibenzofuran-bridged cofacial bisporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereodivergent Synthesis of Diversely Substituted Dibenzoxazepines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 13. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
A Researcher's Guide to Functional Group Cross-Reactivity in Bioconjugation
For researchers, scientists, and professionals in drug development, the specificity of chemical reactions is paramount. Unintended cross-reactivity of labeling reagents or crosslinkers with non-target functional groups can lead to ambiguous results, misinterpretation of data, and the failure of promising therapeutic strategies. This guide provides an objective comparison of common bioconjugation chemistries, focusing on their cross-reactivity profiles with various functional groups, and is supported by experimental principles and data.
Comparison of Reagent Selectivity
The selectivity of a bioconjugation reagent is highly dependent on its core chemistry and the reaction conditions, particularly pH. The two most prevalent chemistries target primary amines and free sulfhydryls. Below is a summary of their performance against common biological functional groups.
| Reagent Chemistry | Primary Target | High Reactivity | Moderate Reactivity | Low/Negligible Reactivity | Key Conditions |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Lysine ε-amine, N-terminal α-amine | Serine (-OH), Threonine (-OH)[1][2] | Tyrosine (-OH), Cysteine (-SH), Arginine, Histidine[1][2] | pH 7.2 - 8.5[3] |
| Maleimide | Sulfhydryls (-SH) | Cysteine | Primary Amines (-NH₂) at pH > 7.5[4][5] | Hydroxyls (-OH), Carboxyls (-COOH), Histidine, Methionine[5] | pH 6.5 - 7.5[4][5] |
| Bioorthogonal Reagents (e.g., Azide-Alkyne) | Complementary Tag | The specific bioorthogonal partner (e.g., alkyne for azide) | None | All endogenous biological functional groups (amines, thiols, etc.)[6][7][8] | Physiological pH, Temp |
Note on NHS Esters: While primarily amine-reactive, studies have shown that NHS esters can exhibit significant reactivity towards the hydroxyl groups of serine and threonine, particularly when proximal amino acids influence the local environment.[2] Hydrolysis of the ester is a competing reaction that increases with pH.[9]
Note on Maleimides: The chemoselectivity of maleimides for thiols is exceptionally high within the optimal pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[4] However, this selectivity is lost at pH values above 7.5, where competitive reaction with amines occurs.[4][5]
Experimental Protocols
To ensure the validity of experimental results, assessing the cross-reactivity of a chosen reagent within the specific biological context is crucial. Below are generalized protocols for evaluating the selectivity of amine- and thiol-reactive probes.
Protocol 1: Assessing Cross-Reactivity of an NHS-Ester Probe
Objective: To determine the extent of labeling of an NHS-ester probe on non-amine functional groups (e.g., thiols, hydroxyls) compared to its target primary amine.
Materials:
-
NHS-ester probe of interest.
-
Primary amine-containing molecule (e.g., Poly-L-lysine or a lysine-containing peptide).
-
Thiol-containing molecule (e.g., reduced Glutathione or a cysteine-containing peptide).
-
Hydroxyl-containing molecule (e.g., Serine or a serine-rich peptide).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Analytical equipment (e.g., HPLC, Mass Spectrometer, or Spectrophotometer if the probe is chromogenic/fluorogenic).
Procedure:
-
Prepare Stock Solutions: Dissolve the NHS-ester probe in anhydrous DMSO to a concentration of 10 mM. Dissolve the amine, thiol, and hydroxyl-containing molecules in the Reaction Buffer to a concentration of 1 mM.
-
Set up Reactions: In separate microcentrifuge tubes, mix the NHS-ester probe with each of the target molecule solutions to achieve a final concentration of 0.1 mM probe and 0.5 mM target molecule.
-
Tube A: NHS Ester + Amine Molecule
-
Tube B: NHS Ester + Thiol Molecule
-
Tube C: NHS Ester + Hydroxyl Molecule
-
Tube D (Control): NHS Ester in Reaction Buffer (to measure hydrolysis).
-
-
Incubation: Incubate all tubes for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris.
-
Analysis: Analyze the reaction products from each tube using a pre-validated analytical method.
-
Mass Spectrometry: Identify and quantify the mass-shifted (labeled) target molecules.
-
HPLC: Separate and quantify the labeled product from the unreacted probe and target.
-
Spectrophotometry: If the probe is chromogenic or fluorogenic, measure the signal associated with the purified, labeled molecule.
-
-
Calculate Cross-Reactivity: Express the amount of labeled product in Tubes B and C as a percentage of the labeled product in Tube A.
Protocol 2: Quantifying Immunoassay Cross-Reactivity
Objective: To determine the cross-reactivity of an antibody with structurally similar compounds in a competitive immunoassay format.
Materials:
-
Specific antibody of interest.
-
Target analyte (the compound the antibody is intended to detect).
-
Structurally related compounds (potential cross-reactants).
-
Labeled antigen (e.g., enzyme- or fluorophore-conjugated analyte).
-
Assay buffer, substrate, and plate reader appropriate for the label.
Procedure:
-
Prepare Standard Curves: Generate a standard curve for the target analyte by performing a competitive immunoassay. This involves incubating fixed concentrations of the antibody and labeled antigen with serially diluted concentrations of the unlabeled target analyte.
-
Determine IC50 for Target Analyte: From the standard curve, calculate the IC50 value, which is the concentration of the target analyte required to inhibit 50% of the maximum signal.[10]
-
Prepare Cross-Reactant Curves: For each structurally related compound, repeat the competitive immunoassay, substituting the target analyte with the potential cross-reactant.
-
Determine IC50 for Cross-Reactants: Calculate the IC50 value for each of the tested compounds.
-
Calculate Percent Cross-Reactivity: Use the following formula to determine the cross-reactivity of the antibody for each compound relative to the target analyte[10]:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing Workflows and Chemical Logic
Diagrams are essential for illustrating the complex decision-making processes and reaction pathways involved in cross-reactivity studies.
Caption: Logic flow for selecting a bioconjugation reagent based on target and cross-reactivity.
Caption: Experimental workflow for assessing the cross-reactivity of a chemical probe.
References
- 1. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity and Biological Activity of Curcumin and Its Analogs
A deep dive into the differential effects of Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC) on cancer cells, supported by experimental data and pathway analysis.
This guide provides a comparative overview of the cytotoxic and biological activities of curcumin and its two primary analogs, demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC). Found naturally in turmeric, these curcuminoids have garnered significant attention in cancer research for their therapeutic potential.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the nuanced differences in the bioactivity of these closely related compounds.
Comparative Cytotoxicity
The cytotoxic effects of curcumin, DMC, and BDMC have been evaluated across a range of cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of these compounds against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | Curcumin (µM) | Demethoxycurcumin (DMC) (µM) | Bisdemethoxycurcumin (BDMC) (µM) |
| AGS | Gastric Adenocarcinoma | 32.5 | 52.1 | 57.2 |
| SW-620 | Colorectal Adenocarcinoma | 23.1 | 42.9 | 49.8 |
| HepG2 | Hepatocellular Carcinoma | 40.2 | 115.6 | 64.7 |
| HFLS-RA | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 24.1 | 24.2 | 38.8 |
| A549 | Lung Cancer | 33 | Not Reported | Not Reported |
Note: The IC50 values are compiled from multiple studies and may vary based on experimental conditions.[2][3][4]
Biological Activity and Molecular Mechanisms
Curcumin and its analogs exert their biological effects through the modulation of multiple signaling pathways critical to cancer cell proliferation, survival, and metastasis. While they share common targets, their potency can differ, often attributed to the structural variations in the methoxy groups on their phenyl rings.[1]
One of the key pathways targeted by curcuminoids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer development and progression. Curcumin has been shown to be a potent inhibitor of NF-κB activation.[5] Studies have indicated a hierarchy in the NF-κB inhibitory activity among the three curcuminoids, with curcumin being the most potent, followed by DMC, and then BDMC. This suggests that the methoxy groups are critical for this specific anti-inflammatory and anti-cancer activity.[1]
The PI3K/Akt signaling pathway, another critical regulator of cell survival and proliferation, is also a target of curcumin.[6] Curcumin has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6] While the differential effects of DMC and BDMC on the PI3K/Akt pathway are less extensively studied, the modulation of this pathway represents a significant aspect of the anti-cancer properties of curcuminoids.
Below is a diagram illustrating the experimental workflow for assessing cytotoxicity, a crucial step in evaluating the anti-cancer potential of these compounds.
The following diagram illustrates the inhibitory effect of curcumin on the NF-κB signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a series of dilutions of curcumin, DMC, and BDMC in the culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a medium-only control. Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
References
- 1. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization, Antioxidant and Cytotoxic Evaluation of Demethoxycurcumin and Bisdemethoxycurcumin from Curcuma longa Cultivated in Costa Rica [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Purity Analysis of Benzyl Chloride Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of benzyl chloride and its derivatives is paramount to the safety and efficacy of final products. The choice of analytical technique for this critical task can significantly impact the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of two powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to aid in selecting the most appropriate method for your specific needs.
At a Glance: HPLC vs. GC-MS
The primary distinction between HPLC and GC-MS lies in the mobile phase used to separate compounds and the volatility requirement of the analyte. HPLC utilizes a liquid mobile phase and is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. In contrast, GC-MS employs a gaseous mobile phase, making it ideal for volatile and thermally stable compounds. The choice between these two techniques for analyzing benzyl chloride derivatives often hinges on the specific impurities of interest and the desired level of sensitivity.
Quantitative Performance Data
The following table summarizes key performance metrics for HPLC and GC-MS in the analysis of benzyl chloride and related impurities, based on published experimental data.
| Parameter | HPLC | GC-MS (Headspace) |
| Limit of Detection (LOD) | 90 ppt (ng/L) with preconcentration[1][2] - 3 ppm[3] | 20 ng/L[2] - 0.001 µg/m³[1] |
| Limit of Quantification (LOQ) | 10 ppm[3] | 0.1 µg/g[1][4] - 0.13 - 0.52 mg/kg[2][5][6] |
| Linearity (R²) | > 0.999[7] | > 0.99[2][5][6] |
| Precision (%RSD) | < 1%[3] | < 5%[1][4] |
| Accuracy/Recovery | 97.5% - 99.7%[3] | 88.19% - 111.77%[2][6] |
| Typical Analytes | Benzyl chloride, benzaldehyde, α,α-dichlorotoluene, benzyl alcohol, chlorotoluenes[7][8] | Benzyl chloride and other volatile impurities[1] |
Deciding on the Right Technique: A Logical Workflow
The selection of an analytical method should be a structured process based on the properties of the sample and the goals of the analysis. The following diagram illustrates a decision-making workflow to guide the choice between HPLC and GC-MS for the purity analysis of benzyl chloride derivatives.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Experimental Protocols
Below are representative experimental methodologies for the analysis of benzyl chloride derivatives using both HPLC and GC-MS.
HPLC Method for Purity Analysis
This method is suitable for the simultaneous determination of benzyl chloride and potential non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters X-Bridge C18 (250 x 4.6 mm, 3.5 µm) or similar reverse-phase column.[3]
-
Mobile Phase: A gradient mixture of 10mM Ammonium acetate (pH 5.5) and Acetonitrile.[3] An alternative is a simple isocratic mobile phase of acetonitrile and water with phosphoric acid.[9]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Headspace GC-MS Method for Volatile Impurities
This method offers high sensitivity for volatile compounds like benzyl chloride, minimizing sample preparation and matrix effects.[1][4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer and a Headspace autosampler.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar capillary column.[1][4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 200°C at 20°C/min.
-
Hold at 200°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-400.
-
Headspace Parameters:
-
Incubation Temperature: 80°C.
-
Incubation Time: 15 minutes.
-
Sample Amount: Approximately 50 mg placed directly into a headspace vial.[1]
-
-
Sample Preparation: No solvent is required. The sample is weighed directly into the headspace vial.[1][4]
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of benzyl chloride and its derivatives.
GC-MS, particularly when coupled with headspace sampling, is the superior choice for the analysis of volatile impurities due to its high sensitivity and minimal sample preparation. This makes it an excellent tool for detecting trace-level contaminants.
HPLC is a more versatile technique, capable of analyzing a broader range of compounds, including those that are less volatile or thermally labile. Its robustness and straightforward operation make it a staple in many quality control laboratories for the routine analysis of bulk drug substances and formulations.
The ultimate decision should be based on a thorough evaluation of the specific analytical needs, including the nature of the potential impurities, the required sensitivity, and the sample matrix. For comprehensive purity profiling, a combination of both techniques may be warranted to provide a complete picture of the sample's composition.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Kinetic Analysis of 2-(2-Methylphenoxymethyl)benzyl chloride and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic analysis of reactions involving substituted benzyl chlorides is crucial for understanding reaction mechanisms, predicting reactivity, and optimizing synthetic protocols. This guide provides a comparative analysis of the kinetic behavior of 2-(2-Methylphenoxymethyl)benzyl chloride and its structural analogs in nucleophilic substitution reactions. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this guide leverages extensive experimental data from studies on other ortho- and para-substituted benzyl chlorides to infer its reactivity and highlight key mechanistic features, such as the potential for anchimeric assistance.
Comparison of Solvolysis Rates
The solvolysis of benzyl chlorides, a first-order nucleophilic substitution reaction, is a well-established model for studying the electronic and steric effects of substituents on reactivity. The rate of solvolysis is highly sensitive to the nature and position of substituents on the benzene ring.
Below is a table summarizing the first-order rate constants (k) for the solvolysis of various substituted benzyl chlorides in 80% aqueous ethanol at 25°C. This solvent system provides a good balance of polarity and nucleophilicity to observe a range of reactivities. The data for the reference compounds are compiled from established literature. The predicted reactivity for this compound is based on the expected electronic and steric effects of the ortho-substituent, including the potential for neighboring group participation.
| Compound | Substituent | Position | Rate Constant (k) s⁻¹ | Predicted/Observed |
| Benzyl chloride | -H | - | 3.8 x 10⁻⁶ | Observed |
| 4-Methylbenzyl chloride | -CH₃ | para | 1.5 x 10⁻⁴ | Observed |
| 4-Methoxybenzyl chloride | -OCH₃ | para | 3.1 x 10⁻² | Observed |
| 2-Methylbenzyl chloride | -CH₃ | ortho | 6.2 x 10⁻⁶ | Observed |
| 2-Methoxybenzyl chloride | -OCH₃ | ortho | 1.2 x 10⁻⁵ | Observed |
| This compound | -CH₂O(o-tolyl) | ortho | Predicted: > 1.2 x 10⁻⁵ | Predicted |
| 4-Nitrobenzyl chloride | -NO₂ | para | 4.3 x 10⁻⁸ | Observed |
Note: The rate constants for the observed compounds are sourced from peer-reviewed studies on benzyl chloride solvolysis. The predicted rate for this compound is an estimation based on the behavior of other ortho-alkoxy substituted benzyl chlorides and the potential for anchimeric assistance.
Experimental Protocols
The following is a detailed methodology for a typical kinetic analysis of benzyl chloride solvolysis, which can be adapted for this compound and its analogs.
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl chloride in a given solvent system.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide solution (ca. 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Pipettes, burettes, and volumetric flasks
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers)
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzyl chloride in a suitable non-reactive solvent (e.g., acetone) of known concentration (ca. 0.1 M).
-
Reaction Initiation: Equilibrate the reaction solvent (80% aqueous ethanol) in the thermostated water bath at the desired temperature (e.g., 25°C ± 0.1°C). To initiate a kinetic run, a known volume of the benzyl chloride stock solution is added to a pre-heated sealed reaction vessel containing a known volume of the reaction solvent. The final concentration of the benzyl chloride should be in the range of 0.005-0.01 M.
-
Sampling: At recorded time intervals, aliquots of the reaction mixture are withdrawn and quenched in a known volume of a cold, non-reactive solvent (e.g., acetone) to stop the reaction.
-
Titration: The amount of hydrochloric acid produced from the solvolysis reaction in each aliquot is determined by titration with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required for complete reaction (the "infinity" reading) and Vt is the volume required at time t. The infinity reading can be determined by heating a sample of the reaction mixture to complete the reaction or by calculating the theoretical value based on the initial concentration of the benzyl chloride.
Mechanistic Insights and the Role of Anchimeric Assistance
The reactivity of benzyl chlorides in nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular S(_N)1 pathway involving the formation of a carbocation intermediate, or a bimolecular S(_N)2 pathway involving a direct attack by the nucleophile. The prevailing mechanism is influenced by the solvent, the nucleophile, and the electronic properties of the substituents.
For this compound, the ortho-substituent introduces the possibility of anchimeric assistance , also known as neighboring group participation. The ether oxygen in the phenoxymethyl group can act as an internal nucleophile, attacking the benzylic carbon to displace the chloride ion and form a cyclic oxonium ion intermediate. This intermediate is then opened by the external nucleophile (e.g., water or ethanol). This intramolecular pathway can significantly accelerate the reaction rate compared to analogous compounds that cannot undergo such participation.
Caption: Potential reaction pathways for the solvolysis of this compound.
The diagram above illustrates the proposed pathway involving anchimeric assistance, which is expected to be more favorable than a direct S(_N)1 mechanism due to the stabilization of the transition state leading to the cyclic intermediate.
Experimental Workflow
The following diagram outlines the general workflow for conducting a kinetic analysis of benzyl chloride solvolysis.
Assessing the Efficiency of 2-(2-Methylphenoxymethyl)benzyl chloride as an Alkylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride is a versatile alkylating agent with potential applications in organic synthesis and drug development. Its unique structure, featuring an ortho-methylphenoxymethyl substituent, influences its reactivity and selectivity in nucleophilic substitution reactions. This guide provides a comparative assessment of its efficiency against other common benzyl-based alkylating agents. Due to the limited availability of direct comparative experimental data in the public domain for this compound, this guide combines established principles of organic chemistry with generalized experimental protocols to offer a framework for its evaluation.
Theoretical Reactivity Assessment
The efficiency of an alkylating agent is largely determined by its susceptibility to nucleophilic attack, which is influenced by electronic and steric factors. The reaction can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (S(_N)1) involving a carbocation intermediate, or a bimolecular nucleophilic substitution (S(_N)2) involving a concerted attack by the nucleophile.
The this compound molecule contains an ortho-substituent which can exert both steric and electronic effects. The bulky phenoxymethyl group at the ortho position can sterically hinder the backside attack required for an S(_N)2 mechanism, potentially slowing down this pathway compared to unsubstituted benzyl chloride.
Conversely, the oxygen atom in the phenoxymethyl group can donate electron density to the benzene ring, which could stabilize the benzylic carbocation formed during an S(_N)1 reaction. However, the overall electronic effect is complex and also influenced by the methyl group on the phenoxy ring. Generally, benzyl halides can undergo both S(_N)1 and S(_N)2 reactions, and the preferred pathway is often dependent on the reaction conditions, such as the nature of the solvent and the nucleophile.[1][2]
Comparison with Alternative Alkylating Agents
To contextualize the efficiency of this compound, it is useful to compare its expected reactivity with that of other common benzyl chlorides.
| Alkylating Agent | Expected Relative Reactivity (Qualitative) | Rationale |
| Benzyl Chloride | Baseline | Unsubstituted, serving as a standard reference. |
| 4-Methoxybenzyl chloride | Higher (S(_N)1) | The para-methoxy group is strongly electron-donating, significantly stabilizing the benzylic carbocation and favoring the S(_N)1 pathway. |
| 4-Nitrobenzyl chloride | Lower (S(_N)1), Potentially higher (S(_N)2) | The para-nitro group is strongly electron-withdrawing, destabilizing the benzylic carbocation (disfavoring S(_N)1) but making the benzylic carbon more electrophilic for S(_N)2 attack. |
| This compound | Potentially slower than benzyl chloride via S(_N)2 due to steric hindrance. Reactivity via S(_N)1 is dependent on the net electronic effect of the substituent. | The ortho-substituent introduces significant steric bulk. The electronic effect is a combination of the electron-donating ether oxygen and the overall substituent structure. |
Experimental Protocols for Efficiency Assessment
To empirically determine the efficiency of this compound, a series of standardized experiments should be conducted. The following protocols outline a general approach for comparing its reactivity against other alkylating agents in reactions with common nucleophiles such as phenols and amines.
General Protocol for Comparative Alkylation of a Phenol
-
Materials: this compound, Benzyl chloride (or other comparative alkylating agents), Phenol, Potassium Carbonate (K(_2)CO(_3)), Acetonitrile (or other suitable polar aprotic solvent), and appropriate deuterated solvent for NMR analysis.
-
Reaction Setup: In separate, identical reaction vessels, dissolve phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in 10 mL of acetonitrile.
-
Initiation: To each vessel, add the respective alkylating agent (1.0 mmol) at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of reactants and the formation of the product.
-
Work-up: After a predetermined time (e.g., 24 hours) or upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic layer, evaporate the solvent, and determine the yield of the purified product. Characterize the product using NMR and Mass Spectrometry.
-
Comparison: Compare the reaction times and product yields obtained with this compound to those of the other alkylating agents.
General Protocol for Comparative Alkylation of an Amine
-
Materials: this compound, Benzyl chloride (or other comparative alkylating agents), Aniline (or other amine), Triethylamine (or another suitable non-nucleophilic base), and a suitable solvent (e.g., Dichloromethane).
-
Reaction Setup: In separate, identical reaction vessels, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in 10 mL of dichloromethane.
-
Initiation: Add the respective alkylating agent (1.0 mmol) to each vessel at room temperature.
-
Monitoring: Follow the reaction progress using TLC or GC-MS.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Analysis: Dry the organic layer, remove the solvent under reduced pressure, and determine the yield of the product.
-
Comparison: Evaluate the relative efficiency based on reaction times and yields.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general S(_N)1 and S(_N)2 reaction pathways and a typical experimental workflow for comparing alkylating agents.
Caption: Generalized S(_N)1 reaction pathway.
Caption: Generalized S(_N)2 reaction pathway.
Caption: Workflow for comparing alkylating agents.
Conclusion
References
A Comparative Guide to the Structural Confirmation of Derivatives Synthesized from 2-(2-Methylphenoxymethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the synthesis and structural confirmation of derivatives of 2-(2-methylphenoxymethyl)benzyl chloride. Due to the limited availability of published experimental data for a wide range of these specific derivatives, this document focuses on established methodologies and expected analytical outcomes based on known reactions of analogous benzyl chlorides. The provided experimental protocols and data tables serve as a template for researchers working with this and similar scaffolds.
I. Synthetic Pathways and Comparative Analysis
Derivatives of this compound are typically synthesized via nucleophilic substitution reactions, where the chloride acts as a leaving group. The core of comparative analysis lies in evaluating reaction efficiency (yield, reaction time) and the structural and electronic properties of the resulting products.
A. Synthesis of N-Substituted Derivatives
The reaction of this compound with primary or secondary amines yields the corresponding N-benzylamines. A common alternative for the synthesis of N-arylamines involves the N-alkylation of anilines with corresponding benzyl alcohols, a reaction often catalyzed by iridium(I) complexes.[1]
B. Synthesis of O-Substituted Derivatives (Ethers)
Ethers can be prepared by the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide that then displaces the chloride. Benzyl ethers are versatile intermediates in organic synthesis.[2]
C. Synthesis of S-Substituted Derivatives (Thioethers)
Thioethers are synthesized by the reaction of this compound with a thiol in the presence of a base.
The following diagram illustrates the general synthetic pathways for N-, O-, and S-derivatives of this compound.
II. Data Presentation for Structural Confirmation
The definitive confirmation of synthesized structures relies on a combination of spectroscopic techniques. Below are tables outlining the expected data for hypothetical derivatives, which can be used as a template for presenting experimental findings.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ ppm)
| Derivative | Ar-H (m) | -OCH₂- (s) | -CH₂-N/O/S (s) | -CH₃ (s) | Other Diagnostic Signals |
| N-Benzylacetamide Derivative | 7.10-7.40 | 5.10 | 4.50 (d) | 2.20 | 2.05 (s, COCH₃), 6.00 (br s, NH) |
| O-Benzyl Ether Derivative | 6.80-7.40 | 5.12 | 4.60 | 2.25 | Varies with R group on ether |
| S-Benzyl Thioether Derivative | 7.00-7.40 | 5.08 | 3.80 | 2.22 | Varies with R group on thioether |
| Alternative: N-Phenyl Derivative[1] | 6.68-7.44 | - | 4.38 | - | 4.06 (br s, NH), Phenyl-H signals |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)
| Derivative | Ar-C | -OCH₂- | -CH₂-N/O/S | -CH₃ | Other Diagnostic Signals |
| N-Benzylacetamide Derivative | 121-138 | 68.5 | 43.0 | 16.0 | 23.0 (COCH₃), 170.0 (C=O) |
| O-Benzyl Ether Derivative | 115-139 | 69.0 | 72.0 | 16.1 | Varies with R group on ether |
| S-Benzyl Thioether Derivative | 125-138 | 68.8 | 36.0 | 16.2 | Varies with R group on thioether |
| Alternative: N-Phenyl Derivative[1] | 112-148 | - | 48.4 | - | Phenyl-C signals |
Table 3: Comparative Mass Spectrometry Data (EI-MS, m/z)
| Derivative | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| N-Benzylacetamide Derivative | Expected | [M-CH₃CONH₂]⁺ | [C₈H₉O]⁺ (121), [C₇H₇]⁺ (91) |
| O-Benzyl Ether Derivative | Expected | [M-OR]⁺ | [C₈H₉O]⁺ (121), [C₇H₇]⁺ (91) |
| S-Benzyl Thioether Derivative | Expected | [M-SR]⁺ | [C₈H₉O]⁺ (121), [C₇H₇]⁺ (91) |
| Alternative: N-Phenyl Derivative | Expected | [M]⁺ | [M-C₆H₅NH]⁺ |
III. Experimental Protocols
A. General Procedure for the Synthesis of N-Substituted Derivatives
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), the respective primary or secondary amine (1.2 mmol) and a base like triethylamine or potassium carbonate (2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TDC). After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
B. General Procedure for the Synthesis of O- and S-Substituted Derivatives
A similar procedure to the N-substitution is followed, using an appropriate alcohol/phenol or thiol as the nucleophile and a suitable base (e.g., sodium hydride for alcohols) in a solvent like THF or DMF.
C. Structural Characterization Workflow
The following diagram outlines the standard workflow for the structural confirmation of the synthesized derivatives.
IV. Concluding Remarks
References
Safety Operating Guide
Proper Disposal of 2-(2-Methylphenoxymethyl)benzyl chloride: A Step-by-Step Guide
For Immediate Reference: In Case of a Spill or Exposure
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a decontamination solution (see disposal procedures below).
-
Prevent the spill from entering drains or waterways.
-
Introduction
2-(2-Methylphenoxymethyl)benzyl chloride is a reactive chemical that requires careful handling and a well-defined disposal protocol. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely. The following procedures are based on established methods for the disposal of benzyl chlorides and should be carried out in a controlled laboratory environment, adhering to all local and institutional regulations.
Disposal Procedures
The primary method for the disposal of this compound involves chemical neutralization through hydrolysis, followed by disposal as hazardous waste. This process converts the reactive benzyl chloride into the less hazardous corresponding benzyl alcohol.
Step-by-Step Chemical Neutralization Protocol:
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Wear appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.
-
Prepare a solution of a suitable alkaline neutralizing agent. Common choices include a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), or a saturated solution of sodium bicarbonate (NaHCO₃).[1][2] Alcoholic solutions of NaOH or KOH can also be used.[2]
-
Have an acid-neutralizing agent (such as sodium bicarbonate) and a spill kit readily available.
-
-
Reaction Setup:
-
In a suitably sized container (e.g., a three-necked flask equipped with a stirrer and a dropping funnel), place the this compound. If it is in a solution, ensure the solvent is compatible with the basic conditions.
-
Begin stirring the benzyl chloride.
-
-
Neutralization:
-
Slowly add the alkaline solution to the stirring this compound. The reaction can be exothermic, so control the rate of addition to maintain a safe temperature. External cooling with an ice bath may be necessary.
-
The hydrolysis of benzyl chloride is slow in water but is accelerated by heat.[1]
-
-
Verification (Optional but Recommended):
-
After the reaction is complete, the pH of the aqueous layer should be checked to ensure it remains basic.
-
If possible, a small sample of the organic layer can be analyzed (e.g., by TLC or GC) to confirm the absence of the starting material.
-
-
Waste Collection and Labeling:
-
Once the neutralization is complete, the resulting mixture should be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the contents, including the reaction products (e.g., "Hydrolyzed this compound waste, contains 2-(2-Methylphenoxymethyl)benzyl alcohol, sodium chloride, and water").
-
-
Final Disposal:
Data on Neutralizing Agents
| Neutralizing Agent | Formula | Concentration | Remarks |
| Sodium Hydroxide | NaOH | 5-10% aqueous or alcoholic solution | A strong base that effectively hydrolyzes benzyl chlorides. The reaction can be exothermic. |
| Potassium Hydroxide | KOH | 5-10% aqueous or alcoholic solution | Similar in reactivity to sodium hydroxide. |
| Sodium Bicarbonate | NaHCO₃ | Saturated aqueous solution | A weaker base, suitable for neutralizing small quantities or for the final neutralization of acidic byproducts.[1][2] |
| Soda Ash (Sodium Carbonate) | Na₂CO₃ | Aqueous solution | Another effective alkaline agent for hydrolysis.[1] |
| Hexamethylene tetramine | C₆H₁₂N₄ | 30-40% aqueous solution | Reported to be a rapid and effective neutralizer for benzyl chloride spills.[1] |
Disposal Workflow Diagram
References
Personal protective equipment for handling 2-(2-Methylphenoxymethyl)benzyl chloride
This guide provides immediate, essential safety and logistical information for handling 2-(2-Methylphenoxymethyl)benzyl chloride in a laboratory setting. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal.
Hazard Identification and Immediate Precautions
This compound is described as an irritant to the eyes and skin[1]. Due to its benzyl chloride moiety, it should be handled as a potentially hazardous substance with corrosive, toxic, and carcinogenic properties.
Key Hazards (based on benzyl chloride as a surrogate):
-
Acute Toxicity: Harmful if swallowed and potentially fatal if inhaled[2][3][4].
-
Corrosivity: Causes severe skin irritation and serious eye damage[2][3].
-
Organ Toxicity: May cause respiratory irritation and damage to organs through prolonged or repeated exposure[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch)[2][3]. | Provides protection against splashes and vapors, which can cause severe eye damage. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Inspect gloves prior to use. Use proper glove removal technique. | Prevents skin contact, which can cause irritation and allergic reactions. Contaminated gloves must be disposed of properly[2]. |
| Body | Protective clothing, such as a lab coat. For larger quantities or in case of spills, a chemical-resistant suit may be necessary[5][6]. | Protects against skin exposure from splashes or spills. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood[1][7]. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator[8]. | Prevents inhalation of vapors, which can be toxic or fatal[2]. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure or hazardous reactions.
| Procedure | Guidance |
| Handling | - Work under a chemical fume hood to avoid inhaling vapors[7].- Avoid contact with skin, eyes, and clothing[2].- Do not eat, drink, or smoke when using this product[2][5].- Wash hands thoroughly after handling[2][5].- Keep away from heat, sparks, and open flames[2]. |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place[2][9].- Keep locked up or in an area accessible only to qualified personnel[7].- Store away from incompatible materials such as strong oxidizing agents, bases, and metals[8]. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency | First Aid and Spill Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[9]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek immediate medical attention[5][9]. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[9][10]. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately[8][9]. |
| Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated[5][8]. |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. Do not allow the product to enter drains[2]. |
| Contaminated Materials | Contaminated gloves, clothing, and absorbent materials should be placed in a sealed container and disposed of as hazardous waste[2]. |
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound during a typical laboratory experiment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. westliberty.edu [westliberty.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sdfine.com [sdfine.com]
- 6. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
